An In-depth Technical Guide to the Physical Properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a substituted cyclopropylamine derivative. The cyclopropylamine moiety is a key s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a substituted cyclopropylamine derivative. The cyclopropylamine moiety is a key structural feature in various biologically active molecules and is of significant interest in medicinal chemistry and drug development. The incorporation of the rigid cyclopropyl ring can impart unique conformational constraints and metabolic stability to a molecule. The hydrochloride salt form is commonly employed to improve the solubility and handling of amine-containing compounds. This guide provides a comprehensive overview of the known and predicted physical properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, along with standardized methodologies for their experimental determination.
Chemical Structure and Identifiers
The chemical structure of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is characterized by a methylamine group attached to a 2,2-dimethylcyclopropylmethyl substituent. The hydrochloride salt is formed by the protonation of the secondary amine.
Supplier information indicates the compound is a solid at room temperature.
Appearance
White to off-white solid
Typical appearance for amine hydrochloride salts.
Melting Point
Not experimentally determined. Predicted to be in the range of 150-200 °C.
Amine hydrochlorides are ionic salts and generally have high melting points. For comparison, methylamine hydrochloride melts at 228-233 °C. The larger, more complex structure of the target molecule may result in a slightly lower melting point.
Boiling Point
Not applicable. Decomposes upon strong heating.
As an ionic salt, it is expected to decompose at high temperatures rather than boil.
Solubility
Water
Predicted to be soluble.
Methanol
Predicted to be soluble.
Ethanol
Predicted to be soluble.
Dichloromethane
Predicted to be slightly soluble to insoluble.
Diethyl Ether
Predicted to be insoluble.
pKa
Not experimentally determined. Predicted to be in the range of 9-11.
The pKa of the protonated secondary amine is expected to be in the typical range for similar acyclic and cyclic amines.
Experimental Protocols for Physical Property Determination
To obtain precise and reliable data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, the following experimental protocols are recommended.
Melting Point Determination
The melting point provides a crucial indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Causality: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.
Workflow for Equilibrium Solubility Determination
pKa Determination
The acid dissociation constant (pKa) is a fundamental parameter that influences a molecule's ionization state, solubility, and biological activity at different pH values.
Methodology: Potentiometric Titration
Sample Preparation: A precisely weighed amount of the amine hydrochloride is dissolved in a known volume of deionized water.
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
Data Collection: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality: This method directly measures the change in proton concentration as the amine is deprotonated, providing an accurate determination of the pKa.
Workflow for pKa Determination by Potentiometric Titration
Stability, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Stability: Amine hydrochloride salts are generally stable under normal laboratory conditions. They are crystalline solids and less prone to oxidation compared to their free base counterparts. However, they can be hygroscopic and should be protected from moisture.
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of any dust.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
While specific experimental data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is limited, this guide provides a robust framework for understanding and determining its key physical properties. The provided protocols are based on standard, validated methodologies that will yield reliable and reproducible data. The predicted properties, based on the behavior of analogous compounds, offer valuable initial guidance for researchers. The generation of precise experimental data for this compound will be a valuable contribution to the chemical and pharmaceutical sciences.
An In-depth Technical Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a substituted cyclopropylamine derivative. This document is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a substituted cyclopropylamine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical structure, properties, synthesis, and potential applications based on the established roles of the cyclopropylamine functional group.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine functional group is a privileged scaffold in medicinal chemistry, renowned for its unique conformational and electronic properties. The inherent strain of the three-membered ring and the adjacent amine group imparts a rigid structure that can facilitate precise interactions with biological targets. This has led to the incorporation of cyclopropylamines into a wide array of bioactive molecules, including enzyme inhibitors and central nervous system agents. Notably, derivatives of cyclopropylamine have been investigated for their activity as serotonin 2C (5-HT2C) receptor agonists and as inhibitors of histone demethylase KDM1A[1]. The subject of this guide, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, is a specific iteration of this important chemical class.
Chemical Identity and Structure
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is the hydrochloride salt of the parent amine, 1-(2,2-dimethylcyclopropyl)-N-methylmethanamine. The presence of the gem-dimethyl group on the cyclopropane ring introduces additional steric bulk and lipophilicity compared to simpler cyclopropylamine analogs.
Chemical Structure:
Figure 1: Chemical structure of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Figure 2: Proposed synthesis workflow for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Step-by-Step Methodology:
Amide Formation: 2,2-Dimethylcyclopropanecarboxylic acid is first converted to its corresponding acid chloride, typically using thionyl chloride (SOCl₂). The subsequent reaction of the acid chloride with aqueous ammonia (NH₄OH) yields 2,2-dimethylcyclopropanecarboxamide.
Amide Reduction: The resulting carboxamide is then subjected to reduction. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent is commonly employed for this transformation, which reduces the carbonyl group to a methylene group, affording [(2,2-dimethylcyclopropyl)methyl]amine.
N-Methylation: The primary amine is then methylated to the desired secondary amine. The Eschweiler-Clarke reaction is a classic and efficient method for this purpose, utilizing formic acid and formaldehyde. This reaction proceeds via reductive amination.
Salt Formation: Finally, the free base, [(2,2-dimethylcyclopropyl)methyl]methylamine, is dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt. The resulting solid can be purified by recrystallization.
Analytical Characterization
The structural elucidation of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The gem-dimethyl groups on the cyclopropane ring would likely appear as two singlets in the upfield region. The protons of the cyclopropyl ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. The methylene bridge protons would appear as a multiplet, and the N-methyl group would be a singlet. The N-H proton of the ammonium salt might be broadened and its chemical shift would be concentration-dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the cyclopropyl ring carbons, the methylene bridge carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₇H₁₆N⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Pharmacological Significance and Applications
Given the absence of specific pharmacological data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in the public domain, its potential biological activity can be inferred from the broader class of cyclopropylamine derivatives.
The cyclopropylamine scaffold is a key feature in several classes of neurologically active compounds. For instance, some derivatives of 2-phenylcyclopropylmethylamine have been identified as selective serotonin 2C (5-HT2C) receptor agonists[3]. The rigid conformation of the cyclopropane ring is crucial for fitting into the receptor's binding pocket.
Furthermore, the cyclopropylamine core is a known inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme implicated in cancer epigenetics[1]. The strained ring system is thought to be involved in the mechanism of enzyme inhibition.
The gem-dimethyl substitution in the title compound could influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially offering advantages over unsubstituted analogs.
Handling and Storage
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is expected to be a solid material. As with most amine hydrochlorides, it is likely to be hygroscopic and should be stored in a tightly sealed container in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a structurally interesting molecule that belongs to the pharmacologically significant class of cyclopropylamines. While detailed experimental data for this specific compound is not widely published, its synthesis can be reasonably proposed based on established chemical transformations. Its potential for biological activity, particularly in the realm of neuroscience and oncology, warrants further investigation, building upon the known properties of related cyclopropylamine derivatives. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and similar molecules.
References
McCorvy, J. D., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 61(15), 6747–6761. Available from: [Link]
Google Patents. Process for producing methylamines. (1984).
Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1), 23-28.
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from: [Link]
Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 523-535. Available from: [Link]
Google Patents. Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid. (1981).
Aghamaliyev, Z. Z., Naghiyeva, M. V., & Rasulov, Ch. K. (2018). Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. ResearchGate. Retrieved from: [Link]
ResearchGate. Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. ResearchGate. Retrieved from: [Link]
"[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride" CAS 1609400-84-1
An In-depth Technical Guide on [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride: A Case Study in a Promising Class of Bioactive Molecules For Researchers, Scientists, and Drug Development Professionals Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride: A Case Study in a Promising Class of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, with CAS number 1609400-84-1, is a research chemical belonging to the broader class of cyclopropylmethylamine derivatives. While specific literature on this particular compound is sparse, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of this class of compounds, using [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride as a focal point. It covers potential synthetic routes, physicochemical properties, prospective biological targets, and analytical methodologies, drawing upon established knowledge of related structures to offer a predictive and practical framework for researchers.
Introduction and Chemical Identity
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a primary amine hydrochloride salt. The core structure features a dimethyl-substituted cyclopropane ring attached to a methylaminomethyl group. This combination of a rigid cyclopropyl scaffold and a flexible aminoalkyl chain is a common feature in pharmacologically active compounds, often influencing receptor binding and metabolic stability.
The limited publicly available data on this specific molecule necessitates a broader examination of its chemical class. This guide will, therefore, leverage information on analogous cyclopropylmethylamines to provide a robust starting point for any research and development program involving this or related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is presented in Table 1. These properties are crucial for designing experimental protocols, including formulation and analytical method development.
Table 1: Physicochemical Properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Property
Value
Source
CAS Number
1609400-84-1
Supplier Data
Molecular Formula
C₇H₁₅N · HCl
Supplier Data
Molecular Weight
149.66 g/mol
Supplier Data
Appearance
Solid (predicted)
General knowledge of hydrochloride salts
Solubility
Predicted to be soluble in water and polar organic solvents like methanol and ethanol. Insoluble in nonpolar solvents like ether and chloroform.[1][2]
Inferred from methylamine hydrochloride
pKa
Predicted to be around 10-11
Inferred from similar primary amines
Synthesis and Manufacturing
While a specific, published synthetic route for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has not been identified, a plausible and efficient synthesis can be designed based on established organic chemistry principles and published methods for analogous compounds. A potential retrosynthetic analysis is presented below, followed by a proposed forward synthesis protocol.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the reductive amination of a corresponding aldehyde or the reduction of an amide.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization for this specific substrate.
Step 1: Synthesis of 2,2-dimethylcyclopropanecarbaldehyde
This intermediate can be prepared from commercially available 2,2-dimethylcyclopropanecarboxylic acid via reduction to the corresponding alcohol followed by mild oxidation.
Step 2: Reductive Amination
Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethylcyclopropanecarbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
Imine Formation: Add a solution of methylamine (1.1 eq) in the same solvent. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude [(2,2-dimethylcyclopropyl)methyl]methylamine can be purified by column chromatography.
Step 3: Salt Formation
Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Caption: Proposed synthetic workflow via reductive amination.
Potential Biological Activity and Therapeutic Targets
The biological activity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has not been reported. However, the cyclopropylmethylamine scaffold is a known pharmacophore in several classes of drugs, particularly those targeting the central nervous system.
Monoamine Oxidase (MAO) Inhibition: Tranylcypromine, an antidepressant, features a cyclopropylamine moiety and functions as a non-selective, irreversible inhibitor of MAO. The structural similarity suggests that the title compound could potentially exhibit MAO inhibitory activity.
Serotonin Receptor Modulation: Various cyclopropylamine derivatives have been investigated as ligands for serotonin (5-HT) receptors. For instance, some analogs are known to be agonists at the 5-HT2C receptor, a target for treating obesity, schizophrenia, and other CNS disorders.
Caption: Potential signaling pathway via 5-HT2C receptor activation.
Analytical Methodologies
The characterization and quantification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride can be achieved using standard analytical techniques.
Table 2: Recommended Analytical Techniques
Technique
Purpose
Key Considerations
High-Performance Liquid Chromatography (HPLC)
Purity determination and quantification
A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an ion-pairing agent (e.g., trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Identification and quantification in complex matrices
Provides molecular weight confirmation and fragmentation patterns for structural elucidation. Essential for pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation and confirmation
¹H and ¹³C NMR will provide detailed information about the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional group identification
To confirm the presence of key functional groups such as N-H and C-H bonds.
Safety and Handling
No specific toxicity data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is available. However, based on structurally related compounds, the following precautions should be taken:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place.
Future Research Directions
The lack of data on [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride presents numerous opportunities for further investigation:
In vitro pharmacological profiling: Screen the compound against a panel of CNS targets, including MAO isoforms and various serotonin and dopamine receptors.
In vivo studies: If in vitro activity is confirmed, conduct animal studies to assess its pharmacokinetic profile and potential therapeutic effects.
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs to understand the relationship between chemical structure and biological activity.
Conclusion
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a research chemical with potential for further investigation in the field of medicinal chemistry. While direct data is limited, this guide provides a comprehensive framework based on the known properties and activities of the broader class of cyclopropylmethylamines. The proposed synthetic routes, analytical methods, and potential biological targets offer a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules.
References
"Methylamine hydrochloride," in CRC Handbook of Chemistry and Physics, 90th ed., D. R. Lide, Ed.
"Methylamine hydrochloride," PubChem Compound Summary for CID 11648, National Center for Biotechnology Information. [Link]
"HPLC Methods for analysis of Methylamine," HELIX Chromatography. [Link]
"Preparation of methylamine hydrochloride," PrepChem. [Link]
"Process for producing methylamines," Google P
"What are the properties and uses of Methylamine hydrochloride and Methylamine?," FAQ, Google Cloud.
An In-depth Technical Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride Abstract This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a niche yet significant chemical entity in the landscape of synthetic chemistry and drug discovery. The primary focus of this document is to elucidate the fundamental physicochemical properties, with a detailed analysis of its molecular weight. This guide will further explore its structural characterization, a conceptual synthetic pathway, analytical methodologies for quality control, and its potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Introduction
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a substituted cyclopropylamine derivative. The cyclopropylamine moiety is a well-recognized structural motif in medicinal chemistry, often employed as a bioisosteric replacement for other groups to enhance metabolic stability, binding affinity, or to modulate physicochemical properties. The hydrochloride salt form is common for amine-containing compounds, improving their solubility and stability for easier handling and formulation. This guide aims to provide a detailed technical resource on this specific compound, starting from its most fundamental property - the molecular weight.
Physicochemical Properties and Molecular Weight Determination
The cornerstone of any chemical characterization is the accurate determination of its molecular weight. This value is crucial for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for analytical techniques such as mass spectrometry.
Molecular Formula and Structure
The chemical name, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, describes a cyclopropane ring with two methyl groups on the second carbon atom, a methyl group attached to the first carbon, which in turn is bonded to a methylamine group. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.
This calculated value is consistent with the molecular weight provided by commercial suppliers.
Summary of Physicochemical Properties
Property
Value
Source
Molecular Weight
149.66 g/mol
Molecular Formula
C₇H₁₆ClN
Derived
CAS Number
1199779-11-7
Physical Form
Solid
Purity
Typically ≥95%
Storage Temperature
Room Temperature
Conceptual Synthetic Pathway
While specific proprietary synthesis methods may vary, a general and plausible synthetic route to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride can be conceptualized. A common approach would involve the construction of the 2,2-dimethylcyclopropylmethyl core, followed by amination.
A potential, non-validated, conceptual workflow:
Cyclopropanation: Reaction of isobutylene with a suitable carbene precursor, such as ethyl diazoacetate, followed by reduction of the ester to the corresponding alcohol, (2,2-dimethylcyclopropyl)methanol.
Activation of the Alcohol: The primary alcohol is then activated for nucleophilic substitution, for example, by conversion to a tosylate or a halide (e.g., bromide or chloride).
Amination: The activated intermediate is subsequently reacted with methylamine to introduce the methylamino group.
Salt Formation: The resulting free base, [(2,2-dimethylcyclopropyl)methyl]methylamine, is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Analytical Methodologies for Characterization
To ensure the identity and purity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a suite of analytical techniques should be employed.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the carbon-hydrogen framework of the molecule. The proton NMR would show characteristic signals for the cyclopropyl protons, the gem-dimethyl groups, the methylene bridge, and the N-methyl group.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the secondary ammonium salt.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent cation (the free base), which would have a mass corresponding to C₇H₁₅N.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) would likely provide good separation.
Gas Chromatography (GC): GC can be used for purity assessment, potentially after derivatization of the amine or by analyzing the free base.
Caption: A typical analytical workflow for the characterization of a chemical compound.
Applications and Research Significance
Substituted cyclopropylamines are of significant interest in medicinal chemistry. The rigid cyclopropyl scaffold can help to lock in a specific conformation, which can be beneficial for binding to a biological target. The gem-dimethyl substitution can provide steric bulk and may influence the metabolic stability of the compound.
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is likely utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features may be incorporated into lead compounds to explore structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety and handling information.
A Technical Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride: Synthesis, Properties, and Applications
Abstract This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a notable chemical entity featuring the valuable cyclopropyl motif. The unique steric and ele...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a notable chemical entity featuring the valuable cyclopropyl motif. The unique steric and electronic properties conferred by the cyclopropane ring make this compound and its derivatives of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] This document details the compound's chemical identity, including its SMILES string, physicochemical properties, and a detailed synthetic protocol. Furthermore, it explores the broader significance of the cyclopropyl group in modern pharmacology, contextualizing the potential applications of this specific molecule. This guide is intended for an audience of researchers, chemists, and drug development professionals, providing foundational knowledge to facilitate further investigation and application.
Chemical Identity and Physicochemical Properties
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a salt, typically presenting as a solid, which combines the organic base 1-(2,2-dimethylcyclopropyl)-N-methylmethanamine with hydrochloric acid. The hydrochloride form enhances solubility in aqueous media and improves stability for handling and storage, a common practice in pharmaceutical development for amine-containing compounds.[3][4]
The structure is characterized by a cyclopropane ring substituted with two methyl groups at the C2 position and a methylaminomethyl group at the C1 position. This gem-dimethyl substitution on the cyclopropyl ring is a key feature, influencing the molecule's conformational rigidity and metabolic stability.[2]
Canonical SMILES String: CNC(C1CC1(C)C)C.Cl
InChI Key: GNGPLAWTEXKNHN-UHFFFAOYSA-N
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride
Property
Value
Source
CAS Number
1199779-11-7
Molecular Formula
C₇H₁₅N · HCl
Molecular Weight
149.66 g/mol
Physical Form
Solid
Purity
Typically ≥95%
Storage Temperature
Room Temperature (RT)
The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The inclusion of a cyclopropane ring in a molecule is a deliberate and strategic choice in medicinal chemistry, employed to modulate several key pharmaceutical properties.[1][5] Understanding these principles provides the necessary context for appreciating the potential of [(2,2-dimethylcyclopropyl)methyl]methylamine and its derivatives.
Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are significantly stronger than those in corresponding linear alkanes. This increased bond dissociation energy makes the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation. Replacing metabolically vulnerable groups (like an isopropyl or tert-butyl group) with a gem-dimethylcyclopropyl group can substantially increase a drug candidate's half-life.[2]
Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the number of available low-energy conformations of a molecule.[2] This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, thereby enhancing potency and selectivity.
Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisostere for other common chemical groups like vinyl or gem-dimethyl functionalities. Its unique electronic character can fine-tune properties such as lipophilicity (LogP) and basicity (pKa) of nearby functional groups, which is critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
Therapeutic Applications: Cyclopropane-containing scaffolds are found in a wide array of FDA-approved drugs and clinical candidates for treating conditions ranging from infectious diseases and oncology to central nervous system disorders.[1][2][6]
Synthesis and Characterization
The synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride originates from the construction of the core 2,2-dimethylcyclopropane structure. A common and robust method for creating such a structure is through a cyclopropanation reaction. The subsequent steps involve functional group manipulations to introduce the methylaminomethyl side chain.
A plausible and illustrative synthetic pathway begins with 2-methylpropene, which undergoes cyclopropanation followed by reduction and methylation.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All operations should be performed in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of Ethyl 2,2-dimethylcyclopropane-1-carboxylate
To a stirred solution of a suitable catalyst (e.g., Rhodium(II) acetate dimer) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂), add 2-methylpropene.
Slowly add ethyl diazoacetate dropwise to the reaction mixture at a controlled temperature (e.g., 25 °C). The rate of addition is critical to control the exothermic reaction and prevent the buildup of diazo compound.
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Upon completion, carefully quench the reaction, filter the catalyst, and concentrate the solution under reduced pressure.
Purify the resulting crude ester by vacuum distillation or column chromatography to yield pure ethyl 2,2-dimethylcyclopropane-1-carboxylate.
Step 2: Reduction to (2,2-Dimethylcyclopropyl)methanol
Prepare a suspension of lithium aluminum hydride (LAH) in an anhydrous ether (e.g., THF or diethyl ether) in a flask under N₂ and cool to 0 °C.
Add a solution of the ester from Step 1 in the same solvent dropwise to the LAH suspension.
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash thoroughly with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the target alcohol.
Step 3 & 4: Conversion to the Final Hydrochloride Salt
The alcohol can be converted to the primary amine via several methods, such as conversion to a tosylate or mesylate followed by substitution with sodium azide and subsequent reduction.
The resulting primary amine, [(2,2-dimethylcyclopropyl)methyl]amine, is then subjected to N-methylation. A highly effective method is reductive amination.
Dissolve the primary amine in a suitable solvent (e.g., 1,2-dichloroethane). Add aqueous formaldehyde followed by a mild reducing agent like sodium triacetoxyborohydride.
Stir the reaction at room temperature until completion. Work up the reaction by adding a saturated sodium bicarbonate solution and extracting with an organic solvent.
Dry and concentrate the organic phase to yield the free base of the target compound.
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether dropwise until precipitation is complete.
Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to afford [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride as a solid.
Potential Applications and Future Directions
While specific biological activity data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not widely published in top-tier journals, its structure is highly suggestive of its potential as a building block or scaffold in medicinal chemistry. The primary amine functionality serves as a versatile handle for further chemical elaboration.
The structural motif is related to compounds investigated as agonists for serotonin receptors, such as the 5-HT₂C receptor, which are targets for treating obesity, schizophrenia, and depression.[6] The constrained cyclopropylmethylamine scaffold can provide the necessary geometry for potent and selective receptor binding.
Future research could involve:
Library Synthesis: Using the primary amine as a starting point for parallel synthesis to create a library of derivatives (e.g., amides, sulfonamides) for high-throughput screening.
Bioisosteric Replacement: Incorporating this moiety into known pharmacologically active molecules to assess improvements in metabolic stability and potency.
CNS Drug Discovery: Exploring its potential as a psychotropic agent, given the prevalence of similar small amine structures in central nervous system drug candidates.
Conclusion
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a chemical compound whose value is derived from the strategically important gem-dimethylcyclopropyl group. This guide has provided its definitive chemical identifiers, including the canonical SMILES string, and outlined a robust, multi-step synthesis. By understanding the rationale behind employing the cyclopropyl moiety—namely to enhance metabolic stability and conformational rigidity—researchers and drug development professionals can better leverage this and similar building blocks in the design of next-generation therapeutics. Further investigation into the specific biological targets of this compound and its derivatives is a promising area for future research.
References
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]
Google Patents. Process for producing methylamines.
Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. [Link]
Aghamaliyev, Z. Z., et al. (2018). Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. ResearchGate. [Link]
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
ResearchGate. ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. [Link]
Knight, M. W., et al. (2012). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters. [Link]
An In-Depth Technical Guide to N,2,2-trimethylcyclopropan-1-amine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N,2,2-trimethylcyclopropan-1-amine hydrochloride, a fas...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,2,2-trimethylcyclopropan-1-amine hydrochloride, a fascinating molecule that embodies the strategic use of strained ring systems in medicinal chemistry. We will delve into its chemical identity, explore synthetic strategies, and discuss the broader implications of the cyclopropylamine motif in drug design, supported by field-proven insights and authoritative references.
Chemical Identity and Physicochemical Properties
The compound with the common name [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is formally recognized under the IUPAC nomenclature as N,2,2-trimethylcyclopropan-1-amine hydrochloride [1]. This designation precisely describes its structure: a cyclopropane ring bearing two methyl groups on the second carbon, and a methylaminomethyl group on the first carbon, presented as a hydrochloride salt[1]. The presence of the hydrochloride salt form significantly enhances its aqueous solubility, a crucial property for pharmaceutical development[1].
The molecular structure consists of a strained three-membered cyclopropane ring, which imparts unique conformational rigidity and electronic properties that are highly sought after in drug design[2][3]. The gem-dimethyl substitution on the cyclopropane ring can provide steric shielding, potentially influencing metabolic stability and receptor binding interactions.
Table 1: Physicochemical Properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride [1]
Property
Value
Molecular Formula
C₇H₁₆ClN
Molecular Weight
135.63 g/mol
IUPAC Name
N,2,2-trimethylcyclopropan-1-amine;hydrochloride
Canonical SMILES
CC1(CC1CNC)C.Cl
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
1
Rotatable Bond Count
2
The Strategic Importance of the Cyclopropylamine Moiety in Drug Development
The cyclopropyl group is increasingly utilized in drug development to transition preclinical candidates to the clinical stage[4]. This is due to several advantageous features imparted by this small, strained ring:
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and thus, enhanced potency[4].
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes[3][4]. This can lead to an improved pharmacokinetic profile, including a longer half-life.
Reduced Off-Target Effects: By providing a defined three-dimensional structure, the cyclopropyl group can improve selectivity for the intended biological target, thereby reducing the likelihood of off-target effects[4].
Modulation of Physicochemical Properties: The introduction of a cyclopropyl ring can influence a molecule's pKa, lipophilicity, and permeability, allowing for fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4][5].
Cyclopropylamine derivatives have shown promise in a variety of therapeutic areas, including as antidepressants, antivirals, and anticancer agents[2][6]. Notably, the cyclopropylamine core is a key feature in some inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target of significant interest in oncology[7].
Synthetic Strategies for Cyclopropylamine Derivatives
The synthesis of cyclopropylamines can be approached through several established methodologies. While a specific, detailed protocol for N,2,2-trimethylcyclopropan-1-amine hydrochloride is not widely published, we can infer a plausible synthetic route based on the synthesis of structurally related compounds. A common and versatile approach involves the reductive amination of a cyclopropyl aldehyde or ketone.
Experimental Protocol: A Representative Synthesis of a Substituted Cyclopropylamine
This protocol is a generalized representation based on established chemical principles for the synthesis of similar cyclopropylamine derivatives.
An In-depth Technical Guide to the Solubility Determination of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a new chemical entity (NCE) is its aqueous solubility. For orally administered drugs, solubility is a critical determinant of bioavailability, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering the development of effective and reliable medicines.
This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the solubility of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a novel amine hydrochloride. As an amine salt, its solubility is expected to be pH-dependent, a crucial factor that will be thoroughly investigated. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are aligned with international regulatory standards, ensuring that the data generated is robust, reliable, and suitable for regulatory submissions.
Chapter 1: Understanding the Physicochemical Landscape of Amine Hydrochlorides
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is an organic salt formed by the reaction of the basic amine, [(2,2-dimethylcyclopropyl)methyl]methylamine, with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic drug molecules.
The solubility of amine hydrochlorides in aqueous media is governed by the equilibrium between the ionized (protonated) and non-ionized (free base) forms of the amine. This equilibrium is, in turn, highly dependent on the pH of the solution and the pKa of the amine. The Henderson-Hasselbalch equation provides a quantitative relationship between these parameters:
pH = pKa + log([Free Base]/[Protonated Amine])
At a pH below the pKa, the protonated, more water-soluble form of the amine will predominate. Conversely, at a pH above the pKa, the less soluble free base will be the major species. This pH-dependent solubility has profound implications for a drug's behavior in the varying pH environments of the gastrointestinal tract, which ranges from the highly acidic stomach (pH 1-3) to the more neutral to slightly alkaline small intestine (pH 6-7.5).
A comprehensive understanding of the pH-solubility profile is therefore not merely an academic exercise but a cornerstone of predicting a drug's in vivo performance.
Chapter 2: Regulatory Framework for Solubility Determination: Adherence to FDA and ICH Guidelines
To ensure the global harmonization and acceptance of pharmaceutical development data, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for solubility assessment. These guidelines are particularly critical for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1][2]
According to the ICH M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[3][4] The experimental determination of solubility should be conducted at a minimum of three pH values within this range, typically including pH 1.2, 4.5, and 6.8, to represent the physiological conditions of the gastrointestinal tract.[1][4][5]
This technical guide will adhere to these internationally recognized standards to ensure the generated solubility data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is suitable for BCS classification and other regulatory purposes.
Chapter 3: Experimental Protocol for Equilibrium Solubility Determination
The most widely accepted method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached, at which point the concentration of the dissolved solute is measured.
Formic acid (or other suitable HPLC mobile phase modifier)
Syringe filters (0.22 µm PVDF or PTFE)
Preparation of Buffer Solutions (pH 1.2, 4.5, and 6.8)
Accurate buffer preparation is critical for reliable pH-dependent solubility data.
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes):
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add water to make 1000 mL.
Alternatively, mix 0.2 M HCl and 0.2 M KCl in appropriate ratios.
Verify the final pH with a calibrated pH meter and adjust if necessary.
pH 4.5 Acetate Buffer:
Prepare a 0.1 M acetic acid solution and a 0.1 M sodium acetate solution.
Mix the two solutions in a ratio of approximately 3:2 (acetic acid:sodium acetate).
Verify the final pH with a calibrated pH meter and adjust by adding small volumes of either solution.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes):
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.
Add a specified amount of 0.2 M sodium hydroxide (approximately 112 mL) and dilute with water to 1000 mL.
Verify the final pH with a calibrated pH meter and adjust with NaOH or phosphoric acid as needed.
The Shake-Flask Method: A Step-by-Step Guide
Preparation:
Add an excess amount of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride to several vials for each pH buffer. A visual excess of solid material should remain at the end of the experiment to ensure saturation.
Add a precise volume of the respective buffer solution to each vial.
Equilibration:
Place the vials in a constant temperature orbital shaker or water bath set to 37 ± 1°C.[1][4][5]
Agitate the samples at a consistent and sufficient rate to keep the solid particles suspended.
Equilibration time is critical. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Sample Collection and Preparation:
At each time point, carefully withdraw an aliquot from each vial.
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid. It is crucial to pre-wet the filter with the solution to minimize drug adsorption to the filter membrane.
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of dissolved [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
HPLC System: A standard HPLC system with a UV detector is typically sufficient.
Column: A C18 reversed-phase column is a common starting point.
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution.
Detection: UV detection at a wavelength where the compound has maximum absorbance.
Calibration: Prepare a series of calibration standards of known concentrations of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. A calibration curve is generated by plotting the peak area against the concentration. The concentration of the unknown samples is then determined from this curve.
Data Analysis and Presentation
The solubility is calculated from the mean of the concentrations determined at equilibrium. The results should be presented in a clear and concise manner, as shown in the table below.
Table 1: pH-Dependent Solubility of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride at 37°C
pH
Buffer System
Solubility (mg/mL)
Solubility (µg/mL)
1.2
HCl/KCl
4.5
Acetate Buffer
6.8
Phosphate Buffer
Other
(Specify)
Chapter 4: Visualizing the Workflow and Key Relationships
Diagrams are powerful tools for illustrating experimental processes and conceptual relationships. The following diagrams, generated using Graphviz, provide a visual representation of the solubility determination workflow and the pH-solubility relationship.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Relationship between pH and the predominant species of an amine.
Chapter 5: Interpretation of Results and Implications for Drug Development
The pH-solubility profile generated for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride will be instrumental in guiding subsequent formulation development strategies.
High Solubility across the physiological pH range (1.2-6.8): If the compound is classified as highly soluble according to BCS criteria, formulation development may be relatively straightforward, focusing on simple immediate-release dosage forms.
pH-Dependent Solubility: If the solubility is significantly lower at higher pH values (e.g., pH 6.8), this could pose a risk for incomplete dissolution and absorption in the small intestine. In such cases, formulation strategies to enhance solubility, such as the use of solubilizing excipients or enabling technologies like amorphous solid dispersions, may be necessary.
Low Solubility across the entire pH range: This would classify the compound as having low solubility, necessitating more advanced formulation approaches to achieve adequate bioavailability.
Conclusion: A Foundation for Rational Drug Development
The determination of the aqueous solubility of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a foundational step in its development as a potential therapeutic agent. By adhering to scientifically sound principles and established regulatory guidelines, the data generated will provide invaluable insights into the compound's biopharmaceutical properties. This, in turn, enables a rational, data-driven approach to formulation design, ultimately increasing the probability of successful clinical outcomes. This technical guide provides the necessary framework for any researcher to confidently and competently execute these critical studies.
References
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
The Strategic Integration of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride in Novel Drug Discovery: A Preclinical Candidate Proposal
Executive Summary In the relentless pursuit of novel chemical entities with superior therapeutic profiles, the strategic incorporation of unique structural motifs is paramount. This whitepaper presents a comprehensive pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the relentless pursuit of novel chemical entities with superior therapeutic profiles, the strategic incorporation of unique structural motifs is paramount. This whitepaper presents a comprehensive preclinical evaluation proposal for a promising, yet underexplored molecule: [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride . We will delve into the scientific rationale underpinning its selection, a plausible synthetic route, its predicted physicochemical properties, and a comprehensive roadmap for its preclinical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline with innovative molecular scaffolds.
Introduction: The Rationale for a Novel Scaffold
The landscape of drug discovery is perpetually evolving, with a constant demand for molecules that exhibit enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic properties. The title compound, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, has been identified as a high-potential candidate for scaffold-based drug design. This assertion is founded on the well-documented advantages conferred by its constituent chemical moieties: the gem-dimethylcyclopropyl group and the methylamine functionality.
The cyclopropane ring, a three-membered carbocycle, is a bioisostere for various functional groups and introduces conformational rigidity, which can lead to enhanced binding affinity for a biological target. The gem-dimethyl substitution on the cyclopropane ring is particularly advantageous. This structural feature is known to shield the molecule from metabolic degradation by cytochrome P450 enzymes, thereby increasing its half-life and oral bioavailability.[1] Furthermore, the compact and lipophilic nature of the gem-dimethylcyclopropyl group can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-targeted therapeutics.
The methylamine group, a primary amine, is a common pharmacophore found in a plethora of approved drugs, particularly those targeting the central nervous system. It can serve as a key interaction point with biological targets, often forming salt bridges with acidic residues in receptor binding pockets. The hydrochloride salt form of the molecule enhances its solubility and stability, facilitating formulation and administration.
Given these favorable characteristics, we hypothesize that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride represents a promising starting point for the development of novel therapeutics, potentially in the areas of neurology, psychiatry, or oncology.
Proposed Synthesis
A robust and scalable synthetic route is a prerequisite for any successful drug discovery program. While a specific synthesis for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not extensively documented in publicly available literature, a plausible and efficient pathway can be proposed based on established chemical transformations of similar molecules. The following multi-step synthesis is envisioned, starting from commercially available reagents.
Experimental Protocol: Proposed Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Step 1: Synthesis of 2,2-dimethylcyclopropanecarbonitrile. This can be achieved via the reaction of isobutyronitrile with 1,2-dibromoethane in the presence of a strong base such as sodium amide in liquid ammonia.
Step 2: Reduction of the Nitrile to the Primary Amine. The resulting 2,2-dimethylcyclopropanecarbonitrile can be reduced to (2,2-dimethylcyclopropyl)methanamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 3: N-methylation of the Primary Amine. The primary amine is then selectively methylated to the corresponding secondary amine, [(2,2-dimethylcyclopropyl)methyl]methylamine. This can be accomplished using a variety of methods, such as the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde.
Step 4: Formation of the Hydrochloride Salt. Finally, the free base of the secondary amine is converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol. The resulting [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride will precipitate out of solution and can be isolated by filtration and drying.
A proposed synthetic workflow for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not available, we can predict its key properties based on its chemical structure using computational models. These predictions provide a valuable starting point for its evaluation as a potential drug candidate.
Property
Predicted Value
Implication in Drug Discovery
Molecular Weight
149.66 g/mol
Excellent compliance with Lipinski's Rule of Five (<500), favoring good absorption and distribution.
LogP (octanol-water partition coefficient)
~2.5
A balanced lipophilicity, suggesting good membrane permeability without excessive protein binding.
pKa (acid dissociation constant)
~10.5 (of the amine)
The amine will be predominantly protonated at physiological pH, enhancing solubility in aqueous environments like the gastrointestinal tract and blood.
Hydrogen Bond Donors
1
Compliant with Lipinski's Rule of Five (≤5), contributing to good oral bioavailability.
Hydrogen Bond Acceptors
1
Compliant with Lipinski's Rule of Five (≤10), further supporting good oral bioavailability.
Rotatable Bonds
3
A low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and improved selectivity.
These predicted properties suggest that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride possesses a favorable "drug-like" profile, making it an attractive candidate for further investigation.
Hypothesized Biological Activity and Mechanism of Action
The structural similarity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride to known neuroactive compounds, particularly monoamine oxidase inhibitors (MAOIs), provides a strong basis for hypothesizing its potential biological activity. The cyclopropylamine moiety is a well-established pharmacophore in several irreversible MAOIs.
We hypothesize that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride may act as a novel inhibitor of monoamine oxidases (MAO-A and/or MAO-B). These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is the therapeutic mechanism of action for many antidepressant and anti-Parkinsonian drugs.
The proposed mechanism of action involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme by the cyclopropylamine moiety of our target compound. This would lead to irreversible inhibition of the enzyme's activity.
Hypothesized mechanism of action at a monoaminergic synapse.
Proposed Preclinical Evaluation Plan
A systematic and rigorous preclinical evaluation is necessary to validate the hypothesized biological activity and to assess the ADME and toxicology (ADMET) profile of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. The following experimental workflow is proposed.
In Vitro Assays
Primary Target Engagement:
MAO-A and MAO-B Inhibition Assays: To determine the inhibitory potency (IC₅₀) of the compound against both isoforms of the MAO enzyme using commercially available kits.
Mechanism of Inhibition Studies: To ascertain whether the inhibition is reversible or irreversible, and competitive or non-competitive.
Selectivity Profiling:
Receptor Binding Assays: To assess the binding affinity of the compound against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic, and histamine receptors) to identify potential off-target effects.
CYP450 Inhibition Assays: To evaluate the potential for drug-drug interactions by determining the inhibitory effect on major cytochrome P450 isoforms.
ADME Profiling:
Aqueous Solubility: To experimentally determine the solubility at different pH values.
Cell Permeability Assays: Using Caco-2 or PAMPA models to assess intestinal absorption.
Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the intrinsic clearance.
Plasma Protein Binding: To determine the extent of binding to plasma proteins.
In Vivo Studies
Pharmacokinetic (PK) Studies:
To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) in rodents (e.g., mice or rats) following intravenous and oral administration.
To assess brain penetration by measuring compound concentrations in brain tissue versus plasma.
Preliminary Efficacy Models:
Forced Swim Test or Tail Suspension Test: To evaluate the potential antidepressant-like effects in rodents.
MPTP-induced Parkinson's Disease Model: To assess the potential neuroprotective effects in a rodent model of Parkinson's disease.
Preliminary Toxicology Studies:
Acute Toxicity Study: To determine the maximum tolerated dose (MTD) in rodents.
In vitro cytotoxicity assays using relevant cell lines.[2]
A proposed workflow for the preclinical evaluation of the candidate compound.
Rationale and Future Directions
The strategic design of novel chemical entities with improved pharmacological properties is the cornerstone of modern drug discovery. [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride represents a compelling starting point for a new generation of therapeutics. The inherent advantages of the gem-dimethylcyclopropyl moiety, combined with the proven utility of the methylamine pharmacophore, provide a strong rationale for its investigation.
The successful completion of the proposed preclinical evaluation plan will provide critical data to validate our hypotheses and to guide the future development of this compound. Positive outcomes will pave the way for lead optimization studies, where structural modifications can be made to further enhance potency, selectivity, and ADME properties. Ultimately, this research program has the potential to deliver a novel clinical candidate with a superior therapeutic profile for the treatment of neurological or psychiatric disorders.
References
Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
GBA Group. (n.d.). In-Vitro ADME. Retrieved from [Link]
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Retrieved from [Link]
An In-Depth Technical Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a research chemical with pote...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a research chemical with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from analogous compounds to present a scientifically grounded perspective on its synthesis, potential pharmacological activity, analytical methods, and toxicological considerations. The document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and related cyclopropylmethylamine derivatives.
Introduction: The Significance of the Cyclopropylmethylamine Scaffold
The cyclopropylmethylamine moiety is a key structural feature in a variety of biologically active molecules. The unique conformational constraints and electronic properties of the cyclopropane ring impart favorable pharmacological characteristics, including enhanced potency, improved metabolic stability, and altered receptor binding profiles.[1] Derivatives of cyclopropylamine have found applications as antidepressants, antiviral agents, and anticancer compounds.[1] Notably, the cyclopropylamine structure is present in monoamine oxidase inhibitors (MAOIs), which are used in the treatment of depression.[1] The incorporation of a 2,2-dimethyl substitution pattern on the cyclopropane ring of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride may further influence its steric and electronic properties, potentially leading to novel pharmacological activities. This guide explores the foundational chemical and potential biological landscape of this intriguing research compound.
Chemical Identity and Physicochemical Properties
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is the hydrochloride salt of the parent amine, [(2,2-dimethylcyclopropyl)methyl]methylamine. The hydrochloride form generally confers improved stability and water solubility, making it more amenable to laboratory handling and formulation.
Property
Value
Source
CAS Number
1199779-11-7
Sigma-Aldrich
Molecular Formula
C₇H₁₅N · HCl
Sigma-Aldrich
Molecular Weight
149.66 g/mol
Sigma-Aldrich
Appearance
Solid (predicted)
Inferred from similar compounds
Solubility
Soluble in water (predicted)
Inferred from hydrochloride salt nature
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of amines is the reductive amination of a corresponding aldehyde or ketone.[1]
Caption: Proposed reductive amination pathway for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Imine Formation: To a solution of 2,2-dimethylcyclopropanecarbaldehyde in a suitable solvent (e.g., methanol), add a solution of methylamine. The reaction is typically stirred at room temperature.
Reduction: After imine formation is complete (monitored by TLC or GC-MS), a reducing agent such as sodium borohydride is added portion-wise while maintaining a cool temperature.
Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.[3]
Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Characterization and Analytical Methods
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Chromatographic Methods: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess purity.[7][8] Ion chromatography has also been shown to be effective for the analysis of cyclopropylamines.[7]
Potential Pharmacology and Mechanism of Action
The pharmacological profile of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has not been explicitly described in the scientific literature. However, based on its structural similarity to known psychoactive compounds, particularly those containing the cyclopropylamine moiety, we can hypothesize potential biological targets.
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine scaffold is a classic pharmacophore for irreversible MAO inhibitors.[1] Tranylcypromine, a well-known antidepressant, contains this structural motif. It is plausible that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride could exhibit inhibitory activity against MAO-A and/or MAO-B.
Caption: Hypothesized mechanism of action via MAO inhibition.
Serotonin (5-HT) Receptor Modulation
Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.[9] While the subject compound lacks the phenyl group, the cyclopropylmethylamine core could still confer affinity for various serotonin receptor subtypes.
Experimental Workflow for Pharmacological Profiling
A standard workflow to investigate the pharmacological properties of this compound would involve:
Receptor Binding Assays: To determine the affinity of the compound for a panel of receptors, including MAO-A, MAO-B, and various serotonin receptor subtypes.
Functional Assays: To assess the functional activity (agonist, antagonist, or inverse agonist) at receptors where binding is observed.
In Vivo Studies: If promising in vitro activity is identified, further studies in animal models would be necessary to evaluate its behavioral and physiological effects.
Toxicological Profile and Safety Considerations
Specific toxicological data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not available. Therefore, a precautionary approach based on the toxicology of related aliphatic amines is warranted.[10][11][12][13]
Irritation: Aliphatic amines are known to be irritants to the skin, eyes, and respiratory system.[13] Direct contact should be avoided.
Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[13]
Ingestion: Ingestion may cause gastrointestinal irritation.
Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid generating dust.
In case of contact, wash the affected area thoroughly with water.
Research Applications and Future Directions
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride represents a novel chemical entity with unexplored potential. Key areas for future research include:
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substitution pattern could be exploited to fine-tune the pharmacological properties of known drug scaffolds.
Neuropharmacology: Investigation of its effects on the central nervous system, particularly its potential as an MAO inhibitor or modulator of serotonergic neurotransmission.
Agrochemicals: Cyclopropylamine derivatives are utilized in the development of herbicides, fungicides, and insecticides.[1]
Conclusion
While direct experimental data on [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is limited, this technical guide provides a comprehensive, inferred overview based on the well-established chemistry and pharmacology of related cyclopropylamine derivatives. Its unique structural features suggest potential for novel biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers are encouraged to approach the handling and study of this compound with the safety precautions appropriate for a novel and potentially bioactive substance.
References
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing SL. Retrieved from [Link]
ResearchGate. (2025, August 7). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link]
Google Patents. (n.d.). US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.
Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
Google Patents. (n.d.). EP0932596B1 - Process for producing dimethylpropylamine.
NIH National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]
Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295. [Link]
NIH National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Retrieved from [Link]
Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. Retrieved from [Link]
ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]
PubMed. (n.d.). Toxicity of model aliphatic amines and their chlorinated forms. Retrieved from [Link]
PubMed. (2015, March 6). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Retrieved from [Link]
Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]
Google Patents. (n.d.). EP 0183423 B1 - Dimethylamine synthesis catalyst.
ResearchGate. (2025, October 16). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
Google Patents. (n.d.). EP0130407B1 - Process for producing dimethylamine.
PubMed. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
Application Notes & Protocols: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
A Comprehensive Guide for Medicinal and Process Chemistry Abstract This document provides a detailed and technically sound guide for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a crucial...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide for Medicinal and Process Chemistry
Abstract
This document provides a detailed and technically sound guide for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a crucial building block in contemporary drug discovery. The protocols are designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, scalability, and reproducibility. This guide outlines a robust two-step synthetic sequence starting from the commercially available 2,2-dimethylcyclopropanecarbonitrile. The core transformations involve a nitrile reduction to the corresponding primary amine, followed by a selective reductive amination to install the N-methyl group. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.
Introduction: Strategic Importance and Synthetic Design
The 2,2-dimethylcyclopropylmethylamine scaffold is a highly sought-after motif in medicinal chemistry. Its inherent conformational rigidity and three-dimensional character can impart significant advantages to drug candidates, including enhanced metabolic stability, improved target binding affinity, and favorable pharmacokinetic profiles. The N-methylated analog, in particular, often demonstrates optimized biological activity and physicochemical properties.
The synthetic strategy detailed herein was selected for its efficiency, operational simplicity, and avoidance of problematic reagents. The pathway is as follows:
Nitrile Reduction: Conversion of 2,2-dimethylcyclopropanecarbonitrile to (2,2-dimethylcyclopropyl)methanamine using a powerful hydride source.
Reductive Amination: Reaction of the primary amine with a formaldehyde equivalent and a selective reducing agent to yield the target N-methyl amine.
Salt Formation: Conversion to the hydrochloride salt for enhanced stability and ease of handling.
This approach circumvents the challenges associated with direct N-alkylation of the primary amine, which can often lead to difficult-to-separate mixtures of mono- and di-alkylated products.
Synthetic Pathway Overview
The overall synthetic transformation is illustrated in the following workflow diagram:
Figure 1: Synthetic workflow for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Detailed Experimental Protocols
Materials and Reagents
Reagent/Solvent
Grade
Recommended Supplier
2,2-Dimethylcyclopropanecarbonitrile
≥98%
Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)
1.0 M solution in THF
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Paraformaldehyde
Reagent grade
Sigma-Aldrich
Sodium triacetoxyborohydride
≥97%
Sigma-Aldrich
1,2-Dichloroethane (DCE)
Anhydrous, ≥99.8%
Sigma-Aldrich
Hydrochloric acid
4.0 M solution in 1,4-dioxane
Sigma-Aldrich
Diethyl ether
Anhydrous, ≥99.7%
Sigma-Aldrich
Sodium sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
Step 1: Synthesis of (2,2-Dimethylcyclopropyl)methanamine
This initial step involves the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄), a potent and versatile reducing agent.[1][2][3] It is imperative that this reaction is performed under strictly anhydrous conditions to prevent the violent quenching of the hydride reagent.
Protocol:
Under an inert atmosphere (nitrogen or argon), charge a dry 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, with 500 mL of a 1.0 M solution of LiAlH₄ in THF.
Cool the stirred solution to 0 °C using an ice-water bath.
In a separate flask, dissolve 2,2-dimethylcyclopropanecarbonitrile (25.0 g, 0.229 mol) in 100 mL of anhydrous THF.
Add the nitrile solution dropwise to the LiAlH₄ solution over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
Upon completion of the addition, remove the ice bath, allow the mixture to warm to ambient temperature, and then heat to reflux (approx. 66 °C) for 4 hours.
Monitor the reaction for the disappearance of starting material by TLC or GC-MS.
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 19 mL of water, 19 mL of 15% (w/v) aqueous NaOH, and finally 57 mL of water. This procedure is designed to generate a granular, easily filterable precipitate of aluminum salts.
Stir the resulting slurry vigorously at room temperature for at least 1 hour.
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 100 mL).
Combine the filtrate and washings and concentrate under reduced pressure to yield (2,2-dimethylcyclopropyl)methanamine as a colorless oil. This material is typically of sufficient purity for direct use in the subsequent step.
Expected Yield: 85-95%
Step 2: Synthesis of [(2,2-Dimethylcyclopropyl)methyl]methylamine
This transformation is achieved via a reductive amination, a robust and highly selective method for forming C-N bonds.[4][5][6] The primary amine reacts with paraformaldehyde to form an intermediate imine, which is reduced in situ by the mild and selective hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
Protocol:
Dissolve the crude (2,2-dimethylcyclopropyl)methanamine (assuming a quantitative yield from the previous step, ~0.229 mol) in 500 mL of anhydrous 1,2-dichloroethane (DCE) in a 1 L round-bottom flask.
To this solution, add paraformaldehyde (8.25 g, 0.275 mol).
Stir the suspension at room temperature for 1 hour to facilitate the formation of the imine intermediate.
Add sodium triacetoxyborohydride (72.9 g, 0.344 mol) portion-wise over 30-45 minutes. A mild exotherm may be observed.
Allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction for the consumption of the primary amine by TLC or GC-MS.
Upon completion, carefully quench the reaction by the slow addition of 250 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Stir the biphasic mixture vigorously for 30 minutes.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 150 mL).
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude [(2,2-dimethylcyclopropyl)methyl]methylamine as a pale yellow oil.
Expected Yield: 80-90% (over two steps)
Step 3: Synthesis of [(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride
The final step involves the formation of the hydrochloride salt, which confers crystallinity, stability, and improved handling characteristics to the final product.
Protocol:
Dissolve the crude [(2,2-dimethylcyclopropyl)methyl]methylamine in 300 mL of anhydrous diethyl ether and cool the solution to 0 °C.
While stirring, slowly add a 4.0 M solution of HCl in 1,4-dioxane until the solution becomes acidic (test with pH paper) and precipitation is complete.
A voluminous white precipitate will form. Continue stirring the suspension at 0 °C for an additional hour.
Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (3 x 50 mL), and dry under high vacuum to a constant weight.
Calculated for C₇H₁₆N⁺ ([M+H]⁺): 114.1283; Found: 114.1285.
Safety and Hazard Considerations
Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents. Pyrophoric upon contact with air. All operations must be conducted under an inert atmosphere with strict exclusion of moisture. Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, is essential.
1,2-Dichloroethane (DCE): A regulated and potentially carcinogenic solvent. All handling must be performed within a certified chemical fume hood.
Hydrochloric acid in dioxane: Highly corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Yield in Step 1
Incomplete reaction or premature quenching of LiAlH₄.
Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Confirm the molarity of the LiAlH₄ solution. Consider extending the reflux time.
Incomplete Reaction in Step 2
Insufficient reducing agent or inactive paraformaldehyde.
Use a fresh bottle of sodium triacetoxyborohydride. Ensure paraformaldehyde is a fine, dry powder.
Oily Product After Salt Formation
Presence of impurities.
Purify the free amine by distillation under reduced pressure before proceeding with the salt formation.
References
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
An Application Note for the Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride Introduction [(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride is a secondary amine salt that serves as a valua...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Introduction
[(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride is a secondary amine salt that serves as a valuable building block in medicinal chemistry and drug development. The unique structural motif of the dimethylcyclopropyl group imparts specific conformational constraints and lipophilicity, which can be advantageous in the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, tailored for researchers and scientists in organic synthesis and drug discovery.
The presented synthesis employs a robust and widely utilized method known as reductive amination.[1][2] This one-pot procedure involves the reaction of 2,2-dimethylcyclopropanecarbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics. This approach is favored for its operational simplicity and the typically high yields achieved.[2]
Overall Reaction Scheme
Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency in forming carbon-nitrogen bonds.[2] The reaction proceeds in two main stages:
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (2,2-dimethylcyclopropanecarbaldehyde). This is followed by dehydration to form a protonated imine (iminium ion).
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding secondary amine.
A key aspect of this reaction is the choice of the reducing agent. A mild reducing agent is required, one that readily reduces the iminium ion intermediate but does not significantly reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent candidate for this purpose due to its mild nature and tolerance of slightly acidic conditions that favor imine formation.[1]
Experimental Protocol
Materials and Equipment
Reagent/Material
Formula
M.Wt.
CAS No.
Purity
2,2-Dimethylcyclopropanecarbaldehyde
C₆H₁₀O
98.14
26119-44-8
>95%
Methylamine hydrochloride
CH₆ClN
67.52
593-51-1
>98%
Sodium triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
56553-60-7
>95%
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
75-09-2
>99.8%
Saturated sodium bicarbonate solution
NaHCO₃
84.01
144-55-8
-
Anhydrous magnesium sulfate
MgSO₄
120.37
7487-88-9
-
Diethyl ether, anhydrous
(C₂H₅)₂O
74.12
60-29-7
>99%
Hydrogen chloride solution
HCl
36.46
7647-01-0
2.0 M in diethyl ether
Round-bottom flasks
Magnetic stirrer and stir bars
Condenser
Nitrogen or argon gas inlet
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
1. Reaction Setup and Imine Formation
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dimethylcyclopropanecarbaldehyde (5.0 g, 50.9 mmol) and methylamine hydrochloride (4.1 g, 60.8 mmol, 1.2 equivalents).
Add anhydrous dichloromethane (100 mL) to the flask.
Stir the resulting suspension at room temperature for 30 minutes.
2. Reduction of the Imine
To the stirred suspension, add sodium triacetoxyborohydride (16.2 g, 76.4 mmol, 1.5 equivalents) portion-wise over 20 minutes. Caution: Gas evolution may be observed.
Allow the reaction mixture to stir at room temperature under a nitrogen atmosphere for 12-16 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Work-up and Isolation of the Free Amine
Upon completion of the reaction, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (75 mL).
Stir the biphasic mixture vigorously for 20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine, [(2,2-dimethylcyclopropyl)methyl]methylamine, as an oil.
4. Formation of the Hydrochloride Salt
Dissolve the crude amine in anhydrous diethyl ether (100 mL).
Cool the solution in an ice bath.
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation of a white solid is complete.
Stir the resulting suspension in the ice bath for an additional 30 minutes.
5. Purification of the Final Product
Collect the white precipitate by vacuum filtration.
Wash the solid with cold anhydrous diethyl ether (2 x 20 mL).
Dry the product under vacuum to a constant weight to afford [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To determine the molecular weight of the free amine.
Melting Point: To assess the purity of the crystalline salt.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
2,2-Dimethylcyclopropanecarbaldehyde is a flammable liquid and may cause skin and eye irritation.[3]
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Sodium triacetoxyborohydride reacts with water to release flammable gases. Handle in a dry environment.
Handle the hydrogen chloride solution with extreme care as it is corrosive.
Diagrams
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Reductive Amination Mechanism
Caption: Key mechanistic steps of the reductive amination process.
References
Organic Syntheses Procedure, Methylamine Hydrochloride. Available at: [Link]
Master Organic Chemistry, Reductive Amination, and How It Works. (2017-09-01). Available at: [Link]
Google Patents, CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Google Patents, CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
ResearchGate, Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2011-01-01). Available at: [Link]
YouTube, Reductive Amination. (2023-03-16). Available at: [Link]
LookChem, 2,2-dimethylcyclopropanecarbonitrile. (2025-05-20). Available at: [Link]
ResearchGate, Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025-10-19). Available at: [Link]
Patsnap, Preparation method of 2, 2-dimethyl cyclopentanone. Available at: [Link]
Google Patents, CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
Sciforum, Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. (2000-07-30). Available at: [Link]
Bloom Tech, How to Make Methylamine Hydrochloride?. (2024-12-24). Available at: [Link]
YouTube, Synthesis of Dimethyl Cyclopentane. (2023-12-09). Available at: [Link]
Royal Society of Chemistry, Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2024-01-01). Available at: [Link]
PrepChem.com, Preparation of methylamine hydrochloride. Available at: [Link]
Royal Society of Chemistry, Analytical Methods. Available at: [Link]
PubChem, 2,2-Dimethylcyclopentylmethylamine, hydrochloride. Available at: [Link]
Google Patents, CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
HELIX Chromatography, HPLC Methods for analysis of Methylamine. Available at: [Link]
PubChem, 2,2-Dimethylcyclopropane-1-carbaldehyde. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides detailed experimental procedures, scientific rationale, and potential applications for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride (CAS No. 1199779-11-7). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel cyclopropylamine derivatives.
Introduction: The Significance of the Cyclopropylmethylamine Scaffold
The cyclopropylmethylamine moiety is a privileged structural motif in medicinal chemistry, recognized for its unique conformational and electronic properties. The inherent strain of the cyclopropane ring and the basicity of the amine function contribute to its ability to interact with biological targets with high affinity and specificity.[1][2] Natural and synthetic compounds containing this scaffold exhibit a wide spectrum of biological activities, including enzyme inhibition, and applications as antibacterial, antiviral, and antitumor agents.[1][2][3]
The incorporation of a gem-dimethyl group on the cyclopropane ring, as in the case of [(2,2-dimethylcyclopropyl)methyl]methylamine, can offer several advantages in drug design. These include increased metabolic stability by blocking potential sites of oxidation and enhanced lipophilicity, which can improve cell permeability and pharmacokinetic profiles. This guide will focus on the practical aspects of synthesizing and utilizing this specific compound.
Physicochemical Properties
A summary of the key physicochemical properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is presented in the table below.
Property
Value
Source
CAS Number
1199779-11-7
Molecular Formula
C₇H₁₅N · HCl
Molecular Weight
149.66 g/mol
Appearance
Solid
Purity
Typically ≥95%
Synthetic Protocols
The synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride can be efficiently achieved through a two-step process involving the preparation of the key aldehyde intermediate, 2,2-dimethylcyclopropanecarbaldehyde, followed by reductive amination with methylamine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Part 1: Synthesis of 2,2-Dimethylcyclopropanecarbaldehyde
The aldehyde precursor can be synthesized from the corresponding carboxylic acid.
Protocol 1: Preparation of 2,2-Dimethylcyclopropanecarbonyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent reduction to the aldehyde. Thionyl chloride is a common and effective reagent for this transformation.[4]
Materials:
2,2-Dimethylcyclopropanecarboxylic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF) (catalytic amount)
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM.
Add a catalytic amount of DMF (e.g., 1-2 drops).
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution at room temperature.
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,2-dimethylcyclopropanecarbonyl chloride is often used directly in the next step without further purification.[4]
Protocol 2: Reduction of 2,2-Dimethylcyclopropanecarbonyl Chloride to 2,2-Dimethylcyclopropanecarbaldehyde
Rationale: The partial reduction of the acid chloride to the aldehyde requires a mild and selective reducing agent to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a suitable reagent for this purpose.
Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
Slowly add a solution of LiAlH(OtBu)₃ (1.1 equivalents) in anhydrous THF to the cooled acid chloride solution.
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
Quench the reaction by the slow addition of 1 M HCl.
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylcyclopropanecarbaldehyde. The product can be purified by distillation if necessary.
Part 2: Reductive Amination to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Protocol 3: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine and its Hydrochloride Salt
Rationale: Reductive amination is a highly efficient and controlled method for the synthesis of amines, avoiding the over-alkylation issues associated with direct alkylation of amines.[5] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride.[5][6]
Materials:
2,2-Dimethylcyclopropanecarbaldehyde
Methylamine (solution in THF or methanol)
Sodium borohydride (NaBH₄)
Methanol
Hydrochloric acid (ethanolic or ethereal solution)
Diethyl ether
Procedure:
In a round-bottom flask, dissolve 2,2-dimethylcyclopropanecarbaldehyde (1 equivalent) in methanol.
Add a solution of methylamine (1.5-2.0 equivalents) in THF or methanol to the aldehyde solution at room temperature and stir for 1-2 hours to facilitate the formation of the iminium ion.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by the careful addition of water.
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of [(2,2-dimethylcyclopropyl)methyl]methylamine.
To prepare the hydrochloride salt, dissolve the crude free base in diethyl ether and add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the gem-dimethyl protons, cyclopropyl protons, methylene protons adjacent to the cyclopropane ring and the nitrogen, and the N-methyl protons. The integration should be consistent with the structure.
¹³C NMR
Resonances for the quaternary carbon of the gem-dimethyl group, the cyclopropyl carbons, the methylene carbons, and the N-methyl carbon.
Mass Spectrometry
A molecular ion peak corresponding to the free base (C₇H₁₅N) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Characteristic N-H stretching vibrations for the secondary amine salt, C-H stretching and bending vibrations, and the absence of a carbonyl peak from the starting aldehyde.
Applications in Research and Drug Development
While specific biological activity data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not extensively reported in publicly available literature, its structural features suggest several promising areas for investigation.
CNS Drug Discovery: The cyclopropylamine scaffold is a known pharmacophore for central nervous system (CNS) targets. For instance, derivatives of 2-phenylcyclopropylamine have been explored as selective serotonin 2C (5-HT2C) receptor agonists.[4] The title compound could be investigated for its potential to modulate various CNS receptors.
Enzyme Inhibition: Cyclopropylamines can act as irreversible inhibitors of certain enzymes.[7] The unique electronic nature of the cyclopropane ring can facilitate covalent bond formation with active site residues. This compound could be screened against various enzyme targets, such as monoamine oxidases (MAOs) or histone demethylases.
Agrochemicals: Cyclopropylamine derivatives are utilized in the development of herbicides, fungicides, and insecticides.[8] The title compound could be evaluated for its potential as a novel agrochemical lead.
Building Block for Complex Molecules: As a primary or secondary amine, this compound serves as a versatile building block for the synthesis of more complex molecules through reactions such as amide bond formation, further alkylation, or arylation.
Logical Relationship Diagram for Potential Applications
Caption: Potential research applications of the target compound.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Toxicity: The toxicity of this specific compound has not been extensively studied. However, related amine hydrochlorides can be harmful if swallowed and may cause skin and eye irritation.[9][10]
Conclusion
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a valuable molecule with potential applications in various fields of chemical and pharmaceutical research. The synthetic protocols provided in this guide offer a reliable pathway for its preparation. Further investigation into its biological activities is warranted to fully explore its potential as a novel therapeutic agent or agrochemical.
References
A. T. do Amaral, M. A. F. de Oliveira, and V. F. Ferreira, "Cyclopropane Derivatives and their Diverse Biological Activities," Universidade Federal Fluminense, Available at: [Link]
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WO2008062472A2, "Process for the preparation of memantine," Google Patents, [Online].
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"Cyclopropane Derivatives and their Diverse Biological Activities," Docentes FCT NOVA, [Online]. Available: [Link]
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A. A. B. Abdel-Aziem, et al., "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives," Molecules, 2011. Available at: [Link]
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M. Tonari, et al., "Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins," ResearchGate, [Online]. Available: [Link]
Application Notes & Protocols: In Vitro Assay Development for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Introduction: Unveiling the Bioactivity of a Novel Cyclopropylamine Derivative [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a small molecule featuring a unique cyclopropylamine scaffold. While its precis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Bioactivity of a Novel Cyclopropylamine Derivative
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a small molecule featuring a unique cyclopropylamine scaffold. While its precise biological target is not extensively documented in public literature, the structural motif, specifically the methylamine group, suggests a potential interaction with enzymes that process monoamine substrates. Prime candidates for such interactions are the monoamine oxidases (MAO-A and MAO-B).[1][2][3] These enzymes are critical in the metabolism of neurotransmitters like serotonin and dopamine, making them significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[1][2]
This guide provides a comprehensive framework for the in vitro characterization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, with a primary focus on developing and validating assays to determine its inhibitory activity against MAO-A and MAO-B. The protocols detailed herein are designed to be robust, reproducible, and adaptable for high-throughput screening, enabling researchers to elucidate the compound's mechanism of action and pharmacological potential.
Principle of the Assay: A Fluorometric Approach to Quantifying MAO Inhibition
The primary method described is a sensitive and continuous fluorometric assay that quantifies the activity of MAO enzymes.[4][5][6] The core principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[4][5][6] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red or a similar resorufin-based probe) to produce a highly fluorescent product, resorufin.[5] The increase in fluorescence intensity over time is directly proportional to the MAO activity. By introducing an inhibitor, such as our test compound, a reduction in the rate of fluorescence generation can be measured, allowing for the quantification of inhibitory potency.
This "mix-incubate-measure" format is highly amenable to high-throughput screening in 96- or 384-well plate formats.[4]
Visualizing the Assay Workflow
Figure 1: A high-level overview of the MAO inhibition assay workflow.
PART 1: Initial Screening for MAO-A and MAO-B Inhibition
The first step is to determine if [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride exhibits any inhibitory activity against either MAO isoform. This is typically achieved by screening the compound at one or two high concentrations.
Protocol 1.1: Single-Point Inhibition Assay
Objective: To rapidly assess if the test compound inhibits MAO-A or MAO-B at a fixed concentration.
Materials:
Recombinant human MAO-A and MAO-B enzymes
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Selegiline or Pargyline (MAO-B specific inhibitor)[1][5]
DMSO (vehicle for compound dissolution)
Black, flat-bottom 96-well microplates
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100 µM working solution in Assay Buffer.
Control Preparation: Prepare 100 µM working solutions of clorgyline and selegiline in Assay Buffer.
Plate Layout: Design the plate to include wells for:
100% Activity Control (enzyme + vehicle)
No Enzyme Control (buffer only)
Test Compound (enzyme + test compound)
Positive Control (enzyme + specific inhibitor)
Enzyme and Inhibitor Addition:
To appropriate wells, add 45 µL of Assay Buffer containing the respective MAO enzyme (MAO-A or MAO-B).
Add 5 µL of the vehicle (DMSO diluted in buffer), test compound working solution, or positive control working solution. This results in a final test compound concentration of 10 µM.
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Prepare a "Working Reagent" mix containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this Working Reagent to all wells to start the reaction.[4]
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically every minute for 20-30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5]
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Determine the percent inhibition using the following formula:
% Inhibition = (1 - (Rate_Test_Compound / Rate_100%_Activity)) * 100
Expected Outcome:
If the test compound shows significant inhibition (>50%) against either MAO-A or MAO-B, proceed to determine its potency (IC₅₀ value).[3]
Parameter
MAO-A
MAO-B
Enzyme Source
Recombinant Human
Recombinant Human
Substrate
p-Tyramine
p-Tyramine
Positive Control
Clorgyline
Selegiline/Pargyline
Test Compound Conc.
10 µM
10 µM
Table 1: Key parameters for the single-point inhibition screen.
PART 2: Potency Determination (IC₅₀)
Once inhibitory activity is confirmed, the next step is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Protocol 2.1: IC₅₀ Determination
Objective: To determine the potency of the test compound by generating a dose-response curve.
Procedure:
Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer. A common concentration range to test is 0.1 nM to 100 µM.[1]
Assay Setup: The assay is performed as described in Protocol 1.1, but instead of a single concentration, the full dilution series of the test compound is added to the respective wells.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
PART 3: Mechanism of Inhibition (MOI) Studies
Understanding how the compound inhibits the enzyme (e.g., competitive, non-competitive) is crucial for drug development.[7][8] This is typically investigated by performing enzyme kinetic studies in the presence of the inhibitor.
Protocol 3.1: Lineweaver-Burk Analysis
Objective: To elucidate the mechanism of inhibition by measuring reaction rates at varying substrate concentrations in the presence of a fixed inhibitor concentration.[2]
Procedure:
Varying Substrate Concentrations: Prepare a range of substrate (p-tyramine) concentrations.
Fixed Inhibitor Concentrations: Choose two or three concentrations of the test compound (e.g., IC₅₀, 2x IC₅₀).
Kinetic Measurements: For each inhibitor concentration (including zero), measure the initial reaction rates across the full range of substrate concentrations.
Data Analysis:
Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]).
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.
Visualizing Inhibition Mechanisms
Figure 2: Simplified diagrams of common enzyme inhibition mechanisms.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the data, it is imperative to validate the assay.[9][10] Key validation parameters include:
Validation Parameter
Description
Acceptance Criteria (Example)
Precision
The closeness of agreement between a series of measurements.
Coefficient of Variation (CV) < 15%
Accuracy
The closeness of the measured value to a known true value.
Recovery of 80-120%
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte.
R² > 0.99 for standard curve
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
Consistent results with minor changes in pH, temp.
Z'-factor
A measure of assay quality for high-throughput screens.
Z' > 0.5
Table 2: Essential parameters for in vitro assay validation.
Regular monitoring of these parameters is crucial for maintaining data integrity.[9][11]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
High background fluorescence
Autofluorescence of the test compound; Contaminated reagents.
Run a compound-only control; Use fresh reagents.
Low signal-to-noise ratio
Inactive enzyme; Suboptimal assay conditions.
Verify enzyme activity with a positive control; Optimize substrate concentration and incubation time.
Poor Z'-factor
High variability in controls; Assay drift.
Ensure proper mixing and temperature control; Check pipette calibration.[12]
Inconsistent IC₅₀ values
Compound solubility issues; Inaccurate dilutions.
Check compound solubility in assay buffer; Prepare fresh dilution series for each experiment.
Table 3: A guide to troubleshooting common problems in MAO inhibition assays.
Conclusion and Future Directions
This guide provides a robust starting point for the in vitro characterization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. By systematically progressing from initial screening to potency determination and mechanism of action studies, researchers can generate a comprehensive pharmacological profile of this novel compound. The fluorometric assay described offers a sensitive and efficient method to quantify its inhibitory effects on MAO-A and MAO-B.
Should the compound prove to be a potent and selective MAO inhibitor, further studies would be warranted. These could include reversibility assays to determine if the inhibition is reversible or irreversible, and cell-based assays to confirm its activity in a more physiological context. Ultimately, these in vitro studies are a critical first step in the drug discovery pipeline, providing the foundational data necessary to guide further preclinical development.
References
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 385-394. doi:10.1007/978-1-0716-3662-6_24
U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. Retrieved from [Link]
Unsalan, S., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 12(1), 1909. doi:10.1038/s41598-022-05973-z
American Chemical Society. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. doi:10.1021/acsomega.3c03243
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
MDPI. (2023). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. International Journal of Molecular Sciences, 24(13), 10834. doi:10.3390/ijms241310834
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4995. doi:10.3390/molecules27154995
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
KoreaScience. (n.d.). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 10(6), 677-699. doi:10.4155/fmc-2017-0210
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]
American Chemical Society. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(9), 13959-13970. doi:10.1021/acsomega.9b01994
PubMed. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Retrieved from [Link]
Nimc. (2026). Decoding FDA Guidelines For Method Validation: A Comprehensive Guide. Retrieved from [Link]
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
Slack Journals. (2014). Early Development of Monoamine Oxidase Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). Methylamine. Retrieved from [Link]
Publisso. (2022). Methylamine. Retrieved from [Link]
The Strategic Utility of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride in Modern Synthetic Chemistry
Abstract This technical guide provides an in-depth exploration of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a versatile secondary amine building block poised for significant applications in organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a versatile secondary amine building block poised for significant applications in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. While specific, peer-reviewed protocols for this exact molecule are not extensively documented, this guide leverages established principles of organic chemistry and data from structurally related compounds to present its synthesis, potential applications, and detailed, illustrative protocols. We will delve into the unique structural attributes of this compound, namely the sterically hindered yet conformationally constrained 2,2-dimethylcyclopropylmethyl moiety, and explore its implications for reactivity and its potential to impart desirable pharmacokinetic properties in target molecules.
Introduction: The Cyclopropyl Moiety as a Bioisostere
The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties confer a rigid conformation, which can be advantageous for optimizing ligand-receptor binding interactions. Furthermore, the cyclopropyl group is recognized as a bioisostere for gem-dimethyl and other functionalities, often leading to improved metabolic stability and reduced off-target effects. The presence of the 2,2-dimethyl substitution on the cyclopropane ring in the title compound further enhances this metabolic stability by shielding adjacent positions from oxidative metabolism.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
Property
Value
Source
Molecular Formula
C₆H₁₄ClN
Inferred
Molecular Weight
135.63 g/mol
Inferred
Appearance
White to off-white solid
Expected
Solubility
Soluble in water and polar organic solvents
Expected
Proposed Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
A robust and scalable synthesis is crucial for the widespread adoption of any building block. Below is a proposed multi-step synthesis starting from the commercially available 2,2-dimethylcyclopropanecarboxylic acid.
Caption: Proposed synthetic route to the target molecule.
Protocol 1: Synthesis of N,2,2-trimethylcyclopropanecarboxamide
To a solution of 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
Dissolve the crude acyl chloride in fresh DCM (5 mL/mmol) and cool to 0 °C.
In a separate flask, prepare a solution of aqueous methylamine (40% w/w, 2.0 eq) and triethylamine (1.5 eq) in DCM (2 mL/mmol).
Add the methylamine solution dropwise to the acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be purified by flash chromatography.
Protocol 2: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of N,2,2-trimethylcyclopropanecarboxamide (1.0 eq) in THF (5 mL/mmol) dropwise.[1][2]
After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation.
Protocol 3: Formation of the Hydrochloride Salt
Dissolve the purified [(2,2-dimethylcyclopropyl)methyl]methylamine (1.0 eq) in diethyl ether (Et₂O, 10 mL/mmol).
To this solution, add a solution of HCl in Et₂O (1.2 eq, e.g., 2 M) dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum to obtain the final product.
Applications in Organic Synthesis: Illustrative Protocols
The secondary amine functionality of [(2,2-dimethylcyclopropyl)methyl]methylamine makes it an ideal nucleophile for a variety of bond-forming reactions.
Amide Bond Formation
The formation of amides is one of the most common reactions in medicinal chemistry.[3]
Caption: General scheme for amide bond formation.
To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF (2 mL/mmol).
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and further elaborating the amine.[4][5][6]
Caption: Reductive amination with an aldehyde or ketone.
To a solution of the aldehyde or ketone (1.0 eq) and [(2,2-dimethylcyclopropyl)methyl]methylamine (1.2 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol), add acetic acid (1.2 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
Stir the reaction at room temperature for 16 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines.[7][8][9]
Caption: Buchwald-Hartwig amination for C-N bond formation.
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
Add anhydrous toluene (5 mL/mmol) followed by [(2,2-dimethylcyclopropyl)methyl]methylamine (1.2 eq).
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a promising building block for organic synthesis. Its unique structural features, combining the conformational rigidity and metabolic stability of the 2,2-dimethylcyclopropyl group with the versatile reactivity of a secondary amine, make it a valuable tool for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The proposed synthetic route and the illustrative protocols for its key reactions provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
Lane, C. F. (1975). Reductions of organic compounds with diborane. Chemical Reviews, 76(6), 773–799.
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
Zhang, Y., Wu, J., & Zhang, J. (2011). A mild and efficient method for the reduction of amides to amines. Tetrahedron Letters, 52(17), 2133-2135.
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2011). Chinese Journal of Pharmaceuticals, 42(1), 1-4.
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. (2023, January 22). Retrieved January 25, 2026, from [Link]
Reduction of Amides to Amines - Master Organic Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
The Emerging Potential of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: This document provides a technical guide on the potential applications of [(2,2-dimethylcyclopropyl)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document provides a technical guide on the potential applications of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride based on the well-established roles of its core structural motifs in medicinal chemistry. As of the date of this publication, specific research on this particular compound is limited. The protocols and insights provided are intended to serve as a foundational resource for researchers exploring its potential.
Introduction: The Strategic Value of the Cyclopropylamine Moiety in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. Among the privileged structural motifs, the cyclopropylamine unit has emerged as a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Its prevalence in numerous clinically successful drugs and late-stage clinical candidates underscores its strategic importance.[3][4] The unique physicochemical properties of the cyclopropane ring—a rigid, three-dimensional structure with significant s-character in its C-H bonds and π-character in its C-C bonds—confer a range of advantages in drug design.[1][2]
This guide focuses on the potential medicinal chemistry applications of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride , a molecule that combines the key features of a cyclopropylamine with a methylamine sidechain. While direct studies on this specific compound are not yet prevalent in the public domain, its structural components suggest a rich potential for biological activity. This document will, therefore, extrapolate from the extensive body of knowledge surrounding cyclopropylamine derivatives to provide a comprehensive overview of its potential applications, supported by generalized synthetic and biological evaluation protocols.
Physicochemical Properties and Structural Rationale
The structure of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride presents several key features that are attractive for medicinal chemistry applications:
Cyclopropane Ring: This rigid scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.[1] The gem-dimethyl substitution on the cyclopropane ring can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.
Methylamine Side Chain: The primary amine is a key functional group for forming ionic interactions with biological targets and can be crucial for receptor binding. The methyl group can influence potency and selectivity.
Hydrochloride Salt: The salt form enhances the compound's solubility and stability, making it suitable for formulation and in vitro studies.
Property
Value/Description
Source
Molecular Formula
C₇H₁₅N·HCl
Appearance
Colorless and transparent flammable liquid (free base)
Table 1: General Physicochemical Properties of Cyclopropylamines. [5]
Potential Therapeutic Applications and Mechanisms of Action
The cyclopropylamine moiety is a well-established pharmacophore in several classes of therapeutic agents.[2] Based on this, we can hypothesize the potential applications of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Central Nervous System (CNS) Disorders: Monoamine Oxidase (MAO) Inhibition
Cyclopropylamines are classic mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, making MAO inhibitors effective antidepressants.[8][9]
Mechanism of Action: The strained cyclopropane ring is key to the inhibitory activity. Following enzymatic oxidation, the ring undergoes cleavage, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, causing irreversible inhibition.[6][7]
Structure-Activity Relationship (SAR) Insights:
The stereochemistry of the cyclopropane ring can influence selectivity for MAO-A versus MAO-B.[10]
Substituents on the amine and the cyclopropane ring can modulate potency and selectivity.[10]
The structure of [(2,2-dimethylcyclopropyl)methyl]methylamine suggests it could act as a novel MAO inhibitor. The gem-dimethyl groups might influence its interaction with the active site and its metabolic stability.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory potential of a test compound against human MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes
Kynuramine (substrate)
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
Test compound (e.g., [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride)
Phosphate buffer (pH 7.4)
Spectrofluorometer
Procedure:
Prepare serial dilutions of the test compound and positive controls in the appropriate buffer.
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for any time-dependent inhibition.
Initiate the enzymatic reaction by adding the kynuramine substrate.
Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a spectrofluorometer (Excitation: 320 nm, Emission: 400 nm).
Calculate the rate of reaction for each concentration of the test compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Analysis:
The IC₅₀ values for MAO-A and MAO-B are determined, and the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) is calculated.
Lysine-specific demethylase 1 (LSD1) is an enzyme that is overexpressed in various cancers and is a promising target for anticancer drug development.[11] Several cyclopropylamine-containing molecules, including the MAO inhibitor tranylcypromine, have been shown to inhibit LSD1.[11]
Mechanism of Action: Similar to MAO inhibition, the cyclopropylamine moiety acts as a mechanism-based inactivator of the FAD cofactor in LSD1.[11]
Structure-Activity Relationship (SAR) Insights:
Modifications to the aromatic ring in tranylcypromine analogues have led to potent and selective LSD1 inhibitors.[11]
The presence and nature of substituents on the cyclopropane ring can influence potency.[3]
The [(2,2-dimethylcyclopropyl)methyl]amine scaffold could serve as a starting point for the design of novel LSD1 inhibitors.
Protocol 2: In Vitro Cytotoxicity Assay in Cancer Cell Lines
This protocol describes a general method to assess the cytotoxic effects of a compound on cancer cells using the MTT assay.
Materials:
Cancer cell lines (e.g., prostate, breast, lung) and a non-cancerous control cell line.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
96-well plates.
Microplate reader.
Procedure:
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Analysis:
The IC₅₀ value represents the concentration of the compound that causes a 50% reduction in cell viability.
Infectious Diseases: Antiviral and Antibacterial Potential
Cyclopropylamine derivatives are present in a number of antiviral and antibacterial agents.[1][2] For instance, the cyclopropyl group is a key feature in the fluoroquinolone antibiotic ciprofloxacin.[12] In the realm of antivirals, cyclopropyl nucleoside analogs have shown potent activity against herpesviruses.[13]
Potential Mechanisms:
Antiviral: The cyclopropyl moiety can act as a bioisostere for other groups in nucleoside analogs, influencing their interaction with viral polymerases or other essential viral enzymes.[13]
Antibacterial: In fluoroquinolones, the cyclopropyl group contributes to the inhibition of bacterial DNA gyrase and topoisomerase IV.
The unique structure of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride could be explored as a building block for the synthesis of novel antiviral or antibacterial compounds.
Protocol 3: General Antiviral Cell-Based Assay
This protocol provides a framework for evaluating the antiviral activity of a compound against a specific virus.
Materials:
Host cell line susceptible to the virus of interest.
Virus stock with a known titer.
Test compound.
Cell culture medium and supplements.
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, or ELISA for viral antigens).
Procedure:
Seed host cells in multi-well plates.
Pre-treat the cells with different concentrations of the test compound for a short period.
Infect the cells with the virus at a specific multiplicity of infection (MOI).
After a defined incubation period, quantify the extent of viral replication using the chosen method.
Concurrently, perform a cytotoxicity assay (as in Protocol 2) to ensure that the observed antiviral effect is not due to cell death.
Data Analysis:
The EC₅₀ (50% effective concentration) is determined as the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI = CC₅₀ / EC₅₀) is calculated to assess the therapeutic window.
Synthetic Considerations and Protocols
The synthesis of cyclopropylamine derivatives can be achieved through various established methods.[1] A common approach for a molecule like [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride would likely involve the reduction of a corresponding amide or nitrile.
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to the target compound.
Protocol 4: General Synthesis of a Substituted Cyclopropylmethylamine
This protocol provides a generalized procedure for the synthesis of a cyclopropylmethylamine derivative from a corresponding carboxylic acid.
Step 1: Acid Chloride Formation
To a solution of the cyclopropanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy).
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.
Step 2: Amide Formation
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
Cool the solution to 0°C and add an excess of the desired amine (e.g., methylamine) and a non-nucleophilic base (e.g., triethylamine).
Stir the reaction at room temperature until completion.
Wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Step 3: Amide Reduction
In an inert atmosphere, add the purified amide to a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0°C.
Reflux the reaction mixture until the starting material is consumed.
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.
Filter the resulting solid and extract the filtrate with an organic solvent.
Dry the combined organic extracts and concentrate to yield the crude amine.
Step 4: Hydrochloride Salt Formation
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol).
Add a solution of HCl in the same or a compatible solvent dropwise until precipitation is complete.
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the hydrochloride salt.
Metabolism and Toxicological Considerations
A critical aspect of drug development is understanding a compound's metabolic fate and potential for toxicity. While the cyclopropane ring can enhance metabolic stability, cyclopropylamines can also be metabolized to reactive intermediates.[14]
Metabolic Pathways:
Oxidative Deamination: The primary amine can be a substrate for monoamine oxidases.
Ring Opening: The cyclopropane ring can undergo oxidative cleavage, potentially leading to the formation of reactive species that can covalently bind to proteins.[14] This has been implicated in the hepatotoxicity of some cyclopropylamine-containing drugs.[14]
Toxicological Evaluation:
It is crucial to perform early in vitro and in vivo toxicological studies to assess the safety profile of any new cyclopropylamine derivative. This includes evaluating potential hepatotoxicity and other off-target effects.
Metabolic Stability and Reactive Metabolite Screening Workflow:
Caption: Workflow for assessing metabolic properties.
Conclusion and Future Directions
While specific biological data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not yet available, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. The well-documented roles of the cyclopropylamine moiety in CNS disorders, oncology, and infectious diseases provide a solid foundation for initiating research into this compound. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the synthesis, biological activity, and therapeutic potential of this and related molecules. Further investigation is warranted to elucidate its specific biological targets, mechanism of action, and pharmacokinetic and toxicological profiles. The strategic incorporation of the gem-dimethylcyclopropyl group may offer advantages in terms of metabolic stability and potency, making it an intriguing candidate for future drug discovery programs.
References
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. NIH. [Link]
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry. [Link]
Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. ASM Journals. [Link]
Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides. PubMed. [Link]
Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. PubMed. [Link]
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. ResearchGate. [Link]
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
Synthesis of Dipeptides Containing Novel Cyclopropyl‐ and Cyclopropenyl‐Substituted β‐ and γ‐Amino Acids. Sci-Hub. [Link]
Synthetic pathways, and their key transfomations, explored en route to alotamide A (6). ResearchGate. [Link]
Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]
Rational Design of Antiviral Drugs. Renaissance School of Medicine at Stony Brook University. [Link]
What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]
Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry (RSC Publishing). [Link]
Analytical methods for "[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride"
An In-Depth Technical Guide to the Analytical Characterization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride This guide provides a comprehensive overview of the analytical methodologies for the characteri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Analytical Characterization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
This guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, rigorous and validated analytical methods are paramount for ensuring its identity, purity, and quality. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.
The analytical strategies detailed herein are built upon established principles for the analysis of primary and secondary amines, adapted to the specific physicochemical properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. The hydrochloride salt form of this amine is generally a stable, solid material, which simplifies handling and sample preparation.[1][2]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and assay of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. However, the molecule presents a significant challenge for conventional reversed-phase HPLC: the lack of a strong UV chromophore. To overcome this, several strategies can be employed, including derivatization and the use of alternative detection methods.
Pre-column Derivatization with UV-Absorbing/Fluorescent Tags
Derivatization is a common and effective approach to enhance the detectability of compounds that lack a chromophore.[3] By reacting the amine with a labeling agent, a highly responsive tag is attached, allowing for sensitive detection.
Causality behind Experimental Choices:
Derivatizing Agent: 9-fluorenylmethylchloroformate (FMOC-Cl) is an excellent choice as it reacts readily with primary and secondary amines to produce a highly fluorescent derivative, enabling low detection limits.[4][5] An alternative is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which also provides a fluorescent derivative.[6]
Stationary Phase: A standard C18 column is suitable for separating the derivatized, now more hydrophobic, analyte from potential impurities.
Mobile Phase: A gradient of acetonitrile and water is typically used to ensure adequate separation of the derivatized analyte from the excess derivatizing reagent and other components.
Detection: Fluorescence detection (FLD) offers superior sensitivity and selectivity compared to UV detection for FMOC derivatives.
Protocol 1: HPLC-FLD Analysis after Pre-column Derivatization with FMOC-Cl
Objective: To determine the purity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
Materials:
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Boric acid
Sodium hydroxide
9-fluorenylmethylchloroformate (FMOC-Cl)
Sample diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
Preparation of Borate Buffer (0.1 M, pH 8.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 8.0 with a sodium hydroxide solution.
Preparation of FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
Standard Solution Preparation (Nominal Concentration: 100 µg/mL):
Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent.
Sample Solution Preparation:
Prepare the sample solution at a similar concentration to the standard solution using the sample diluent.
Derivatization Procedure:
To 100 µL of the standard or sample solution in a vial, add 100 µL of the borate buffer.
Add 200 µL of the FMOC-Cl reagent, cap the vial, and vortex thoroughly.
Allow the reaction to proceed at room temperature for at least 40 minutes.[4]
Quench the reaction by adding 100 µL of a 20 mM glycine solution (optional, to consume excess FMOC-Cl).
Calculate the purity of the sample by comparing the peak area of the analyte to the sum of all peak areas (area percent method).
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
For situations where derivatization is not desirable, HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful alternative. These detectors are suitable for non-volatile analytes and do not require a chromophore.[7]
Causality behind Experimental Choices:
Stationary Phase: A mixed-mode column (e.g., reversed-phase and cation-exchange) can provide better retention for this polar, basic compound than a conventional C18 column.[7]
Mobile Phase: A volatile mobile phase, such as acetonitrile and water with a volatile acid like trifluoroacetic acid (TFA), is required for CAD and ELSD.[7]
Detection: CAD generally offers better sensitivity and a wider dynamic range than ELSD for pharmaceutical analysis.
Protocol 2: HPLC-CAD for Assay
Objective: To determine the assay of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector.
Materials:
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of 5% acetonitrile in water containing 0.1% TFA.[7]
Standard Solution Preparation (Nominal Concentration: 1 mg/mL):
Accurately weigh about 25 mg of the reference standard and dissolve in 25 mL of the mobile phase.
Sample Solution Preparation:
Prepare the sample solution at a similar concentration to the standard solution using the mobile phase.
Chromatographic Conditions:
Column: Mixed-mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100, 4.6 x 150 mm[7]
Mobile Phase: Isocratic, 5% Acetonitrile in water with 0.1% TFA
Calculate the assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Gas Chromatography (GC): For Volatile Impurities and Residual Solvents
Gas Chromatography is a suitable technique for analyzing volatile compounds. For [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, GC can be used to determine the free amine form and to quantify any volatile impurities or residual solvents from the synthesis process.[8]
Causality behind Experimental Choices:
Injection Technique: Headspace GC is ideal for analyzing residual solvents and can also be used for the free amine, minimizing contamination of the GC system.[8][9]
Stationary Phase: A polar capillary column, such as one coated with a dimethylpolysiloxane phase, is suitable for separating the amine from common solvents.[8]
Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for carbon-containing compounds.
Protocol 3: Headspace GC-FID for Residual Solvent Analysis
Objective: To quantify residual solvents in a sample of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Instrumentation:
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
Quantify the residual solvents in the sample using a calibration curve generated from the standard solutions.
Mass Spectrometry (MS): For Structural Confirmation and Impurity Identification
Mass Spectrometry, particularly when coupled with a chromatographic technique (GC-MS or LC-MS), is a powerful tool for the structural confirmation of [(2,2-dimethylcyclopropyl)methyl]methylamine and the identification of unknown impurities.
Causality behind Experimental Choices:
Ionization Technique: Electrospray Ionization (ESI) is well-suited for the analysis of the protonated amine in LC-MS. Electron Ionization (EI) is typically used in GC-MS.
Fragmentation: The fragmentation pattern in the mass spectrum provides valuable structural information. For the target molecule, a key fragmentation would be the loss of the methyl group or cleavage of the cyclopropyl ring.[10]
Protocol 4: LC-MS for Identity Confirmation
Objective: To confirm the identity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Instrumentation:
LC-MS system with an ESI source.
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a mixture of acetonitrile and water.
LC Conditions: Use the HPLC conditions described in Protocol 2.
MS Conditions:
Ionization Mode: Positive ESI
Scan Range: m/z 50 - 500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Expected Results:
The mass spectrum should show a prominent peak for the protonated molecule [M+H]+ at m/z corresponding to the molecular weight of the free amine (C7H15N).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Causality behind Experimental Choices:
Solvent: A deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃) is used.[11]
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the methyl groups, the cyclopropyl protons, and the methylene protons. The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.
Expected ¹H NMR Signals (qualitative):
Singlets for the two methyl groups on the cyclopropyl ring.
A multiplet for the cyclopropyl ring protons.
A multiplet for the methylene bridge protons.
A singlet or multiplet for the N-methyl protons.
A broad signal for the N-H proton (which may exchange with D₂O).
A reference spectrum for a similar compound, cyclopropylmethyl-methyl-amine hydrochloride, can provide further guidance on expected chemical shifts.[12]
Method Validation
Any analytical method intended for quality control purposes must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13][14]
Table 1: Typical Validation Parameters for an HPLC Assay Method
Parameter
Acceptance Criteria
Specificity
No interference from blank or placebo at the analyte's retention time.
Linearity
Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.[3]
Accuracy
Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).
Visualizations
Diagram 1: General Workflow for HPLC Analysis
Caption: A generalized workflow for the analysis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride by HPLC.
Diagram 2: Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical technique based on the specific analytical requirement.
References
ResearchGate. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Available at: [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Available at: [Link]
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]
PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]
Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
Pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
Semantic Scholar. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]
PubMed. (n.d.). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Available at: [Link]
PMC - NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available at: [Link]
Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Available at: [Link]
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
PubChem. (n.d.). 2,2-Dimethylcyclopentylmethylamine, hydrochloride. Available at: [Link]
ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available at: [Link]
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available at: [Link]
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Available at: [Link]
Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Available at: [Link]
Chemsrc. (n.d.). Methylamine hydrochloride. Available at: [Link]
PMC - PubMed Central. (n.d.). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
Comprehensive Guide to the Handling and Storage of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
An Application Guide for Researchers Abstract This document provides a detailed set of application notes and protocols for the safe and effective handling and storage of [(2,2-dimethylcyclopropyl)methyl]methylamine hydro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This document provides a detailed set of application notes and protocols for the safe and effective handling and storage of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride (CAS No. 1199779-11-7). As a specialized chemical intermediate, likely utilized in medicinal chemistry and drug development, ensuring its integrity and the safety of laboratory personnel is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles. We will delve into the compound's properties, potential hazards, and provide explicit, step-by-step protocols for its use, from receipt to disposal.
Introduction: The Scientific Context
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride belongs to the class of cyclopropylamine derivatives. The cyclopropyl moiety is a highly valuable structural motif in modern drug design. Its inherent ring strain and unique electronic properties can confer favorable metabolic stability, improved potency, and desirable conformational rigidity to parent molecules.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for laboratory use compared to the free base.
Given its potential role as a building block in the synthesis of novel therapeutic agents, a comprehensive understanding of its handling characteristics is not merely a procedural formality but a critical component of rigorous and reproducible scientific research. This guide is structured to provide not just instructions, but the causal reasoning behind them, ensuring a culture of safety and scientific integrity.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride are summarized below.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, its structure as an amine hydrochloride allows for a reliable hazard assessment based on analogous compounds like Methylamine Hydrochloride.[3][4][5] The primary anticipated hazards are:
Skin Irritation (H315): Amine salts can be irritating upon prolonged or repeated contact with the skin.[4][5]
Serious Eye Irritation (H319): Particulate matter can cause significant eye irritation or damage.[4][5]
Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[5]
Harmful if Swallowed (H302): Acute oral toxicity is a potential hazard for this class of compounds.[3][5]
Causality of PPE Selection
The selection of PPE is not arbitrary; it is a direct response to the identified potential hazards. All handling of this compound, particularly in its solid form, must be performed with the following minimum PPE.
Caption: Required PPE and the specific hazards they mitigate.
Experimental Protocols: From Receipt to Disposal
Adherence to standardized protocols is essential for both personnel safety and experimental reproducibility. The following workflows are designed to be self-validating systems of operation.
Protocol: Receiving and Initial Storage
The integrity of the compound is first ensured at the point of receipt.
Visual Inspection: Upon arrival, visually inspect the external shipping container for any signs of damage (e.g., dents, punctures, or stains). This is a critical first step in identifying potential compromises to the primary container.[6]
Segregated Unpacking: Do not unpack shipping containers in high-traffic or positive-pressure areas like sterile culture rooms.[6] Unpack in a designated receiving area or directly within a laboratory space equipped for chemical handling.
Verify Identity: Cross-reference the label on the bottle with the shipping manifest and purchase order to confirm the compound's identity and CAS number.
Initial Storage: Immediately transfer the sealed container to the designated storage location as detailed in Section 5.0.
Protocol: Weighing and Solution Preparation
Handling the solid powder presents the highest risk of aerosolization and exposure.
Work Area Preparation: All weighing and solution preparation must occur inside a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.[3]
Equipment: Use anti-static weigh boats or glassine paper to prevent dispersal of the fine powder. Ensure calibrated balances, spatulas, and appropriate glassware are clean and readily available.
Aliquotting:
Don the required PPE as outlined in Section 3.0.
Gently open the container, avoiding any sudden movements that could aerosolize the contents.
Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat on the balance.
Promptly and securely reseal the primary container.
Solubilization:
Place a stir bar in the receiving flask containing the chosen solvent (e.g., deionized water, DMSO, ethanol). Amine salts are generally water-soluble.
Slowly add the weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.
Ensure the solution is fully homogenous before use in any downstream application.
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Caption: Standard experimental workflow for the compound.
Storage and Stability
Proper storage is crucial for maintaining the compound's purity and preventing degradation over time. Amine hydrochlorides, as a class, require specific conditions to ensure their long-term stability.
Core Storage Principles
Temperature: Store at ambient room temperature as recommended by the supplier. Avoid areas with significant temperature fluctuations.[7]
Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture. For long-term storage (months to years), placing the sealed container inside a desiccator containing a drying agent (e.g., Drierite) is a highly recommended best practice. This is because amine salts can be hygroscopic, and moisture absorption can lead to clumping and potential degradation.
Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[8] Ensure it is segregated from incompatible materials.
Incompatibilities: Avoid storage near strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt, liberating the volatile and potentially more reactive free amine.
Caption: Key parameters for optimal long-term storage.
Spill and Waste Management
Spill Response
For a small spill of the solid material:
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.
Carefully sweep the material into a designated chemical waste container.
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
All waste, including empty containers, contaminated PPE, and spilled material, must be disposed of as chemical waste. Follow all local, state, and federal regulations. Never dispose of this compound down the drain.
References
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
RSC Publishing. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]
Navigating the Preclinical Landscape: A Comprehensive Guide to [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed guide for the safe handling, application, and analysis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide for the safe handling, application, and analysis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As a novel compound, specific safety and biological data are not extensively available. Therefore, this guide synthesizes information from commercially available data and extrapolates best practices from structurally related and well-characterized molecules. It is imperative that all laboratory work is conducted with the utmost caution and under the supervision of qualified personnel.
Compound Overview and Physicochemical Properties
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a primary amine hydrochloride salt. The presence of the cyclopropylmethylamine moiety is of significant interest in medicinal chemistry, as this structural motif is found in various drug candidates and agrochemicals. The cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, potentially influencing its pharmacological properties.
While a comprehensive, peer-reviewed profile for this specific molecule is not yet established, its potential as a building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system, warrants careful study. For instance, molecules incorporating a trans-cyclopropylmethyl linker have been investigated as selective antagonists for the dopamine D3 receptor, highlighting the relevance of this scaffold in drug discovery.[1]
Table 1: Physicochemical Properties of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol).
General knowledge of amine hydrochlorides
Safety Data Sheet Analysis and Hazard Mitigation
WARNING: Based on data from structurally similar compounds, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride should be considered acutely toxic if swallowed and a potential irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Lab Coat: A flame-retardant lab coat is required.
Additional Protection: For tasks with a higher risk of exposure, consider the use of an apron and arm sleeves.
Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls
Ventilation: A properly functioning chemical fume hood is essential for all weighing and solution preparation steps.
Eyewash and Safety Shower: An accessible and regularly tested eyewash station and safety shower are non-negotiable safety requirements in any laboratory handling this compound.
Emergency Procedures
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
In Case of Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
The following protocols are designed to provide a framework for the safe and effective use of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in a research setting.
Preparation of Stock Solutions
Objective: To prepare a 10 mM stock solution in sterile, deionized water.
Personal Protective Equipment (as outlined in Section 2.1)
Procedure:
Pre-weighing Preparations: Don all required PPE and ensure the chemical fume hood is operational.
Weighing the Compound:
Place a piece of weighing paper on the analytical balance and tare.
Carefully weigh out the required mass of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. For a 10 mL stock solution of 10 mM, you would need 1.4966 mg. For larger volumes, adjust the mass accordingly.
Record the exact mass.
Dissolution:
Transfer the weighed compound to the volumetric flask.
Add approximately half of the final volume of sterile, deionized water to the flask.
Add a magnetic stir bar and place the flask on a magnetic stirrer.
Stir until the solid is completely dissolved.
Final Volume Adjustment:
Once dissolved, carefully add sterile, deionized water to the flask until the bottom of the meniscus is aligned with the calibration mark.
Storage:
Transfer the solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
Store the solution at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.
Analytical Characterization: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a general HPLC method for assessing the purity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. Due to the lack of a chromophore, direct UV detection will be challenging. Therefore, derivatization or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is recommended.
Instrumentation and Reagents:
HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD or MS)
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
HPLC-grade water and acetonitrile
Formic acid
Procedure:
Sample Preparation: Prepare a 1 mg/mL solution of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in the initial mobile phase composition (e.g., 95% A: 5% B).
Chromatographic Conditions (Example):
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Gradient Program:
0-1 min: 5% B
1-10 min: 5% to 95% B
10-12 min: 95% B
12-12.1 min: 95% to 5% B
12.1-15 min: 5% B
Data Analysis:
Integrate the peak corresponding to the target compound.
Calculate the purity based on the peak area percentage.
If using an MS detector, confirm the identity of the main peak by its mass-to-charge ratio.
Visualization of Key Processes
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a stock solution.
Logic Diagram for Hazard Assessment
Caption: Logic for determining safety protocols.
Concluding Remarks
The study of novel chemical entities like [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is fundamental to advancing drug discovery. However, the excitement of research must be tempered with a rigorous and cautious approach to safety. This guide provides a starting point for researchers, emphasizing the importance of assuming a conservative safety posture in the absence of comprehensive data. As more information about this compound becomes available, these protocols should be updated accordingly. Always consult your institution's safety office for guidance and adhere to all local, state, and federal regulations.
References
Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. National Institutes of Health.[Link]
Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PubMed.[Link]
Technical Support Center: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Welcome to the technical support center for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and maximize your synthesis yield and purity.
I. Synthesis Overview: Reductive Amination Pathway
The most prevalent and efficient method for synthesizing [(2,2-dimethylcyclopropyl)methyl]methylamine is through the reductive amination of 2,2-dimethylcyclopropanecarboxaldehyde with methylamine.[1] This reaction is a cornerstone of carbon-nitrogen bond formation in the pharmaceutical industry due to its operational simplicity and the wide availability of reagents.[1] The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Caption: Reductive amination pathway for the synthesis of the target compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of the Final Hydrochloride Salt
Question: My final isolated yield of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is consistently below expectations. What are the likely causes and how can I improve it?
Answer: Low yield can stem from several stages of the synthesis. Let's break down the potential culprits and their remedies.
A. Inefficient Imine Formation:
Cause: The initial condensation of the aldehyde and methylamine to form the imine intermediate is a reversible equilibrium. The presence of water, a byproduct of this reaction, can push the equilibrium back towards the starting materials.
Solution:
Use of a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into the reaction mixture. This will sequester the water as it is formed, driving the reaction forward.
Solvent Choice: While protic solvents like methanol can be used, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be advantageous as they do not participate in the equilibrium.
B. Suboptimal Reduction Step:
Cause: The choice and handling of the reducing agent are critical. Common borohydride reagents can be sensitive to pH and temperature.
Solution:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is also less sensitive to moisture.
pH Control: When using NaBH₃CN, the reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly decomposing the reducing agent. Acetic acid is a common additive for this purpose.
Temperature Control: The reduction is typically an exothermic process. Maintain the reaction temperature between 0°C and room temperature to minimize side reactions.
C. Incomplete Conversion to the Hydrochloride Salt:
Cause: Insufficient addition of hydrochloric acid or loss of product during workup can lead to a lower than expected yield of the salt.
Solution:
Stoichiometry of HCl: Ensure at least a stoichiometric amount of HCl is added to the free amine. It is often beneficial to use a slight excess.
Solvent for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial. A solvent in which the salt is poorly soluble, such as diethyl ether or ethyl acetate, is ideal.
Monitoring pH: After the addition of HCl, check the pH of the aqueous layer (if applicable) to ensure it is acidic, indicating complete protonation of the amine.
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities by NMR/LC-MS analysis. What are the common side products and how can I minimize their formation?
Answer: Impurity profiles can provide valuable clues about where the synthesis went astray. Here are some common impurities and strategies to avoid them.
A. Unreacted Starting Material (Aldehyde):
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient imine formation.
Solution:
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting aldehyde before workup.
Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time.
B. Over-alkylation or Tertiary Amine Formation:
Cause: This is less common with methylamine but can occur if the newly formed secondary amine reacts with another molecule of the aldehyde.
Solution:
Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the desired secondary amine.
C. Impurities from the Starting Aldehyde:
Cause: The purity of 2,2-dimethylcyclopropanecarboxaldehyde is critical. Impurities in the starting material will likely carry through the synthesis.
Solution:
Purify the Aldehyde: If the purity of the starting aldehyde is questionable, consider purifying it by distillation before use.
D. Contamination with Ammonium Chloride:
Cause: If methylamine hydrochloride is generated in situ from ammonium chloride and formaldehyde, residual ammonium chloride can be a difficult-to-remove impurity.[2]
Solution:
Recrystallization: Recrystallization of the final product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, can effectively remove ammonium chloride.
Issue 3: Reaction Stalls or Fails to Go to Completion
Question: My reaction seems to stop before all the starting material is consumed. What could be causing this?
Answer: A stalled reaction can be frustrating. Here are some potential reasons and how to address them.
A. Inactive Reagents:
Cause: The reducing agent, particularly sodium borohydride and its derivatives, can degrade over time, especially if not stored under anhydrous conditions. Methylamine solutions can also degrade.
Solution:
Use Fresh Reagents: Whenever possible, use freshly opened or properly stored reagents.
Check Reagent Activity: If you suspect an issue with the reducing agent, you can perform a small-scale test reaction with a known reactive aldehyde to confirm its activity.
B. Inappropriate Reaction Conditions:
Cause: As mentioned earlier, pH and temperature are critical parameters. Deviations from the optimal range can significantly slow down or halt the reaction.
Solution:
Monitor and Adjust pH: Periodically check and adjust the pH of the reaction mixture if necessary, especially when using pH-sensitive reagents.
Optimize Temperature: While low temperatures are generally preferred to control exotherms, a very low temperature might slow the reaction down excessively. Experiment with slightly elevated temperatures (e.g., room temperature) if the reaction is clean but slow.
III. Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness, selectivity, and tolerance to a wider range of functional groups. However, sodium cyanoborohydride (NaBH₃CN) is also effective, particularly when pH is carefully controlled.
Q2: Can I use an aqueous solution of methylamine?
A2: Yes, aqueous solutions of methylamine (e.g., 40% in water) are commonly used. However, be mindful that this introduces water into the reaction, which can affect the imine formation equilibrium. The use of a dehydrating agent is highly recommended in this case.
Q3: How do I purify the final hydrochloride salt?
A3: Recrystallization is the most common and effective method. A good solvent system will be one in which the salt has high solubility at an elevated temperature and low solubility at room temperature or below. Ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/ethyl acetate are good starting points for optimization.
Q4: What are the key safety precautions for this synthesis?
A4:
Methylamine: Is a flammable and corrosive gas/liquid with a strong odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Borohydride Reagents: React with water and acids to produce flammable hydrogen gas. Handle with care and quench any excess reagent slowly and carefully.
Solvents: Use flammable solvents like diethyl ether and ethyl acetate with caution, away from ignition sources.
IV. Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Reductive Amination
To a stirred solution of 2,2-dimethylcyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0°C, add a 40% aqueous solution of methylamine (1.2 eq).
Add anhydrous magnesium sulfate (1.5 eq) to the reaction mixture.
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
Cool the reaction mixture back to 0°C.
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in DCM.
Add the sodium triacetoxyborohydride solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature below 10°C.
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as determined by TLC or LC-MS.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Step 2: Hydrochloride Salt Formation
Dissolve the crude [(2,2-dimethylcyclopropyl)methyl]methylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Cool the solution to 0°C.
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete and the solution is acidic.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold diethyl ether.
Dry the solid under vacuum to yield [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Step 3: Purification (if necessary)
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.
Slowly add diethyl ether or ethyl acetate until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystallization.
Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
V. Data Presentation
Table 1: Troubleshooting Summary
Issue
Potential Cause
Recommended Solution
Low Yield
Inefficient imine formation
Use a dehydrating agent (e.g., MgSO₄).
Suboptimal reduction
Use NaBH(OAc)₃; control temperature.
Incomplete salt formation
Ensure stoichiometric HCl; use an appropriate precipitating solvent.
Impurities
Unreacted aldehyde
Monitor reaction to completion; extend reaction time.
Ammonium chloride
Recrystallize from ethanol/ether or isopropanol.
Stalled Reaction
Inactive reagents
Use fresh, properly stored reagents.
Inappropriate conditions
Monitor and adjust pH and temperature.
VI. Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]
Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156–1184.
ScienceMadness Discussion Board. Methylamine Purification. Available at: [Link]
Technical Support Center: Purification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Introduction: The successful synthesis of any active pharmaceutical ingredient or research chemical is critically dependent on its purification. For [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a key amine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The successful synthesis of any active pharmaceutical ingredient or research chemical is critically dependent on its purification. For [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a key amine salt intermediate, achieving high purity is paramount for reliable downstream applications in drug development and research. This technical guide provides researchers and scientists with a comprehensive resource for troubleshooting common purification challenges. Drawing from established principles of amine salt purification and practical field insights, this document is structured in a question-and-answer format to directly address issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of your target compound.
Q1: What are the most likely impurities in my crude [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A: The impurity profile is intrinsically linked to the synthetic route. However, based on common syntheses of similar amine hydrochlorides, you should anticipate several classes of impurities.[1]
Impurity Class
Specific Examples
Likely Origin
Inorganic Salts
Ammonium chloride (NH₄Cl)
A common byproduct or unreacted reagent from synthetic routes involving ammonia or ammonium salts.[2][3]
Related Amine Salts
Dimethylamine hydrochloride, other secondary or tertiary amines
Over-alkylation or side reactions during the amination process.[2][4][5]
Unreacted Precursors
(2,2-dimethylcyclopropyl)methanol, corresponding halides or tosylates
Incomplete reaction during the formation of the amine.
Solvents & Water
Ethanol, Isopropanol, Diethyl Ether, Water
Residual solvents from the reaction or workup. The hydrochloride salt form can be hygroscopic.[2][6]
Q2: What is the most effective and scalable method for purifying this amine salt?
A: Recrystallization is the gold standard for purifying crystalline solids like amine hydrochlorides.[1][7] It is highly effective at removing both inorganic and organic impurities when the correct solvent system is chosen. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures.
Q3: My crude product is a sticky oil or gum instead of a solid. What happened?
A: This is a common issue known as "oiling out." It typically occurs when the melting point of the solid is lower than the boiling point of the chosen recrystallization solvent, or when high levels of impurities depress the melting point significantly. The product dissolves in the hot solvent, but upon cooling, it separates into a supersaturated liquid phase before it can form a crystal lattice. See the Troubleshooting Guide (Problem 2) for a detailed resolution protocol.
Q4: I've performed a recrystallization, but my analytical data (¹H NMR, LC-MS) still shows impurities. What are my next steps?
A: This indicates that the chosen recrystallization solvent was not optimal for removing the specific impurity present. The impurity may have similar solubility properties to your product in that solvent. The solution is to either perform a second recrystallization using a different solvent system (see Problem 1) or employ an orthogonal purification technique, such as an acid-base workup, to remove the persistent impurity before re-crystallizing.[8][9]
Q5: How should I dry and store the purified [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A: Amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][6] Incomplete drying will lead to a lower-than-expected purity and can make the material difficult to handle.
Drying: Dry the crystals under high vacuum, preferably with gentle heating (e.g., 40-50 °C) in a vacuum oven. The use of a desiccant like phosphorus pentoxide (P₂O₅) is also recommended.
Storage: Store the final product in a tightly sealed container, preferably within a desiccator or a nitrogen-filled glovebox to protect it from atmospheric moisture.[6]
Section 2: Troubleshooting Guide
This guide provides in-depth solutions to specific experimental problems.
Problem 1: Persistent Ammonium Chloride (NH₄Cl) Contamination
Question: My ¹H NMR spectrum shows no organic impurities, but elemental analysis indicates low nitrogen content, and I suspect NH₄Cl contamination. My recrystallization from absolute ethanol didn't remove it. Why, and what should I do?
Answer: This is a classic purification challenge. While ammonium chloride has low solubility in absolute ethanol, it is not entirely insoluble, leading to co-precipitation with your product.[2] To achieve separation, you need a solvent that maximizes the solubility difference.
Causality: The key is selecting a solvent where the solubility of NH₄Cl is negligible even at elevated temperatures, while your target compound remains reasonably soluble. n-Butanol and isopropanol are excellent alternatives to ethanol for this purpose.[2][3]
Recrystallization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride: A Technical Support Guide
Welcome to the technical support center for the purification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. We will move beyond simple procedural lists to explain the underlying principles, helping you troubleshoot and optimize your purification process with confidence.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It leverages differences in solubility between the desired compound and impurities in a given solvent system. For amine hydrochlorides like [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, which are salts, this process is particularly effective. The ionic nature of the hydrochloride salt generally leads to good crystallinity and a well-defined solubility profile in polar solvents, which we can exploit for purification.
The fundamental principle involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A1: Given that your compound is an amine hydrochloride, polar protic solvents are the most logical starting point. We recommend screening the following, in order of preference:
Isopropanol (IPA): Often provides a good balance of solubility at elevated temperatures and lower solubility at room temperature or below for many hydrochloride salts.
Ethanol (EtOH): A common and effective solvent for recrystallizing amine salts.[1][2]
Methanol/Ethyl Acetate Mixture: Methanol is a strong solvent for polar compounds. By dissolving the crude product in a minimal amount of hot methanol and then slowly adding ethyl acetate as an anti-solvent until turbidity is observed, you can induce crystallization upon cooling.
n-Butanol: This can be an excellent choice if impurities are soluble in more common alcohols like ethanol.[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the cooling is too rapid or if the solvent is not ideal. Here are some troubleshooting steps:
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.
Add a Seed Crystal: If you have a small amount of pure material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Re-evaluate Your Solvent System: The solvent may be too good, meaning the compound remains highly soluble even at low temperatures. Try a less polar solvent system or an anti-solvent approach.
Q3: How do I handle impurities that have very similar solubility to my product?
A3: This is a challenging scenario. If a single recrystallization does not sufficiently purify your product, you have a few options:
Perform a Second Recrystallization: The purity of your material will increase with each successive recrystallization, although you will lose some of your product each time.
Change the Solvent System: Impurities may have a different solubility profile in a different solvent. If you used isopropanol the first time, try an ethanol/water mixture for the second attempt.
Chemical Modification (Advanced): In some cases, impurities can be chemically altered to have different solubilities.[3] For instance, if you have a non-basic impurity, you could perform an acid-base extraction prior to recrystallization.
Troubleshooting Guide
This section addresses specific issues you might encounter during the recrystallization of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Recovery of Crystalline Product
- Too much solvent was used.- The compound is significantly soluble in the solvent even at low temperatures.- Premature crystallization during hot filtration.
- Reduce the initial volume of solvent. Aim for a saturated solution at the solvent's boiling point.- After collecting the crystals, try to concentrate the mother liquor to obtain a second crop of crystals.- Ensure your filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Colored Impurities in Crystals
- Impurities are co-crystallizing with the product.- The solvent is reacting with the compound or impurities at high temperatures.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.- Ensure the chosen solvent is stable and does not decompose at its boiling point.
No Crystals Form Upon Cooling
- The solution is not supersaturated (too much solvent).- The compound requires a longer induction time for nucleation.
- Evaporate some of the solvent to increase the concentration and then try cooling again.- Let the solution stand undisturbed for a longer period, even overnight.- Try the seed crystal or scratching techniques mentioned in the FAQs.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride from a single solvent like isopropanol or ethanol.
Step-by-Step Methodology:
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until all of the solid has just dissolved.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizing the Workflow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
When faced with a purification challenge, this decision tree can guide your actions.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Online] Available at: [Link]
Organic Syntheses. Methylamine Hydrochloride. [Online] Available at: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online] Available at: [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [Link]
Reddit. (2018). r/chemistry: Ways of crashing out amines. [Online] Available at: [Link]
University of Rochester, Department of Chemistry. Solvent: methylamine. [Online] Available at: [Link]
Technical Support Center: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Welcome to the technical support guide for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are acti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, experience-driven solutions in a direct question-and-answer format.
Synthetic Overview
The synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is typically approached as a multi-step process. A common and logical pathway involves the formation of a primary amine intermediate, (2,2-dimethylcyclopropyl)methanamine, followed by N-methylation and subsequent conversion to its hydrochloride salt for stability and ease of handling. Understanding this workflow is critical for effective troubleshooting.
Troubleshooting
Technical Support Center: [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Welcome to the technical support center for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a primary amine salt containing a strained cyclopropyl ring. This structural feature is crucial for its biological activity but can also be a source of chemical instability under certain conditions. Understanding the stability profile of this compound in solution is critical for obtaining reliable and reproducible experimental results, as well as for developing stable pharmaceutical formulations. This guide provides a framework for identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride as a solid and in solution?
A1: As a solid, the hydrochloride salt is generally more stable than the free base.[1] It is recommended to store the solid compound in a tightly sealed container in a cool, dry place, protected from moisture. Many amine hydrochlorides are hygroscopic, meaning they can absorb moisture from the air, which could potentially impact stability.[2][3]
For solutions, it is best to prepare them fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The optimal storage duration and conditions should be determined empirically through a stability study.
Q2: What solvents are recommended for dissolving [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A2: As a hydrochloride salt, this compound is expected to be soluble in water and polar protic solvents like methanol and ethanol.[4] Its solubility in less polar organic solvents may be limited. When preparing solutions, always use high-purity solvents.
Q3: What is the expected pH of an aqueous solution of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride?
A3: This compound is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). Therefore, an aqueous solution will be acidic due to the hydrolysis of the methylammonium ion. The pH of a 10 g/L solution of methylamine hydrochloride is between 5 and 7.[2][3] The exact pH will depend on the concentration. It is advisable to measure the pH of your solution, as it is a critical parameter for stability.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of cyclopropylamines, a key potential degradation pathway is the hydrolytic opening of the cyclopropane ring, which can be pH-dependent.[5] This is particularly relevant under high pH conditions.[5] Other potential degradation pathways include oxidation of the amine group. A forced degradation study is the most effective way to identify the specific degradation pathways for this molecule.[6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in solution.
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
If you observe a decrease in the expected biological activity or a lower than expected concentration of your compound in solution, it is likely due to chemical degradation.
Confirm Analytical Method Specificity: Ensure your analytical method (e.g., HPLC, LC-MS) is stability-indicating. This means the method can separate the intact drug from any potential degradation products.[8]
Perform a Forced Degradation Study: A forced degradation study will help identify the conditions under which your compound is unstable and reveal its degradation products.[6][7][8] This is a critical step in understanding the chemical behavior of the molecule.[8]
Hydrolysis: Expose the compound to acidic, basic, and neutral conditions. A study on a similar cyclopropylamine-containing molecule showed hydrolytic degradation at high pH.[5]
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
Neutral: Water at room temperature and elevated temperature.
Basic: 0.1 M NaOH at room temperature and elevated temperature.
Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
Photostability: Expose the solution to UV and visible light.
Thermal Stress: Expose the solid compound and solutions to elevated temperatures.
Analyze Degradation Samples: Use a suitable analytical technique, such as LC-MS, to identify and quantify the parent compound and any degradation products formed.[10][11]
Mitigate Degradation: Based on the results of the forced degradation study, adjust your experimental conditions. For example, if the compound degrades at high pH, ensure your solutions are buffered at a lower pH.
Caption: Workflow for troubleshooting loss of compound potency.
Issue 2: Precipitation or Cloudiness in Solution
Precipitation can occur due to poor solubility, changes in pH, or the formation of insoluble degradation products.
Verify Solubility: Determine the solubility of the compound in your chosen solvent at the desired concentration and temperature. If you are near the solubility limit, consider using a lower concentration or a different solvent system.
Check Solution pH: As an amine hydrochloride, the pH of the solution can influence its solubility. If you are working with buffered solutions, ensure the buffer components are compatible with your compound.
Investigate Potential for Salt Formation: If other ionic species are present in your solution, consider the possibility of forming a less soluble salt.
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Parameter
Potential Impact on Stability
Recommended Action
pH
High pH can lead to hydrolytic degradation of the cyclopropyl ring.[5]
Maintain a slightly acidic to neutral pH. Use buffers if necessary.
Temperature
Elevated temperatures can accelerate degradation.
Store solutions at recommended temperatures (e.g., 2-8°C).
Solvent
Protic solvents may participate in degradation reactions.
Use high-purity solvents and assess stability in your specific solvent system.
Light
UV or visible light can induce photolytic degradation.
Protect solutions from light by using amber vials or storing them in the dark.
Oxygen
The amine group can be susceptible to oxidation.
Consider de-gassing solvents or working under an inert atmosphere for sensitive applications.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to a forced degradation study. The specific conditions should be optimized for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature and 60°C.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature and 60°C.
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at room temperature and 60°C.
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.[9]
Photostability: Expose the stock solution in a photostability chamber to UV and visible light.
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
Column Selection: Start with a C18 reversed-phase column.
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
Detection: Use UV detection at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure separation of the parent peak from all degradation product peaks.
Caption: General workflow for assessing compound stability in solution.
References
Organic Syntheses Procedure. Methylamine Hydrochloride. Organic Syntheses. Available from: [Link]
Patel, Y., & Shah, N. (n.d.).
Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. Available from: [Link]
Analytical Methods. (n.d.). Royal Society of Chemistry.
Saeed, S., et al. (n.d.). Properties of Amines and their Hydrochloride Salt.
Gardarsdottir, H. (2024).
Alsante, K. M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
Rani, M., & Kumar, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Stolarik, D. F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed, 25(5), 557-564. Available from: [Link]
de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.
Ways of crashing out amines. (2018). Reddit. Available from: [Link]
Bajaj, S., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
Kim, K.-H., et al. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Available from: [Link]
Zhang, Y., et al. (2025). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. American Chemical Society.
Sawant, R., et al. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses. Available from: [Link]
Mura, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. Available from: [Link]
Analytical Methods. (n.d.). Royal Society of Chemistry.
Methylamine HCl Or Methylamine Hydrochloride CAS 593-51-1. (n.d.). Fengchen. Available from: [Link]
Puspitasari, F., et al. (2026). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS.
Methylamine. (2020). Sciencemadness Wiki. Available from: [Link]
Methylamine hydrochloride. (n.d.). ChemBK. Available from: [Link]
Technical Support Center: [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride Degradation Pathways
Welcome to the technical support center for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you anticipate and troubleshoot stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability in the [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride molecule?
A1: The primary sites susceptible to degradation are the secondary amine and the strained cyclopropane ring. The amine is prone to oxidation, while the cyclopropane ring, with its inherent ring strain, can be susceptible to opening under certain acidic or thermal stress conditions. The hydrochloride salt form can also influence degradation, particularly in solution and at elevated temperatures.
Q2: I'm observing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. The nature of these degradants will depend on the storage conditions. For instance, if the sample was exposed to air and light, oxidative degradation of the amine is a strong possibility. If subjected to high temperatures, thermal degradation products may be present. It is also crucial to consider interactions with excipients if you are working with a formulation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in solution is expected to be pH-dependent. The cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH conditions[1]. Conversely, strongly acidic conditions might promote the opening of the highly strained cyclopropane ring. Therefore, maintaining a controlled pH within a neutral to slightly acidic range is recommended for optimal stability in aqueous solutions.
Q4: Is this compound sensitive to light?
A4: Many amine-containing compounds exhibit photosensitivity[2][3]. Photodegradation can occur through photo-oxidation, leading to the formation of radical cations and subsequent degradation products[3]. It is best practice to protect solutions and solid samples of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride from light to minimize the risk of photolytic degradation.
Troubleshooting Guides
Issue 1: Loss of Potency in a Formulated Product
Symptom: A significant decrease in the quantified amount of the active pharmaceutical ingredient (API) over a short period.
Potential Cause: Degradation of the API due to interactions with excipients, or exposure to harsh environmental conditions (heat, light, humidity).
Troubleshooting Steps:
Re-analyze the sample: Confirm the initial result.
Review storage conditions: Ensure the sample was stored as per the recommended conditions.
Conduct a forced degradation study: This will help to identify the likely degradation pathways and products under various stress conditions (see protocol below).[4][5][6]
Analyze excipient compatibility: If in a formulation, study the binary mixtures of the API and each excipient to pinpoint any incompatibilities.
Issue 2: Appearance of a Yellow Discoloration in the Solid Sample
Symptom: The white or off-white powder of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has developed a yellowish tint.
Potential Cause: This is often a visual indicator of oxidative degradation. The secondary amine is a likely site for oxidation, which can lead to the formation of colored impurities.
Troubleshooting Steps:
Characterize the impurity: Use techniques like LC-MS to identify the mass of the colored species. This can provide clues to its structure.
Evaluate packaging: Ensure the container is well-sealed and consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
Review handling procedures: Minimize exposure of the solid to ambient air and light during weighing and transfer.
Hypothesized Degradation Pathways
Based on the known chemistry of cyclopropylamines and secondary amines, we can hypothesize the following degradation pathways for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Caption: Hypothesized degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation products and pathways.[4][6]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. The cyclopropyl amine moiety is known to be sensitive to high pH[1].
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
3. Sample Analysis:
At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside a non-stressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
A gradient elution is recommended to separate the parent compound from a range of potential degradants with varying polarities.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
2. Detection:
Use a UV detector at a wavelength where the parent compound has maximum absorbance.
For identification of unknown peaks, a mass spectrometer (LC-MS) is invaluable.
3. Method Validation:
Validate the method for specificity by demonstrating that the degradation products are well-separated from the parent peak and from each other.
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available from: [Link]
TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... - ResearchGate. Available from: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Available from: [Link]
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes | ACS Omega. Available from: [Link]
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC - NIH. Available from: [Link]
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]
Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight | Environmental Science & Technology - ACS Publications. Available from: [Link]
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available from: [Link]
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. Available from: [Link]
US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents.
Understanding the chemical basis of drug stability and degradation. Available from: [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST - SID. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
CYCLOPROPYLAMINE - Ataman Kimya. Available from: [Link]
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Available from: [Link]
Technical Support Center: Synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride
Welcome to the technical support center for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, scientifically grounded advice to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, and what are the critical steps?
A common and efficient synthetic pathway starts from 2,2-dimethylcyclopropanecarbonitrile. This route can be broken down into three critical stages:
Reduction of the Nitrile: The nitrile group of 2,2-dimethylcyclopropanecarbonitrile is reduced to a primary amine, yielding (2,2-dimethylcyclopropyl)methanamine.
N-methylation: The primary amine is then selectively methylated to form the desired secondary amine, [(2,2-dimethylcyclopropyl)methyl]methylamine.
Salt Formation: Finally, the secondary amine is treated with hydrochloric acid to produce the stable hydrochloride salt.
Each of these steps presents unique challenges and potential for impurity formation that must be carefully controlled.
Q2: I am observing a significant amount of the primary amine, (2,2-dimethylcyclopropyl)methanamine, in my final product. What could be the cause?
The presence of the starting primary amine in your final product points to an incomplete or inefficient N-methylation step. Several factors could be at play:
Insufficient Methylating Agent: Ensure you are using a sufficient stoichiometric amount of your methylating agent. It is often beneficial to use a slight excess.
Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are all critical parameters. For reductive amination, ensure your reducing agent is active and added at the appropriate time.[1][2]
Catalyst Deactivation: If you are using a catalytic process, the catalyst may have been poisoned or deactivated.[3]
Troubleshooting Action: Re-evaluate the stoichiometry of your reagents. Consider optimizing the reaction conditions, such as temperature and reaction time. If using a catalyst, ensure its activity and consider using a fresh batch.
Q3: My final product is contaminated with a tertiary amine, likely [(2,2-dimethylcyclopropyl)methyl]dimethylamine. How can I prevent this over-methylation?
The formation of a tertiary amine is a common issue of over-methylation.[4] This can be addressed by:
Controlling Stoichiometry: Carefully control the amount of the methylating agent used. An excess will drive the reaction towards the tertiary amine.
Choice of Methylating Agent and Reducing Agent: Some methylating agents are more reactive than others. For reductive amination, the choice of reducing agent can also influence selectivity. Milder reducing agents like sodium triacetoxyborohydride can offer better control.[1]
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-methylation.
Troubleshooting Action: Perform a systematic optimization of your reaction conditions, focusing on the stoichiometry of the methylating agent and the reaction temperature.
Troubleshooting Guide: Common Impurities and Their Mitigation
Impurities in your final product can arise from various sources, including starting materials, side reactions, and the manufacturing process itself.[5] Below is a table summarizing common impurities, their likely sources, and recommended analytical methods for their detection.
Impurity Name
Structure
Likely Source
Recommended Analytical Technique(s)
(2,2-dimethylcyclopropyl)methanamine
Primary Amine
Incomplete N-methylation
HPLC, GC-MS, LC-MS
[(2,2-dimethylcyclopropyl)methyl]dimethylamine
Tertiary Amine
Over-methylation
HPLC, GC-MS, LC-MS
2,2-dimethylcyclopropanecarbonitrile
Nitrile Starting Material
Incomplete reduction
HPLC, GC-MS
Ammonium chloride
Inorganic Salt
Impurity in methylamine source
Ion Chromatography, Titration
Dimethylamine hydrochloride
Secondary Amine Salt
Impurity in methylamine source
HPLC, GC-MS, LC-MS
Workflow for Impurity Identification and Mitigation
The following diagram illustrates a systematic approach to identifying and mitigating impurities during your synthesis.
Caption: A workflow for identifying and troubleshooting impurities.
Detailed Experimental Protocols
Protocol 1: Reductive Amination for N-methylation
This protocol provides a general procedure for the N-methylation of (2,2-dimethylcyclopropyl)methanamine using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.[1]
Materials:
(2,2-dimethylcyclopropyl)methanamine
Formaldehyde (37% in water)
Sodium triacetoxyborohydride
1,2-Dichloroethane (DCE)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
Dissolve (2,2-dimethylcyclopropyl)methanamine (1 equivalent) in DCE.
Add formaldehyde (1.1 equivalents) to the solution and stir for 1 hour at room temperature.
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCE.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the free base of [(2,2-dimethylcyclopropyl)methyl]methylamine.
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add the hydrochloric acid solution dropwise until precipitation is complete.
Filter the solid, wash with cold solvent, and dry under vacuum to yield [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Protocol 2: Impurity Profiling by HPLC
This protocol outlines a general method for the analysis of impurities in your final product. Method optimization will be required for your specific instrumentation and impurity profile.[6][7]
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
Mobile Phase A: 0.1% Trifluoroacetic acid in water
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
Gradient Program:
Time (min)
%A
%B
0
95
5
20
5
95
25
5
95
26
95
5
30
95
5
Detection: 210 nm
Procedure:
Prepare a sample solution of your final product in the mobile phase (e.g., 1 mg/mL).
Inject the sample onto the HPLC system.
Analyze the resulting chromatogram for the presence of impurity peaks.
Identify and quantify impurities by comparing with reference standards if available.
Logical Relationships in Synthesis
The following diagram illustrates the relationship between reactants, intermediates, the final product, and potential impurities.
Caption: Synthetic pathway and potential side reactions.
References
Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]
Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 142(28), 12015–12019. Available from: [Link]
ResearchGate. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
Emery Pharma. Impurity Analysis. Available from: [Link]
Google Patents. US4283254A - Methylamines purification by distillation and purge.
PubMed. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Available from: [Link]
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
YouTube. Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. Available from: [Link]
National Institutes of Health. Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Available from: [Link]
Royal Society of Chemistry. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Available from: [Link]
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]
Patsnap. Preparation method of 2, 2-dimethyl cyclopentanone.
YouTube. 22.3 Synthesis of Amines | Organic Chemistry. Available from: [Link]
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]
Technical Support Center: Purification of [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable amine intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental outcomes.
Section 1: Troubleshooting Guide - Isolating Your Target Compound
This section addresses the most common purification challenges encountered after the synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine, typically via reductive amination of 2,2-dimethylcyclopropanecarbaldehyde with methylamine.
Q1: My crude reaction mixture is complex. What are the likely impurities and how do I get a clean product?
A1: Understanding Your Enemy: Common Side Products
The primary synthetic route, reductive amination, is efficient but can generate a predictable slate of impurities.[1][2] Identifying these is the first step toward a rational purification strategy.
Unreacted Starting Materials: 2,2-dimethylcyclopropanecarbaldehyde and residual methylamine.
Aldehyde Reduction Product: (2,2-Dimethylcyclopropyl)methanol, formed if the reducing agent attacks the aldehyde before imine formation. This is more common with aggressive hydrides like NaBH₄ and less so with more selective agents like NaBH(OAc)₃ or NaBH₃CN.[1][3][4]
Tertiary Amine: [(2,2-Dimethylcyclopropyl)methyl]dimethylamine, resulting from over-alkylation of the desired secondary amine. This is a prevalent side product.[1]
Unreduced Imine Intermediate: The Schiff base, N-[(2,2-dimethylcyclopropyl)methylidene]methanamine, may persist if the reduction is incomplete.
The flowchart below provides a decision-making framework for your purification approach based on the nature of the impurities.
Caption: Purification Workflow Decision Tree.
Q2: How do I perform an effective acid-base extraction to remove non-basic impurities?
A2: Protocol for Liquid-Liquid Acid-Base Extraction
This technique is the workhorse for amine purification. It leverages the ability to switch the amine's solubility between organic and aqueous phases by controlling the pH.
Causality: The basic nitrogen atom of your secondary amine product can be protonated by acid to form an ammonium salt. This salt is ionic and therefore highly soluble in water. Neutral organic impurities, such as the unreacted aldehyde and the alcohol byproduct, remain in the organic phase and can be washed away.
Step-by-Step Protocol:
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure all amine has been protonated and moved to the aqueous phase.
Expert Tip: Check the pH of the aqueous layer after the first extraction; it should be strongly acidic (pH 1-2). If not, add more acid.
Combine & Wash: Combine all aqueous extracts. Wash this combined acidic solution once with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.
Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with swirling until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine, which is often insoluble in water and may appear as a cloudy precipitate or an oil.[5]
Back-Extraction: Extract the free amine from the basified aqueous solution with fresh DCM or EtOAc (3x).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Q3: The main contaminant after extraction is the tertiary amine. How can I separate these two closely related products?
A3: Advanced Separation of Secondary and Tertiary Amines
Separating secondary and tertiary amines can be challenging due to their similar polarities. Two highly effective methods are available.
Method A: Preparative Flash Chromatography
Causality: While the polarities are similar, they are not identical. The secondary amine has an N-H bond, making it slightly more polar and capable of hydrogen bonding with the silica stationary phase. However, the basicity of amines causes strong, non-ideal interactions with the acidic silanol groups on standard silica gel, leading to severe peak tailing. To achieve a good separation, these acidic sites must be neutralized.[6]
Step-by-Step Protocol:
Prepare the Mobile Phase: A common mobile phase is a gradient of methanol in dichloromethane. Crucially, add 0.5-1% of a volatile amine like triethylamine (TEA) or ammonium hydroxide to this eluent.[6] This additive competes for the acidic sites on the silica, allowing your amine products to elute with symmetrical peak shapes.
Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).
Loading: Dissolve the crude amine mixture in a minimal amount of DCM and load it onto the column.
Elution: Run a gradient from ~0-10% methanol in DCM (always containing 1% TEA). The less polar tertiary amine will elute before the more polar secondary amine. Collect fractions and analyze by TLC or LC-MS.
Method B: Solid-Phase Extraction with a Strong Cation Exchange (SCX) Cartridge
Causality: This is a highly efficient, non-chromatographic method that separates compounds based on pKa. SCX resins contain sulfonic acid groups (-SO₃H) that are deprotonated at most pHs, creating a negatively charged surface. Basic compounds like amines are protonated by the resin and bind ionically. Neutral impurities pass through. The bound amines can then be selectively eluted.[8][9]
Step-by-Step Protocol:
Conditioning: Condition an SCX cartridge by washing with a polar solvent like methanol.
Loading: Dissolve your crude mixture (containing secondary and tertiary amines) in methanol and load it onto the cartridge. The amines will bind to the resin.
Washing: Wash the cartridge thoroughly with methanol to elute any remaining non-basic impurities.
Elution: Elute the bound amines by washing the cartridge with a solution of ammonia in methanol (typically 2 M). The strong base (ammonia) deprotonates your amines, breaking the ionic bond with the resin and allowing them to be collected.
Concentration: Evaporate the solvent to yield the purified amine mixture, now free of non-basic compounds. Note: This method is excellent for cleanup but may not effectively separate the secondary and tertiary amines from each other.
Q4: My purified amine is an oil. How do I get the crystalline hydrochloride salt?
A4: Protocol for Salt Formation and Recrystallization
Converting the free amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle and further purify by recrystallization.[10][11][12][13]
Causality: The lone pair on the amine nitrogen acts as a base, readily reacting with an acid like HCl to form an ammonium salt. This ionic compound has a much more ordered crystal lattice than the free amine, promoting crystallization. Recrystallization purifies the salt by leveraging differences in solubility between the desired product and any remaining impurities in a chosen solvent system at different temperatures.
Step-by-Step Protocol:
Salt Formation:
Dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
Cool the solution in an ice bath.
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or gaseous HCl) dropwise with stirring.
The hydrochloride salt will precipitate as a solid. Continue adding acid until no further precipitation is observed.
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any surface impurities, and dry under vacuum.
Recrystallization:
Select an appropriate solvent system. Good options for amine hydrochlorides include isopropanol (IPA), ethanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate.
Heat the chosen solvent to boiling and add it portion-wise to the crude hydrochloride salt until it just dissolves.
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
Complete the crystallization by placing the flask in an ice bath or refrigerator for several hours.
Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Solvent System
Comments
Isopropanol (IPA)
Excellent single solvent for many amine hydrochlorides.
Ethanol/Diethyl Ether
Dissolve in hot ethanol, add ether until cloudy, then cool.
Methanol/MTBE
Similar to the ethanol/ether system.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best analytical technique to check the purity of my final product?A: A combination of techniques is ideal.
¹H NMR: Will confirm the structure and identify proton-bearing impurities. Pay attention to the integration ratios of the cyclopropyl, methyl, and methylene protons.
LC-MS: The gold standard for purity assessment. An HPLC method can quantify the percentage of your main peak relative to impurities.[14] The mass spectrometer will confirm the molecular weight of your product and help identify the mass of any impurities.
GC-MS: Suitable for analyzing the volatile free base. Not ideal for the non-volatile hydrochloride salt.
Q: Why is my NMR spectrum showing broad peaks for the N-H and adjacent protons?A: This is common for amines and their salts. The N-H proton can undergo chemical exchange with trace amounts of water or acid, leading to peak broadening. The nitrogen atom also has a quadrupole moment which can broaden adjacent C-H signals. Warming the NMR sample can sometimes sharpen these peaks.
Q: Can I use a different reducing agent for the synthesis?A: Yes, but with caution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for the imine/iminium ion, and does not require strict pH control.[2] Sodium cyanoborohydride (NaBH₃CN) is also very selective but is highly toxic.[1][3] A stronger reducing agent like sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde to an alcohol, complicating purification.[4]
References
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Journal of the American Chemical Society. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Retrieved from [Link]
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
PubMed. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Retrieved from [Link]
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Retrieved from [Link]
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
ResearchGate. (n.d.). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Retrieved from [Link]
Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
ACS Publications. (n.d.). Improved Frontal Gel Filtration Chromatography to Examine the Interaction between Small Molecules and a Protein with Multiple Specific Binding Sites. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)
Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
Google Patents. (n.d.). US4485261A - Process for producing methylamines.
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]
PubChem. (n.d.). 2,2-Dimethylcyclopentylmethylamine, hydrochloride. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropylamine Derivatives
From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of cyclopropylamine derivatives. This valuable structural motif is a cornerstone in modern medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of cyclopropylamine derivatives. This valuable structural motif is a cornerstone in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stability it imparts.[1][2] However, the inherent ring strain and diverse synthetic routes can present unique challenges in the lab.
This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. We will move beyond simple procedural lists to explore the causality behind reaction outcomes, empowering you to make informed decisions for successful optimization.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My cyclopropanation reaction yield is consistently low. What are the most common causes and how can I systematically troubleshoot this?
Low yield is a frequent issue that can stem from multiple factors. A systematic approach is key to identifying the root cause.
Causality: Low yields often result from incomplete conversion, degradation of starting materials or products, catalyst deactivation, or competing side reactions. The stability of key reagents and intermediates is paramount. For instance, carbene precursors like diazo compounds can be highly reactive and prone to decomposition, while organometallic reagents are sensitive to air and moisture.[3]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Field-Proven Insights:
Kulinkovich-de Meijere Reaction: This reaction, which transforms amides or nitriles into cyclopropylamines, is highly sensitive to the quality of the Grignard reagent and the titanium alkoxide.[4][5] Always titrate your Grignard reagent before use. The reaction temperature is also critical; while it's often run at room temperature, some substrates may require cooling to prevent side reactions.[6]
Simmons-Smith Reaction: When using diiodomethane and a zinc-copper couple, the activation of the zinc is crucial. If yields are poor, consider fresh activation of the zinc-copper couple. For electron-deficient alkenes, which are notoriously poor substrates, adding a catalytic amount of diethylzinc can sometimes improve the yield.[7][8]
Q2: I'm synthesizing a 2-substituted cyclopropylamine and struggling with poor diastereoselectivity. How can I improve the trans/cis ratio?
Poor diastereoselectivity often points to issues with steric control or, in some cases, post-reaction isomerization of the desired product.
Causality: The transition state geometry dictates the stereochemical outcome. Factors that influence this include the steric bulk of the reactants, the coordination of the catalyst, and the solvent environment. In some syntheses, Lewis acidic byproducts (e.g., zinc halides) can catalyze the isomerization of the cyclopropylamine product, eroding the initial diastereoselectivity.[2]
Strategies for Improvement:
Solvent Modification: The polarity and coordinating ability of the solvent can significantly influence selectivity. Screening different solvents is a primary optimization step. For zinc-based reactions, polar aprotic co-solvents can have a dramatic effect.
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable trans product. Conversely, raising the temperature can sometimes decrease selectivity.[2]
Ligand Tuning (for Metal-Catalyzed Reactions): In palladium- or rhodium-catalyzed cyclopropanations, the ligand is the primary handle for controlling stereoselectivity. Bulkier ligands can create a more sterically demanding environment, favoring the formation of the trans isomer.[9][10]
Data-Driven Example: The Role of Co-Solvents
In a study on the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, the addition of a polar aprotic co-solvent was shown to dramatically inhibit cis/trans-isomerization, leading to a significant improvement in the diastereomeric ratio (d.r.).[2]
Entry
Solvent System (THF as primary)
Temperature (°C)
Yield (%)
Diastereomeric Ratio (trans:cis)
1
None
90
77
4.4:1
2
+ DMF (3:2 ratio)
90
>95
>20:1
3
+ DMF (3:2 ratio)
110
>95
10:1
4
+ DMSO
90
>95
>20:1
Table adapted from Lautens, M., et al., ChemRxiv, 2023.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclopropylamines, and what are their main advantages and disadvantages?
Several robust methods exist, each with its own strengths. The choice depends on the desired substitution pattern, scale, and available starting materials.[11]
Method
Key Reagents
Advantages
Disadvantages
Kulinkovich-de Meijere Reaction
Grignard reagent (e.g., EtMgBr), Ti(Oi-Pr)₄, Amide or Nitrile substrate
Excellent for primary and secondary cyclopropylamines. Tolerates various functional groups.[5][12]
Requires stoichiometric organometallic reagents. Can be sensitive to steric hindrance.
Transition-Metal Catalysis
Alkene, Diazo compound (e.g., EDA), Metal catalyst (e.g., Rh₂(OAc)₄, Pd(OAc)₂)
Highly versatile, catalytic, and offers excellent control over stereochemistry via chiral ligands.[13][14]
Diazo compounds can be toxic and explosive.[3] Substrate scope can be limited by the catalyst.
Simmons-Smith Type Reaction
Alkene, CH₂I₂, Zn-Cu couple
Good for simple, unsubstituted cyclopropanation. Reagents are commercially available.[3]
Inefficient for electron-deficient alkenes.[7] Can lack stereocontrol without directing groups.
Hofmann/Curtius Rearrangement
Cyclopropanecarboxamide or Carboxylic Acid
A classical, reliable method starting from readily available precursors.[15][16][17]
Often involves harsh conditions and potentially hazardous intermediates (isocyanates, acyl azides).
Q2: How should I monitor the progress of my cyclopropanation reaction effectively?
Effective reaction monitoring is crucial to prevent the formation of side products from over-running the reaction and to ensure full conversion of the limiting reagent. A combination of techniques is often best.[18]
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. Use a stain (e.g., KMnO₄, ninhydrin for primary amines) to visualize all spots, as cyclopropane derivatives may not be UV-active.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It provides information on the conversion of starting material, the formation of the product, and the presence of any side products by comparing their retention times and mass spectra. This is particularly useful for monitoring the progress of Hofmann rearrangements.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and analyzing it by ¹H NMR is a highly reliable way to determine the conversion ratio by integrating signals unique to the starting material and product.[18]
Q3: What are the critical safety considerations when synthesizing cyclopropylamines?
Safety must always be the top priority. Several common reagents in cyclopropylamine synthesis pose significant hazards.
Diazomethane and its derivatives (e.g., Ethyl Diazoacetate - EDA): These are toxic and potentially explosive.[3] They can detonate from shock, heat, or contact with rough surfaces (like ground glass joints). Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood behind a blast shield, and use fire-polished glassware. Do not scale up reactions involving diazo compounds without extensive safety reviews.
Grignard Reagents: These are highly flammable and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[12]
Hofmann Rearrangement: This reaction can be highly exothermic, especially during the addition of the hypohalite solution. Proper temperature control with an ice bath is essential to prevent a runaway reaction. The boiling point of cyclopropylamine itself is low (~50 °C), and a loss of cooling could lead to rapid vapor generation and over-pressurization of the vessel.[20][21]
Experimental Protocols & Methodologies
Protocol 1: Kulinkovich-de Meijere Synthesis of N-benzyl-N-ethylcyclopropylamine
This protocol describes the synthesis of a secondary cyclopropylamine from the corresponding N,N-disubstituted amide, adapted from established procedures.[4][5]
Reaction Mechanism Overview:
The reaction proceeds via the formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of a Grignard reagent. This intermediate then reacts with the amide carbonyl group to form the cyclopropylamine product after hydrolysis.[22]
Caption: Simplified workflow for Kulinkovich-de Meijere reaction.
Step-by-Step Procedure:
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N,N-disubstituted amide (1.0 eq) and anhydrous THF (approx. 0.2 M).
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add titanium(IV) isopropoxide (1.2 eq) via syringe.
Grignard Addition: Add ethylmagnesium bromide (2.4 eq, solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add water dropwise to quench the excess Grignard reagent and hydrolyze the titanium complexes.
Workup: Add 1 M NaOH solution and stir for 1 hour until the precipitate becomes granular. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. EP0205403B1.
European Patent Office. (1989). Process for the manufacture of cyclopropylamine. EP 0 205 403 B1. Retrieved from [Link]
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Retrieved from [Link]
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
Various Authors. (2014). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Retrieved from [Link]
Lautens, M., et al. (2023). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]
Various Authors. (2022). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. Retrieved from [Link]
Faust, R., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]
Charette, A. B., et al. (2005). Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry. Retrieved from [Link]
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Demonceau, A., et al. (2003). Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. ACS Publications. Retrieved from [Link]
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes. Organic Syntheses. Retrieved from [Link]
Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. US4590292A.
Chen, D. Y.-K., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
Zhang, L., et al. (2015). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews. Retrieved from [Link]
Aggarwal, V. K., et al. (1997). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Bao, M., et al. (2015). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications. Retrieved from [Link]
Various Authors. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Retrieved from [Link]
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Retrieved from [Link]
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Various Authors. (2021). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. Retrieved from [Link]
Alcázar, J., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Retrieved from [Link]
Various Authors. (2015). Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. ResearchGate. Retrieved from [Link]
Gais, H.-J. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine hydrochloride salts and encounter challenges related to their hygroscopi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine hydrochloride salts and encounter challenges related to their hygroscopic nature. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why specific strategies are effective, ensuring the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My purified amine hydrochloride salt, which was a fine, white, free-flowing powder, has become a sticky, clumpy solid overnight. What happened, and how can I fix it?
Answer:
This is a classic and frequent manifestation of hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding atmosphere.[1][2] Amine hydrochloride salts are particularly susceptible to this issue due to the ionic nature and strong hydrogen bonding potential of the ammonium cation and the chloride anion.[3][4]
Causality:
Critical Relative Humidity (CRH): Every crystalline salt has a Critical Relative Humidity (CRH), which is the specific relative humidity (RH) of the atmosphere above which the salt will begin to absorb moisture.[5] If the RH in your laboratory or storage area exceeded the CRH of your compound, it began to adsorb water onto its surface.
Deliquescence: As the salt absorbs more water, it can undergo deliquescence, where the solid dissolves in the absorbed water, forming a saturated solution.[6] This process is what leads to the sticky, clumpy, or even liquid state you observed.
Surface Area: Powdered samples, with their large surface area, are especially prone to rapid moisture uptake.[]
Troubleshooting Protocol:
Immediate Action - Drying:
Transfer the clumpy material to a vacuum oven.
Dry the sample at a moderate temperature (e.g., 40-50 °C) under a high vacuum. The temperature should be well below the compound's melting or decomposition point.
Continue drying until a constant weight is achieved, indicating that all excess water has been removed.
Verification of Integrity:
After drying, re-characterize the material to ensure no chemical degradation or change in polymorphic form has occurred. Techniques like NMR, FTIR, and DSC are valuable here. Moisture can induce phase transitions from an amorphous to a crystalline state or between different polymorphs.[3][6]
Preventative Storage:
Store the dried, free-flowing powder in a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[1][2]
For highly sensitive materials, consider storing them in a glove box under an inert atmosphere (e.g., nitrogen or argon) where the relative humidity is tightly controlled.
Use packaging with a low moisture vapor transmission rate (MVTR).
Q2: I'm struggling to obtain a stable, crystalline hydrochloride salt of my amine; it keeps "oiling out" or precipitating as a hygroscopic, amorphous solid. What synthetic adjustments can I make?
Answer:
The formation of a stable, non-hygroscopic crystalline salt is highly dependent on the crystallization conditions, particularly the solvent system and the method of HCl addition. "Oiling out" occurs when the salt is more soluble in the reaction mixture than the starting amine, or when the rate of precipitation is too rapid to allow for orderly crystal lattice formation.
Causality:
Solvent Choice: The polarity of the solvent plays a critical role. A solvent that is too polar may dissolve the salt too readily, while one that is too nonpolar may cause the free amine to be immiscible.
Water Content: The presence of water, even in small amounts, can significantly hinder crystallization and promote hygroscopicity.[8] Aqueous HCl is a common culprit.
Rate of Acid Addition: Rapid addition of HCl can lead to localized high concentrations, causing the salt to crash out of solution as an amorphous solid rather than forming an ordered crystal lattice.
Recommended Synthetic Protocol:
This protocol emphasizes anhydrous conditions to promote the formation of a stable crystalline salt.
Preparation:
Ensure your starting amine is as pure and dry as possible.
Use anhydrous solvents. It is recommended to use solvents from a solvent purification system or to dry them using standard laboratory techniques (e.g., distillation over a suitable drying agent).
Dissolution:
Dissolve your amine in a suitable anhydrous solvent. Common choices include diethyl ether, dioxane, or isopropanol.[9]
Anhydrous HCl Addition:
The preferred method is to use a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane).[9]
Add the HCl solution dropwise to the stirred solution of the amine at a controlled temperature, typically 0-4 °C. This slow addition is crucial for promoting crystal growth.[9]
Alternatively, anhydrous HCl gas can be bubbled through the solution, but this requires careful control to avoid over-addition and potential side reactions.[9]
Crystallization and Isolation:
As the salt forms, it will precipitate from the solution.
Allow the mixture to stir for a period (e.g., 1-2 hours) at the controlled temperature to ensure complete precipitation and to allow the crystals to mature.
Collect the solid by filtration.
Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
Dry the crystalline salt under a high vacuum.
Q3: My amine hydrochloride salt is inherently hygroscopic. What formulation strategies can I employ to create a stable solid dosage form?
Answer:
When the active pharmaceutical ingredient (API) itself is hygroscopic, formulation science offers several strategies to protect it from environmental moisture, ensuring the stability and shelf life of the final drug product.[6][10][11]
Causality:
An inherently hygroscopic API will always have a thermodynamic driving force to absorb water. The goal of formulation is to create kinetic barriers to moisture ingress or to include other components that preferentially interact with water.
Formulation Strategies:
Crystal Engineering - Co-crystallization:
Concept: This involves forming a multi-component crystal with a second, non-ionizable molecule (a "co-former").[10] This alters the crystal packing and can reduce the availability of sites for hydrogen bonding with water.[6][10]
Benefit: Co-crystallization can significantly reduce hygroscopicity without altering the covalent structure of the API.[3] However, it's important to note that changing the salt form or creating a co-crystal can sometimes impact solubility.[3]
Co-processing with Excipients:
Concept: This involves mixing the hygroscopic API with excipients that act as moisture scavengers or create a less hygroscopic microenvironment.[6][10]
Examples of Excipients:
Adsorbents: Anhydrous forms of calcium phosphate or microcrystalline cellulose can adsorb ambient moisture.
Hydrophobic Excipients: Magnesium stearate or stearic acid can be used to create a more hydrophobic powder blend.
Barrier Methods - Film Coating and Encapsulation:
Concept: These methods create a physical barrier between the hygroscopic core and the external environment.[6][10][11]
Film Coating: A thin layer of a polymer is applied to the surface of a tablet or granule. Both water-soluble and water-insoluble polymers can be used to create moisture-barrier films.[6]
Encapsulation: The API is enclosed within a shell, such as a gelatin or HPMC capsule. This is a common and effective method for protecting sensitive APIs.
The choice of strategy depends on the degree of hygroscopicity, the desired dosage form, and the required release profile of the drug.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are amine hydrochloride salts used so frequently in pharmaceuticals if they have hygroscopicity issues?
A: The use of amine hydrochloride salts is a strategic choice in drug development, primarily to improve the solubility and bioavailability of the active pharmaceutical ingredient (API).[4] Many drug molecules are large, complex organic compounds with poor water solubility in their free base form. By reacting the amine functional group with hydrochloric acid, a water-soluble salt is formed, which is more readily absorbed by the body.[4] The benefits of increased solubility and bioavailability often outweigh the challenges associated with managing hygroscopicity.
Q2: How can I quantitatively measure the hygroscopicity of my amine hydrochloride salt?
A: Several analytical techniques can be used to quantify moisture uptake. The most common and powerful methods are:
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature.[] It provides a detailed sorption/desorption isotherm, which can be used to determine the CRH and classify the degree of hygroscopicity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[] It can be used to determine the amount of water present in a sample at a given point in time.
Gravimetric Sorption Analysis: This involves exposing a pre-weighed, dried sample to a controlled humidity environment for a specific duration and then measuring the weight gain.[] This is a simpler, albeit less detailed, method than DVS.
Hygroscopicity Classification Table:
Classification
Weight Gain (at 25°C and 80% RH)
Description
Non-hygroscopic
< 0.2%
No significant moisture absorption.
Slightly hygroscopic
≥ 0.2% and < 2%
Absorbs a small amount of moisture.
Moderately hygroscopic
≥ 2% and < 15%
Absorbs a significant amount of moisture.
Very hygroscopic
≥ 15%
Absorbs a large amount of moisture.
This classification is based on general industry practice and can be a useful guide for handling and storage decisions.
Q3: Can the choice of counter-ion (e.g., sulfate, tartrate instead of chloride) reduce hygroscopicity?
A: Yes, absolutely. This is a key strategy in salt screening during drug development. The hygroscopicity of an amine salt is not solely determined by the amine itself but is a property of the entire crystal lattice, which includes the counter-ion. Different counter-ions will lead to different crystal packing arrangements, lattice energies, and hydrogen bonding networks, all of which influence the CRH. For example, it has been shown that converting a chloride salt to a sulfosalicylate salt can reduce hygroscopicity, although this may also affect aqueous solubility.[3] Therefore, a comprehensive salt screening study is often performed to find the optimal balance of solubility, stability, and hygroscopicity.
Q4: Are there any ICH guidelines that I should be aware of when dealing with hygroscopic drug substances?
A: Yes, the International Council for Harmonisation (ICH) provides guidelines that are critical for the registration of new drug substances and products. The most relevant guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[12][13][14] While this guideline doesn't prescribe specific methods for handling hygroscopic materials, it mandates that the stability of the drug substance be evaluated under various temperature and humidity conditions. For a hygroscopic substance, this testing will reveal the impact of moisture on its purity, potency, and physical properties over time. The results of these stability studies will inform the recommended storage conditions (e.g., "store in a dry place") and the choice of packaging.
Section 3: Visualized Workflows and Concepts
Decision Tree for Handling a Potentially Hygroscopic Amine HCl Salt
This diagram outlines a logical workflow for identifying and mitigating hygroscopicity issues from initial synthesis to final storage.
Caption: Decision workflow for managing hygroscopic amine HCl salts.
Mechanism of Deliquescence
This diagram illustrates the process by which a crystalline solid absorbs atmospheric water, eventually dissolving into a liquid solution.
Comparative Analysis and Quality Assessment Guide: [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison and detailed analytical protocols for ensuring the quality and identity of [(2,2-dimethylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed analytical protocols for ensuring the quality and identity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. It is designed to offer both a framework for its analysis and a comparative perspective against its primary amine analogue, highlighting the critical impact of N-methylation on its physicochemical and analytical properties.
Introduction and Comparative Overview
The cyclopropylamine moiety is a valued structural motif in medicinal chemistry, recognized for its ability to confer unique conformational constraints and metabolic stability to drug candidates.[1] [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a secondary amine, serves as a crucial building block in organic synthesis.[2] Its utility is defined by its purity and structural integrity.
This guide establishes a robust analytical benchmark for the target compound and compares it with its primary amine counterpart, [(2,2-dimethylcyclopropyl)methyl]amine. Understanding the distinctions between these two closely related molecules is paramount for researchers to ensure the correct starting material is used, thereby guaranteeing the intended molecular architecture and biological activity of the final product. A primary amine has a nitrogen atom bonded to one alkyl group and two hydrogens, while a secondary amine's nitrogen is connected to two alkyl groups and one hydrogen.[2][3] This fundamental difference significantly influences their reactivity, physical properties, and analytical signatures.[3][4]
Rationale: The quality of a chemical reagent is intrinsically linked to its synthesis and purification process. A plausible and efficient route to synthesize the target compound is through reductive amination of 2,2-dimethylcyclopropanecarbaldehyde with methylamine, followed by salt formation with hydrochloric acid. This pathway is chosen for its high efficiency and control over the introduction of the N-methyl group.[1] Understanding this process is critical for predicting potential impurities, which can include unreacted starting materials, by-products, or residual solvents.[8][9][10]
Caption: Synthesis of the target compound via reductive amination.
Common Process-Related Impurities:
Unreacted 2,2-dimethylcyclopropanecarbaldehyde: The starting aldehyde.
[(2,2-dimethylcyclopropyl)methyl]amine: Formed if ammonia is present as an impurity in the methylamine source.
Over-alkylation Products: Tertiary amines formed from side reactions.
Residual Solvents: Such as methanol, diethyl ether, or toluene used during synthesis and purification.[8][9]
Inorganic Salts: Ammonium chloride can be a common impurity in amine syntheses.[11]
Comparative Analytical Characterization
A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural confirmation of the target compound and for differentiating it from its primary amine analogue.
Purity and Impurity Profiling by HPLC
Rationale: Small, polar amines like the target compound lack a strong UV chromophore, making standard reversed-phase HPLC with UV detection challenging.[12] A more robust approach utilizes derivatization to attach a UV-active or fluorescent tag, or employs universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD).[12][13] Ion-exchange or HILIC chromatography can also be effective for separating such polar compounds without ion-pairing reagents.[14]
Caption: General workflow for HPLC purity analysis.
Experimental Protocol: HPLC-ELSD Method
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: Acetonitrile.
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 4.5.
Gradient: 95% A to 70% A over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detector: ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM).
Sample Preparation: Accurately weigh ~10 mg of the amine hydrochloride salt and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Table 2: Expected Comparative HPLC Data
Analyte
Expected Retention Time (min)
Purity Specification (%)
Key Potential Impurity
Target Compound
~6.5
≥97.0
Primary amine analogue (~5.8 min)
Alternative
~5.8
≥97.0
Unreacted starting materials
Rationale for Retention Times: The secondary amine is slightly more hydrophobic than the primary amine due to the additional methyl group, leading to a longer retention time in a HILIC system.
Structural Confirmation by NMR Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. The key distinguishing feature will be the presence of the N-methyl signal in the target compound, which is absent in the primary amine alternative.[15][16]
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for amine hydrochlorides as it can exchange with the N-H proton, simplifying the spectrum.
Instrument: 400 MHz NMR Spectrometer.
Parameters: 16 scans, 2-second relaxation delay.
Reference: Use the residual solvent peak as an internal reference.
Table 3: Comparative ¹H NMR Spectral Data (Expected Shifts in D₂O)
Proton Environment
Target Compound (Expected δ, ppm)
Alternative (Expected δ, ppm)
Multiplicity & Integration
Gem-dimethyl (2 x -CH₃)
~0.9 - 1.1
~0.9 - 1.1
s, 6H
Cyclopropyl (-CH₂-)
~0.4 - 0.6
~0.4 - 0.6
m, 2H
Cyclopropyl (-CH-)
~0.7 - 0.9
~0.7 - 0.9
m, 1H
Methylene bridge (-CH₂-N)
~2.9 - 3.1
~2.8 - 3.0
d, 2H
N-Methyl (-N-CH₃)
~2.6 - 2.8
Absent
s, 3H
Note on N-H protons: The N-H proton signal (expected around 3.7 ppm for a secondary amine)[17] will exchange with D₂O and may not be observed. In a non-exchanging solvent like CDCl₃, it would appear as a broad singlet.[16]
Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the free base. Electrospray Ionization (ESI) is ideal for these polar, pre-ionized hydrochloride salts.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in 50:50 Acetonitrile:Water.
Instrumentation: ESI-MS operated in positive ion mode.
Analysis: Infuse the sample directly or via LC-MS. Scan for the expected mass-to-charge ratio (m/z).
Table 4: Expected Mass Spectrometry Data
Compound
Molecular Formula (Free Base)
Expected [M+H]⁺ (m/z)
Target Compound
C₇H₁₅N
114.12
Alternative
C₆H₁₃N
100.11
Conclusion and Recommendations for Quality Control
The analytical protocols detailed in this guide provide a robust framework for verifying the identity, purity, and structural integrity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride . The primary analytical distinction from its primary amine analogue lies in the presence of the N-methyl group, which is unequivocally identified by:
A unique singlet peak at approximately 2.6-2.8 ppm in the ¹H NMR spectrum.
A molecular ion [M+H]⁺ at m/z 114.12 in the mass spectrum, 14 mass units higher than the primary amine.
A slightly longer retention time in HILIC-based HPLC methods.
For researchers in drug discovery and development, it is imperative to perform, at a minimum, ¹H NMR and LC-MS analysis on incoming batches of this reagent. This two-pronged approach ensures both correct structural identity and acceptable purity, mitigating the risk of incorporating the wrong building block into a synthetic pathway, which could lead to failed experiments, loss of time, and incorrect biological data.
References
U.S. Patent 4,590,292, "Process for the manufacture of cyclopropylamine," Google Patents. [URL: https://patents.google.
European Patent EP0205403B1, "Process for the manufacture of cyclopropylamine," Google Patents. [URL: https://patents.google.
"Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," Longdom Publishing. [URL: https://www.longdom.
"(2,2-dimethylpropyl)(methyl)amine hydrochloride," Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-dimethylpropyl-methyl-amine-hydrochloride-cas-23795-17-7]
"Advances in the Synthesis of Cyclopropylamines," ACS Publications Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr500132b]
Chinese Patent CN107085068A, "Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs," Google Patents. [URL: https://patents.google.
"Understanding the Differences: Primary vs. Secondary Amines," Oreate AI Blog. [URL: https://oreate.com/understanding-the-differences-primary-vs-secondary-amines/]
European Patent EP0205403B1, "Process for the manufacture of cyclopropylamine," Google Patents. [URL: https://patents.google.
"Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines," Benchchem. [URL: https://www.benchchem.
"GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients," ResearchGate. [URL: https://www.researchgate.net/publication/280941910_GC_Quantification_of_Cyclopropylamine_Diethylamine_and_Triethylamine_in_Active_Pharmaceutical_Ingredients]
"Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts," ResearchGate. [URL: https://www.researchgate.
"Small Molecule Development Analytical Methods for Faster Time to Market," Hovione. [URL: https://www.hovione.com/wp-content/uploads/2020/01/Small-Molecule-Development-Analytical-Methods-for-Faster-Time-to-Market.pdf]
"Basic Properties of Amines," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.03%3A_Properties_of_Amines]
"Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review," ResearchGate. [URL: https://www.researchgate.net/publication/265889725_Preparation_and_Application_of_Cyclopropylimines_in_Organic_Synthesis_A_Review]
"Comparison of the basicity of tertiary amines and secondary amines and primary amines," Xin Guang Chemistry. [URL: https://www.xg-chemical.com/news/comparison-of-the-basicity-of-tertiary-amines-and-secondary-amines-and-primary-amines-155457.html]
"Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts," ResearchGate. [URL: https://www.researchgate.
"Analysis of Short Amines without Using Ion Pair Reagent," Shodex HPLC Columns. [URL: https://www.shodex.com/en/kouza/a3.html]
"Amine hydrochloride in HPLC," Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=2202]
"Spectroscopy of Amines," Fiveable. [URL: https://library.fiveable.me/chemistry/spectroscopy/spectroscopy-amines/study-guide/vVeJ6zL5Ea4tV4uX6a1o]
"Understanding Primary and Secondary Amines: A Closer Look," Oreate AI Blog. [URL: https://oreate.com/understanding-primary-and-secondary-amines-a-closer-look/]
"Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source," NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534065/]
U.S. Patent 4,283,254, "Methylamines purification by distillation and purge," Google Patents. [URL: https://patents.google.
"Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals," BOC Sciences. [URL: https://www.bocsci.com/blog/methylamine-hydrochloride-a-comprehensive-overview-for-chemical-professionals/]
"Nomination Background: Methylamine (CASRN: 74-89-5)," National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/methylamine_508.pdf]
"Methylamine Hydrochloride (DEA List I Chemical)," Spectrum Chemical. [URL: https://www.spectrumchemical.com/OA_HTML/chemical-products_Methylamine-Hydrochloride-DEA-List-I-Chemical_M1242.jsp]
"A practical synthesis of deuterated methylamine and dimethylamine," ResearchGate. [URL: https://www.researchgate.
A Comparative Guide to the Pharmacological Activity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride and Tranylcypromine
Introduction For researchers and drug development professionals in the fields of neuroscience and psychiatry, the exploration of novel monoamine oxidase (MAO) inhibitors is a continuous endeavor to identify compounds wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers and drug development professionals in the fields of neuroscience and psychiatry, the exploration of novel monoamine oxidase (MAO) inhibitors is a continuous endeavor to identify compounds with improved efficacy and safety profiles. Tranylcypromine, a well-established, non-selective, and irreversible MAO inhibitor, has long been a benchmark compound and a therapeutic option for treatment-resistant depression.[1][2] This guide provides a comparative analysis of the known pharmacological activity of tranylcypromine against the predicted activity of a structurally related but less-documented compound, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
The core of this comparison lies in the shared cyclopropylamine moiety, a key structural feature known to confer mechanism-based inhibition of MAO enzymes.[3] While tranylcypromine's activity is extensively documented, the pharmacological profile of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is largely inferred from the structure-activity relationships of analogous cyclopropylamine derivatives. This guide will delve into the known data for tranylcypromine and present a scientifically grounded hypothesis for the activity of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, supported by a detailed examination of relevant experimental methodologies.
Molecular Structures and Mechanistic Overview
Tranylcypromine, or (±)-trans-2-phenylcyclopropyl-1-amine, is a cyclopropylamine derivative that acts as an irreversible inhibitor of both MAO-A and MAO-B.[4] This non-selective inhibition leads to a broad increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is central to its antidepressant effects.[4]
[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, as its name suggests, also features a cyclopropyl ring, but with two methyl groups at the 2-position and a methylamine group attached to a methyl bridge from the cyclopropyl ring. Based on the established pharmacology of cyclopropylamine derivatives, it is hypothesized that this compound also functions as a mechanism-based inhibitor of MAO enzymes. The presence and positioning of the dimethyl groups on the cyclopropyl ring, however, are likely to influence its potency and selectivity towards MAO-A and MAO-B.
Comparative Analysis of Pharmacological Activity
The following table summarizes the known and predicted activities of tranylcypromine and [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Potency is unknown. The dimethyl substitution on the cyclopropyl ring could either enhance or decrease potency compared to tranylcypromine, depending on how it affects binding to the active site of the MAO isoforms.
Selectivity
Non-selective, with slight preference for MAO-B reported by some sources.[4]
Selectivity is unknown. Structure-activity relationships of other cyclopropylamine derivatives suggest that substitutions on the cyclopropyl ring can confer selectivity for MAO-B.[7]
Other Known Activities
Inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of approximately 20.7 µM.[6]
Potential for off-target activities, including LSD1 inhibition, is possible but not yet investigated.
Clinical Use
Treatment of major depressive disorder, particularly treatment-resistant depression.[1]
Not currently in clinical use.
In-Depth Discussion of Activity
Tranylcypromine:
Tranylcypromine's clinical efficacy is attributed to its potent, non-selective, and irreversible inhibition of both MAO-A and MAO-B.[4] This leads to a sustained increase in the levels of key neurotransmitters. The irreversible nature of its binding means that the restoration of MAO activity requires the synthesis of new enzyme, leading to a prolonged pharmacological effect despite its relatively short plasma half-life of about 2.5 hours.[1]
Beyond its primary action on MAO, tranylcypromine has been shown to inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[4][8] This off-target activity is being explored for its potential in cancer therapy.[9][10]
The presence of the cyclopropylamine functional group strongly suggests that this compound will exhibit MAO inhibitory activity. The key determinants of its specific activity profile will be the dimethyl substitution on the cyclopropyl ring and the methyl-methylamine side chain.
Potency: The steric bulk introduced by the two methyl groups could influence the compound's affinity for the active sites of MAO-A and MAO-B. This could either lead to a more constrained and potent binding or, conversely, hinder its access to the active site, resulting in lower potency compared to tranylcypromine.
Selectivity: Studies on other substituted cyclopropylamines have demonstrated that modifications to the cyclopropyl ring can introduce selectivity for one MAO isoform over the other. For instance, some cis-cyclopropylamine derivatives have been shown to be highly selective for MAO-B.[7] Therefore, it is plausible that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride may exhibit a degree of selectivity that would need to be determined experimentally.
Experimental Protocols for Activity Assessment
To empirically determine and compare the activity of these two compounds, a standardized in vitro MAO inhibition assay is essential. The following outlines a common fluorometric method.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
Principle:
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. The H₂O₂ is detected using a fluorometric probe, such as Amplex Red, in a horseradish peroxidase (HRP)-coupled reaction, which generates a fluorescent product that can be quantified.[11] The inhibition of MAO activity by a test compound results in a decrease in the fluorescent signal.
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
p-Tyramine (MAO substrate)
Amplex Red reagent
Horseradish Peroxidase (HRP)
Test compounds (Tranylcypromine and [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
Clorgyline (selective MAO-A inhibitor, for control)
Pargyline (selective MAO-B inhibitor, for control)
Prepare a working solution of the MAO substrate (p-tyramine) in MAO Assay Buffer.
Prepare a detection reagent mixture containing Amplex Red and HRP in MAO Assay Buffer.
Prepare serial dilutions of the test compounds and control inhibitors (tranylcypromine, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, clorgyline, and pargyline) in MAO Assay Buffer.
Assay Protocol:
To the wells of a 96-well black microplate, add the MAO Assay Buffer.
Add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
Add the serially diluted test compounds or control inhibitors to the respective wells. Include a control group with no inhibitor.
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
Initiate the reaction by adding the MAO substrate (p-tyramine) to all wells.
Immediately add the detection reagent mixture to all wells.
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence (wells without enzyme) from all readings.
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro determination of MAO inhibitory activity.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both tranylcypromine and, hypothetically, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, involves the inhibition of monoamine oxidase enzymes. This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Signaling pathway illustrating the effect of MAO inhibitors on monoaminergic neurotransmission.
Conclusion
Tranylcypromine is a potent, non-selective, and irreversible inhibitor of MAO-A and MAO-B, with additional activity against LSD1. Its pharmacological profile is well-characterized, and it serves as a valuable tool in both clinical practice and research.
While direct experimental data for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is not available, its chemical structure strongly suggests it is a monoamine oxidase inhibitor. The key questions regarding its activity—potency and selectivity—can only be answered through empirical investigation using assays such as the one detailed in this guide. The dimethyl substitution on the cyclopropyl ring represents a critical structural modification that could lead to a distinct pharmacological profile compared to tranylcypromine, potentially offering altered potency or selectivity. Further research into such analogs is warranted to explore their potential as novel therapeutic agents.
References
Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text - ResearchGate. Available at: [Link]
Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … - ResearchGate. Available at: [Link]
Tranylcypromine - StatPearls - NCBI Bookshelf. Available at: [Link]
Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC - PubMed Central. Available at: [Link]
Theoretical profiles of tranylcypromine plasma concentrations in common clinical dose schemes - ResearchGate. Available at: [Link]
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - NIH. Available at: [Link]
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc. Available at: [Link]
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. Available at: [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]
Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni | ACS Infectious Diseases - ACS Publications. Available at: [Link]
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. Available at: [Link]
LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - Frontiers. Available at: [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review - PubMed Central. Available at: [Link]
Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed. Available at: [Link]
Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Available at: [Link]
The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC - PubMed Central. Available at: [Link]
Drug action (IC 50 values) on MAO A and MAO B activities - ResearchGate. Available at: [Link]
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. Available at: [Link]
Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial) | Blood - ASH Publications. Available at: [Link]
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Introduction: The Cyclopropylamine Scaffold in Modern Drug Discovery
An Expert's Comparative Guide to the Biological Activity of Dimethylcyclopropylamine Analogs In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for high-affinity liga...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Comparative Guide to the Biological Activity of Dimethylcyclopropylamine Analogs
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for high-affinity ligands targeting multiple biological entities. These are known as "privileged scaffolds." The cyclopropylamine core, particularly the N,N-dimethylcyclopropylamine and its parent structures, represents a classic example of such a scaffold.[1][2] Its rigid, three-membered ring introduces a unique conformational constraint that can enhance binding affinity and metabolic stability when incorporated into drug candidates.[2]
This guide provides a comparative analysis of dimethylcyclopropylamine analogs, focusing on their activity against two critical families of flavin adenine dinucleotide (FAD)-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B) .[3][4] We will delve into the structural nuances that dictate potency and selectivity, present the quantitative data that underpins these comparisons, and provide detailed experimental protocols for researchers seeking to validate these findings. Our objective is to equip drug development professionals with the expert-level insights needed to navigate the chemical space of these potent enzyme inhibitors.
The Benchmark Inhibitor: Tranylcypromine (TCP) and Its Dual Activity
Any discussion of cyclopropylamine-based inhibitors must begin with the archetypal analog, trans-2-phenylcyclopropylamine, widely known as tranylcypromine (TCP). Originally developed as an antidepressant, TCP functions as an irreversible inhibitor of both MAO and LSD1.[1][3][5]
Mechanism of Action: The therapeutic and off-target effects of TCP stem from its mechanism-based inhibition. The cyclopropylamine moiety undergoes a single-electron transfer reaction with the enzyme's FAD cofactor. This process leads to the opening of the strained cyclopropyl ring and the formation of a stable covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[1] This dual-target activity, while effective in some contexts, presents a significant challenge for therapeutic specificity, driving the development of novel analogs that can selectively target one enzyme over the other.
Caption: Covalent inhibition mechanism of cyclopropylamine analogs.
Targeting Epigenetics: Dimethylcyclopropylamine Analogs as LSD1 Inhibitors
Scientific Rationale: Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[3] In numerous cancers, LSD1 is overexpressed, leading to the silencing of tumor suppressor genes.[5][6] Therefore, inhibiting LSD1 is a promising strategy to reactivate these genes and halt cancer progression.
The development of TCP analogs has yielded highly potent and selective LSD1 inhibitors, moving beyond the broad activity of the parent compound.
Comparative Performance of LSD1-Targeted Analogs:
Compound Class
Specific Analog
LSD1 IC₅₀
Key Characteristics & Insights
Benchmark
Tranylcypromine (TCP)
~200 µM (reversible), <20 µM (irreversible)
Low potency; non-selective (inhibits MAOs). The foundational scaffold.[3]
Styrenylcyclopropylamines
Compound 34
<4 nM (biochemical), ~2 nM (cellular)
A novel class of mechanism-based inhibitors. The styrenyl group enhances non-covalent binding affinity (KI), leading to an inactivation efficiency ~3 orders of magnitude greater than TCP-based inhibitors.[7][8]
Acylhydrazone Analogs
Compound 4q
91.8 nM
Modification of the TCP scaffold with a phenylalanyl hydrazone moiety. Demonstrates potent inactivation of LSD1 and inhibits gastric cancer cell proliferation by inducing H3K4me2 accumulation.[6]
Expert Insights: The evolution from TCP to styrenylcyclopropylamines exemplifies a core principle of modern drug design: enhancing initial, non-covalent binding to increase the efficiency of subsequent covalent inactivation. The styrenyl scaffold of Compound 34 achieves this by establishing more extensive interactions within the LSD1 active site before the irreversible reaction occurs. This dramatically improves potency and allows for lower therapeutic dosing, potentially reducing off-target effects.[7]
Targeting Neurological Pathways: Analogs as MAO Inhibitors
Scientific Rationale: Monoamine oxidases are essential for metabolizing monoamine neurotransmitters. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a target for antidepressants.[9] MAO-B primarily metabolizes dopamine, and its inhibitors are used to treat Parkinson's disease by preserving dopamine levels in the brain.[9][10] For neurodegenerative diseases, MAO-B selectivity is paramount to avoid the hypertensive crises associated with MAO-A inhibition (the "cheese effect").
Comparative Performance of MAO-Targeted Analogs:
Compound
MAO-A IC₅₀ (30 min pre-incubation)
MAO-B IC₅₀ (30 min pre-incubation)
Selectivity (MAO-A/MAO-B)
Key Characteristics & Insights
Benchmark
Tranylcypromine (TCP)
~200 nM
~200 nM
~1 (Non-selective)
cis-N-benzyl-2-methoxycyclopropylamine
170 nM
5 nM
34
A highly potent and selective irreversible MAO-B inhibitor. Over 20-fold more effective than TCP for MAO-B and, crucially, shows no inhibition of LSD1, demonstrating successful decoupling of the two targets.[4][11]
1-Benzylcyclopropylamine
Not specified
Potent Inactivator
Not specified
A potent mechanism-based inactivator, demonstrating the scaffold's inherent reactivity towards MAO.[12]
Expert Insights: The success of cis-N-benzyl-2-methoxycyclopropylamine lies in its stereochemistry and substitution pattern. The cis configuration and the 2-methoxy group likely orient the molecule within the MAO-B active site in a way that is highly favorable for inactivation, while being sterically or electronically disfavored in the MAO-A and LSD1 active sites. This analog is a prime example of how subtle structural modifications on the cyclopropylamine ring can achieve profound gains in selectivity.[4]
Caption: Differential metabolism of neurotransmitters by MAO-A and MAO-B.
Experimental Protocols for Activity Assessment
A cornerstone of trustworthy comparative analysis is the use of robust, self-validating experimental protocols. The following sections detail standardized, field-proven methodologies for assessing the inhibitory activity of dimethylcyclopropylamine analogs.
Protocol 1: In Vitro LSD1 Biochemical Inhibition Assay
Causality Behind Experimental Choices: This assay quantifies direct enzyme inhibition. We use a coupled-enzyme system where the H₂O₂ produced by LSD1 activity reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal. This provides a sensitive and continuous readout of enzyme activity, making it ideal for determining IC₅₀ values.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
Recombinant human LSD1/CoREST complex: Dilute to 20 nM in Assay Buffer.
H3K4me2 peptide substrate: Dilute to 40 µM in Assay Buffer.
Detection Reagent: Prepare a 2X solution containing 100 µM Amplex Red and 2 U/mL HRP in Assay Buffer.
Test Compounds: Prepare a 10-point, 3-fold serial dilution series in DMSO, then dilute into Assay Buffer.
Assay Execution (384-well plate):
Add 5 µL of test compound solution or vehicle (DMSO) to appropriate wells.
Add 5 µL of 20 nM LSD1 enzyme solution to all wells.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the reaction by adding 10 µL of the 40 µM H3K4me2 substrate.
Immediately add 20 µL of the 2X Detection Reagent.
Incubate the plate at 37°C for 60 minutes, protected from light.
Data Acquisition & Analysis:
Measure fluorescence intensity on a plate reader (Excitation: 530 nm, Emission: 590 nm).
Subtract background fluorescence (wells without enzyme).
Normalize data to high (vehicle) and low (no substrate) controls.
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro LSD1 biochemical inhibition assay.
Protocol 2: Cellular Target Engagement via Western Blot
Causality Behind Experimental Choices: A potent biochemical inhibitor must also be effective in a cellular environment. This protocol validates target engagement by measuring the accumulation of the enzyme's substrate (the H3K4me2 mark for LSD1) within treated cells. An increase in this mark directly indicates that the intracellular enzyme has been inhibited.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture a relevant cancer cell line (e.g., Kasumi-1 for AML) to ~70% confluency.
Treat cells with varying concentrations of the test analog (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 48-72 hours.
Histone Extraction:
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
Lyse cells with a hypotonic buffer and pellet the nuclei.
Extract histones from the nuclear pellet using 0.4 N H₂SO₄ overnight at 4°C.
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
Western Blotting:
Quantify histone concentration using a Bradford assay.
Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
As a loading control, concurrently probe with a primary antibody against total Histone H3 (1:5000).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate.
Image the blot using a digital imager.
Perform densitometry analysis, normalizing the H3K4me2 signal to the total H3 signal for each lane.
Caption: Workflow for assessing cellular LSD1 inhibition via Western Blot.
Conclusion and Future Directions
The dimethylcyclopropylamine scaffold is a remarkably versatile and clinically relevant starting point for designing potent enzyme inhibitors. Through targeted chemical modifications, researchers have successfully developed analogs with exquisite selectivity for either the epigenetic regulator LSD1 or the neurological enzyme MAO-B.
For LSD1 inhibition , the focus has been on maximizing non-covalent interactions to drive the efficiency of irreversible binding, leading to styrenylcyclopropylamine analogs with picomolar to low-nanomolar potency.[7]
For MAO-B inhibition , subtle changes in stereochemistry and substitution on the cyclopropylamine ring have yielded compounds like cis-N-benzyl-2-methoxycyclopropylamine, which exhibit high selectivity over MAO-A and, critically, are devoid of LSD1 activity.[4]
The path forward involves optimizing the pharmacokinetic and safety profiles of these lead compounds. Future research will likely focus on fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties to create orally bioavailable drugs with minimal off-target effects,[13] ultimately translating the chemical potential of the dimethylcyclopropylamine scaffold into next-generation therapeutics for cancer and neurodegenerative disease.
References
Fraga, C. A. M. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Royal Society of Chemistry. [Link]
Schmidt, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. PubMed. [Link]
Asif, M. (2022). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. [Link]
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
Zheng, Y. C., et al. (2022). Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed Central. [Link]
Bailis, W., et al. (2020). Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione. PubMed. [Link]
Li, M., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
ResearchGate. (N.D.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
Vile, S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central. [Link]
ResearchGate. (N.D.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]
G-Day, B. M., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. MDPI. [Link]
Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. [Link]
Ma, L., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed. [Link]
Vile, S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Publications. [Link]
Lentini, G., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Royal Society of Chemistry. [Link]
An In-Depth Guide to the Structure-Activity Relationship (SAR) of the [(2,2-Dimethylcyclopropyl)methyl]methylamine Moiety in Drug Design Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a...
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the [(2,2-dimethylcyclopropyl)methyl]methylamine moiety, a valuable building block in modern medicinal chemistry. We will delve into its role as a bioisosteric replacement, its impact on the pharmacological activity of various compound classes, and the experimental methodologies used to elucidate these relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique structural motif in their discovery programs.
Introduction: The Significance of Conformationally Restricted Moieties in SAR
The exploration of structure-activity relationships is the cornerstone of rational drug design. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological activity, we can identify the key features responsible for its therapeutic effects. One powerful strategy in this endeavor is the introduction of conformationally restricted moieties, such as cyclopropane rings. These rigid structures reduce the number of accessible conformations of a molecule, which can lead to a more precise fit with its biological target, enhanced potency, and improved metabolic stability.
The [(2,2-dimethylcyclopropyl)methyl]methylamine scaffold is a particularly interesting example of such a moiety. The presence of the gem-dimethyl group on the cyclopropane ring further constrains its geometry and introduces specific steric bulk, making it a valuable tool for probing the topology of binding pockets. This guide will compare and contrast the effects of incorporating this moiety into bioactive molecules, supported by experimental data from the scientific literature.
The [(2,2-Dimethylcyclopropyl)methyl]methylamine Moiety as a Bioisostere
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The [(2,2-dimethylcyclopropyl)methyl]methylamine group can be considered a bioisostere for more flexible alkylamine chains, such as the isobutylamine or neopentylamine fragments. Its rigid nature, however, can lead to significant differences in biological activity.
Comparison with Acyclic Analogs
The primary advantage of the cyclopropyl-containing moiety over its acyclic counterparts is the reduction in conformational flexibility. This can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding. Furthermore, the cyclopropane ring is more resistant to metabolic oxidation than a simple alkyl chain.
To illustrate this, let's consider a hypothetical SAR study comparing a series of compounds with different amine substituents.
Diagram 1: Bioisosteric Comparison
Caption: A generalized workflow for the synthesis of target compounds via reductive amination.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve the starting aldehyde or ketone (1.0 eq) and [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride (1.2 eq) in a suitable solvent such as methanol.
Imine Formation: Add a mild base, such as triethylamine (1.5 eq), to neutralize the hydrochloride salt and facilitate the formation of the intermediate imine. Stir the reaction at room temperature for 1-2 hours.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, quench it by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted [(2,2-dimethylcyclopropyl)methyl]amine derivative.
Biological Evaluation: Radioligand Binding Assay
To determine the affinity of the synthesized compounds for their biological target (e.g., a receptor or transporter), a radioligand binding assay is a standard and robust method.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes expressing the target of interest from cultured cells or animal tissues.
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the target, and varying concentrations of the unlabeled test compound.
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The [(2,2-dimethylcyclopropyl)methyl]methylamine moiety is a valuable tool in the medicinal chemist's arsenal for conducting detailed structure-activity relationship studies. Its rigid, sterically defined nature allows for the precise probing of target binding sites, potentially leading to compounds with improved potency, selectivity, and metabolic stability. The case studies and experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel therapeutic agents incorporating this unique structural motif.
Future SAR studies could explore the effects of stereochemistry at the cyclopropane ring, as well as the impact of different substitution patterns on the ring, to further refine the understanding of how this moiety interacts with biological targets. Such studies will undoubtedly continue to provide valuable insights into the complex interplay between molecular structure and biological function.
References
Westphal, F., Rösner, P., & Junge, T. (2021). New cathinone derivatives: synthesis and analytical characterization of 1-cyclopropyl-2-(methylamino)propan-1-one (cyclopropyl-methcathinone) and 1-(2,2-dimethylcyclopropyl)-2-(methylamino)propan-1-one. Drug Testing and Analysis, 13(8), 1519-1528. [Link]
Validation
A Comparative Guide to Off-Target Effects Screening for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
For researchers and drug development professionals, understanding the complete pharmacological profile of a new chemical entity is paramount. This guide provides an in-depth technical comparison of off-target effects scr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the complete pharmacological profile of a new chemical entity is paramount. This guide provides an in-depth technical comparison of off-target effects screening strategies, with a specific focus on [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. The presence of a cyclopropylamine moiety in this compound serves as a structural alert, suggesting potential interactions with a range of biological targets beyond its intended one. This guide will equip you with the rationale and methodologies to comprehensively de-risk such compounds early in the drug discovery pipeline.
The Significance of the Cyclopropylamine Moiety: A Double-Edged Sword
The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, known for its ability to enhance potency and metabolic stability.[1][2] However, this reactive group is also a well-established pharmacophore for monoamine oxidases (MAOs), a class of enzymes crucial for the metabolism of neurotransmitters.[3] The classic antidepressant, tranylcypromine, is a prime example of a cyclopropylamine-containing drug that acts as an irreversible MAO inhibitor.[4][5]
This known association immediately flags MAOs as potential primary or off-targets for [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. Furthermore, due to the modulation of monoamine levels, MAO inhibitors are known to have a cascade of downstream effects and potential interactions with other aminergic targets, such as G-protein coupled receptors (GPCRs) for serotonin, dopamine, and norepinephrine.[2][6] Additionally, recent research has identified Lysine-Specific Demethylase 1 (LSD1) as another key target for cyclopropylamine-containing compounds.[7][8]
Therefore, a thorough off-target screening strategy for this class of compounds is not just a regulatory formality but a scientific necessity to ensure selectivity and safety.
A Tiered Approach to Off-Target Screening: From Broad Surveillance to Focused Investigation
A robust off-target screening campaign should be approached in a tiered manner, starting with a broad screen to identify potential liabilities, followed by more focused secondary and functional assays to confirm and characterize these interactions.
Tier 1: Broad Panel Screening for Initial Hazard Identification
The initial step involves screening the compound against a large panel of receptors, enzymes, ion channels, and transporters that are known to be associated with adverse drug reactions.[9][10] Several commercial providers offer well-validated safety panels, which provide a cost-effective and rapid way to assess potential liabilities early in the discovery process.
These panels typically include:
G-Protein Coupled Receptors (GPCRs): A wide range of aminergic (serotonin, dopamine, adrenergic, histamine), peptide, and other receptors.
Ion Channels: Including the critical cardiac channel hERG (human Ether-à-go-go-Related Gene), as well as sodium, calcium, and other potassium channels.
Enzymes: A diverse set of kinases, proteases, and other enzymes.
Transporters: Including those for neurotransmitters (e.g., SERT, DAT, NET).
The choice of panel should be guided by the structural features of the test compound. For [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, a panel with comprehensive coverage of aminergic GPCRs and key metabolic enzymes is highly recommended.
Tier 2: Focused Mechanistic and Confirmatory Assays
Hits from the broad panel screen, or targets predicted based on the compound's structure, should be further investigated in more detailed secondary assays. For our compound of interest, this would include:
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays: To quantify the inhibitory potency and selectivity.
Radioligand Binding Assays: To determine the affinity (Ki) for specific GPCRs identified in the primary screen.
Enzyme Inhibition Assays for LSD1: To assess activity against this emerging off-target.
hERG Channel Electrophysiology: To precisely measure the inhibitory effect on the cardiac potassium channel.
Tier 3: Cellular and Phenotypic Assays
Ultimately, the physiological relevance of in vitro off-target interactions must be assessed in cellular models. This can involve:
Functional Assays: Such as calcium flux or cAMP assays for GPCRs, to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Neurotransmitter Uptake Assays: In cells expressing specific transporters.
Cytotoxicity Assays: In relevant cell lines to assess for general toxicity.
Comparative Off-Target Profile: A Hypothetical Case Study
To illustrate the importance of this tiered approach, let's consider a hypothetical dataset comparing our test compound, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, with the known MAO inhibitor, tranylcypromine, and an inactive analog.
Target
[(2,2-dimethylcyclopropyl)methyl]methylamine HCl (Ki/IC50 in µM)
Tranylcypromine (Ki/IC50 in µM)
Inactive Analog (Ki/IC50 in µM)
Primary Target
(Assumed for illustration)
MAO-A
0.5
0.8
> 100
MAO-B
2.5
1.5
> 100
Key Off-Targets
5-HT2A Receptor
1.2
2.1
> 50
Adrenergic α2A Receptor
3.8
5.0
> 50
Dopamine D2 Receptor
8.5
12.0
> 50
hERG Channel
15.0
25.0
> 100
LSD1
0.9
1.2
> 100
Interpretation of the Data:
This hypothetical data suggests that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a potent inhibitor of both MAO-A and LSD1. It also shows significant affinity for the 5-HT2A receptor, a common off-target for aminergic compounds. While the hERG activity is present, it is at a concentration that may provide a reasonable therapeutic window, depending on the on-target potency. In contrast, the inactive analog shows no significant activity at any of the tested targets, validating the specificity of the observed interactions.
Experimental Protocols
To ensure the integrity and reproducibility of your off-target screening data, it is crucial to follow well-validated protocols. Below are detailed, step-by-step methodologies for three key assays.
Radioligand Binding Assay for the 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.
Materials:
HEK293 cells stably expressing the human 5-HT2A receptor
[3H]-Ketanserin (radioligand)
Mianserin (non-specific binding control)
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA
Scintillation fluid
Glass fiber filters
96-well plates
Procedure:
Membrane Preparation: Homogenize the 5-HT2A expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of Mianserin (at a final concentration of 10 µM).
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60 minutes.
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.[11][12]
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of MAO-A activity.
Materials:
Recombinant human MAO-A
MAO-A substrate (e.g., kynuramine)
MAO-A inhibitor control (e.g., clorgyline)
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
96-well black microplate
Fluorometer
Procedure:
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of the MAO-A enzyme solution. For the control, add 25 µL of assay buffer instead of the test compound.
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
Reaction Initiation: Add 25 µL of the MAO-A substrate to each well to initiate the reaction.
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
Detection: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine substrate) using a fluorometer with appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value using non-linear regression analysis.[10][13]
hERG Channel Manual Patch Clamp Assay
This protocol describes the gold-standard method for assessing the inhibitory effect of a compound on the hERG potassium channel.[14][15]
Materials:
HEK293 cells stably expressing the hERG channel
External Solution: Physiological saline solution
Internal Solution: Potassium-based solution
Patch clamp rig with amplifier and data acquisition system
Borosilicate glass pipettes
Procedure:
Cell Preparation: Plate the hERG-expressing cells on glass coverslips.
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
Whole-Cell Configuration: Form a giga-ohm seal between the pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
Voltage Clamp Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.[16][17][18]
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
Data Acquisition: Record the hERG currents before and after the application of the test compound.
Data Analysis: Measure the peak tail current at each concentration of the test compound. Calculate the percent inhibition and determine the IC50 value using non-linear regression analysis.
Visualization of Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate key aspects of the off-target screening process.
Caption: A simplified 5-HT2A receptor signaling pathway.
An In-Depth Comparative Guide to Monoamine Oxidase Inhibitors for Researchers and Drug Development Professionals As a class of therapeutics, Monoamine Oxidase Inhibitors (MAOIs) represent one of the earliest discoveries...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Monoamine Oxidase Inhibitors for Researchers and Drug Development Professionals
As a class of therapeutics, Monoamine Oxidase Inhibitors (MAOIs) represent one of the earliest discoveries in psychopharmacology.[1] Despite being succeeded in first-line therapy by newer agents with more favorable side-effect profiles, their potent efficacy ensures they remain a critical tool, particularly in cases of treatment-resistant depression and atypical depression.[2] This guide provides a comparative analysis of various MAOIs, grounded in their neurobiological mechanisms and supported by established experimental methodologies for their evaluation. We will explore the causal relationships between molecular structure, selectivity, and clinical outcomes, offering a framework for researchers and drug development professionals to navigate this complex but valuable class of compounds.
Monoamine oxidase (MAO) is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] By catabolizing these key signaling molecules in the presynaptic neuron and the synaptic cleft, MAO plays a crucial role in regulating mood, cognition, and motor control.[2] MAOIs exert their therapeutic effect by inhibiting this enzymatic activity, thereby increasing the synaptic concentration and duration of action of these neurotransmitters.[1][3]
There are two primary isoforms of the enzyme, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs. It is found in high concentrations in the placenta, gut, and liver.
MAO-B preferentially metabolizes phenethylamine and is a key target in the treatment of Parkinson's disease due to its role in breaking down dopamine.[2] Dopamine and tyramine are metabolized by both isoforms.
The inhibition of these enzymes can be either irreversible , where the drug forms a covalent bond with the enzyme, requiring the synthesis of new enzyme to restore activity, or reversible , where the drug binds non-covalently and can dissociate.[3][4] This distinction is fundamental to the safety profile and clinical management of these drugs.
Caption: Mechanism of Monoamine Oxidase Inhibitors.
Classification and Comparative Analysis of MAOIs
MAOIs are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding. These characteristics dictate their therapeutic applications, side-effect profiles, and interaction potentials.
Caption: Classification of Monoamine Oxidase Inhibitors.
Comparative Data Summary
The following table summarizes key characteristics of representative MAOIs.
Inhibitor
Class
Selectivity
Reversibility
Primary Indications
Key Adverse Effects & Interactions
Phenelzine
Hydrazine
Non-selective
Irreversible
Treatment-resistant depression, Panic disorder, Social anxiety disorder[5]
High risk of hypertensive crisis with tyramine-rich foods; Orthostatic hypotension, weight gain, sexual dysfunction[3]
Tranylcypromine
Non-hydrazine
Non-selective
Irreversible
Treatment-resistant major depressive disorder (MDD)
High risk of hypertensive crisis; Insomnia, dizziness, potential for amphetamine-like effects[4]
Isocarboxazid
Hydrazine
Non-selective
Irreversible
MDD not responsive to other therapies
High risk of hypertensive crisis, similar profile to phenelzine[6]
Lower risk of tyramine interaction at low oral doses; dietary restrictions required for transdermal doses >6 mg/24h. Can cause hallucinations or dyskinesia with levodopa.
Significantly lower risk of hypertensive crisis; nausea, dizziness, insomnia.[7] Not available in the US.[6]
Safinamide
α-aminoamide
MAO-B selective
Reversible
Adjunctive therapy for Parkinson's disease "off" episodes
May cause or worsen dyskinesia, hallucinations, excessive daytime sleepiness.
Core Safety Considerations
The Tyramine "Cheese Effect" and Hypertensive Crisis
The most notorious risk associated with older, irreversible, non-selective MAOIs is a hypertensive crisis resulting from the ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats).[3] Tyramine, normally metabolized by MAO-A in the gut and liver, can enter systemic circulation in patients on these MAOIs, displacing norepinephrine from synaptic vesicles and causing a rapid, dangerous increase in blood pressure.[8] Selective and reversible inhibitors carry a significantly lower risk.[7] For example, with reversible inhibitors of MAO-A (RIMAs), high concentrations of tyramine can displace the inhibitor from the enzyme, allowing for its own metabolism.[2]
Serotonin Syndrome
A potentially fatal condition, serotonin syndrome can occur when MAOIs are co-administered with other serotonergic agents (e.g., SSRIs, SNRIs, triptans).[3][8] The combination leads to an excessive accumulation of serotonin in the central nervous system.[2] Symptoms range from mild (agitation, sweating, muscle twitching) to severe (hyperthermia, rigidity, seizures).[5] A strict washout period of several weeks is required when switching between MAOIs and other serotonergic drugs.[8]
Experimental Protocols for Comparative Evaluation
A robust preclinical evaluation of novel MAOIs requires a multi-faceted approach, assessing potency, selectivity, efficacy, and key safety liabilities.
Workflow for Preclinical MAOI Characterization
Caption: Preclinical workflow for MAOI evaluation.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B isoforms and to establish its selectivity index.
Causality: This is the foundational assay to confirm the primary mechanism of action. By using recombinant human enzymes and specific substrates, we can precisely quantify the potency and isoform preference of a new chemical entity. A high selectivity for MAO-A over MAO-B is desirable for an antidepressant with a reduced side-effect profile related to dopamine metabolism.
Methodology:
Materials: Recombinant human MAO-A and MAO-B enzymes, appropriate substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B), phosphate buffer, test compound, positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B), 96-well microplates, fluorescence plate reader.
Preparation:
Prepare serial dilutions of the test compound in DMSO, then dilute further in phosphate buffer. A typical final concentration range might be 0.1 nM to 100 µM.
Prepare working solutions of MAO-A and MAO-B enzymes and their respective substrates in phosphate buffer.
Assay Procedure:
Add 20 µL of the test compound dilutions or control to the wells of a 96-well plate.
Add 50 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Initiate the reaction by adding 50 µL of the appropriate substrate solution to each well.
Incubate the plate at 37°C for 30-60 minutes.
Detection & Analysis:
Stop the reaction (e.g., by adding a strong base).
Measure the fluorescent product using a plate reader at the appropriate excitation/emission wavelengths.
Calculate the percent inhibition for each concentration relative to the vehicle control.
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Index = IC50 (MAO-B) / IC50 (MAO-A) . A value >100 is typically considered selective.
Protocol 2: In Vivo Tyramine Pressor Response Test
Objective: To assess the in vivo potential of an MAOI to induce a hypertensive crisis when challenged with tyramine.
Causality: This preclinical model is the gold standard for evaluating the "cheese effect".[] It directly measures the cardiovascular consequence of MAO-A inhibition in the gut and liver, providing a clinically relevant safety endpoint that an in vitro assay cannot.
Methodology:
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[10] Animals should be instrumented with carotid artery catheters for direct blood pressure monitoring.
Procedure:
Allow animals to recover from surgery and acclimate.
Administer the test MAOI or vehicle control via the intended clinical route (e.g., oral gavage) at a therapeutically relevant dose.
After a time interval corresponding to the expected peak plasma concentration of the MAOI, begin the tyramine challenge.
Administer incremental doses of tyramine intravenously or orally.[]
Continuously monitor and record mean arterial pressure (MAP) and heart rate.
Data Analysis:
For each animal, determine the dose of tyramine required to produce a specific increase in MAP (e.g., 30 mmHg), known as the pressor dose (PD30).
Compare the PD30 values between the MAOI-treated group and the vehicle control group. A significant leftward shift in the dose-response curve (i.e., a lower PD30) in the treated group indicates a potentiation of the tyramine pressor effect and a higher risk of hypertensive crisis.
Objective: To evaluate the potential of an MAOI to cause drug-drug interactions (DDIs) by inhibiting major CYP450 enzymes.
Causality: Many drugs are metabolized by CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).[11][12] If an MAOI inhibits one of these enzymes, it can dangerously elevate the plasma concentration of a co-administered drug.[12] This assay is a regulatory expectation and critical for defining the DDI risk profile.
Methodology:
Materials: Human liver microsomes (HLM), NADPH regenerating system, specific fluorescent or LC-MS/MS probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6), test compound, and known inhibitors as positive controls.[13]
Procedure:
Prepare serial dilutions of the test compound.
In a 96-well plate, combine HLM, the test compound, and phosphate buffer. Pre-incubate for 10 minutes at 37°C.
Initiate the reaction by adding a cocktail of the probe substrate and the NADPH regenerating system.
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
Analysis:
Analyze the formation of the metabolite from the probe substrate using LC-MS/MS or a fluorescence reader.
Calculate the IC50 value for the inhibition of each CYP isoform, similar to the MAO inhibition assay.
Results are compared to established thresholds to determine if further clinical DDI studies are warranted.
Protocol 4: hERG Channel Patch Clamp Assay
Objective: To assess the potential of an MAOI to inhibit the hERG potassium channel, a key indicator of proarrhythmic cardiac risk.
Causality: Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[14] This assay is a critical component of the nonclinical cardiac safety evaluation required by regulatory agencies.
Methodology:
System: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells) with an automated or manual patch clamp system.[14]
Procedure:
Establish a stable whole-cell patch clamp recording from a single cell.
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (tail current).[15]
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[14]
Record the current at each concentration until a steady-state effect is observed.
Analysis:
Measure the amplitude of the hERG tail current at each concentration.
Calculate the percent inhibition relative to the baseline current.
Determine the IC50 value for hERG inhibition. This value is then compared to the expected therapeutic plasma concentration to calculate a safety margin.
Future Directions and Conclusion
While the development of MAOIs has been historically hampered by safety concerns, modern drug design principles offer a path forward. The focus is on developing reversible and highly selective MAO-A inhibitors that might retain the high efficacy of the older agents while minimizing the risk of hypertensive crises and other adverse events. The transdermal delivery of selegiline represents an innovative strategy to bypass first-pass metabolism, reducing the impact on gut MAO-A and lessening dietary restrictions.[8]
For researchers and developers, a successful MAOI program hinges on a deep understanding of the structure-activity relationships that govern selectivity and reversibility. The experimental protocols outlined in this guide form a self-validating framework for characterizing new entities. By systematically evaluating potency, selectivity, and key safety liabilities—namely the tyramine interaction, serotonin syndrome potential, CYP450 inhibition, and hERG block—it is possible to build a comprehensive data package that can de-risk clinical development and potentially revive this powerful class of antidepressants for patients in need.
References
Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. (2025). National Center for Biotechnology Information. [Link]
List of MAO inhibitors + Uses & Side Effects - Drugs.com. (2024). Drugs.com. [Link]
MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. (2023). Cleveland Clinic. [Link]
Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Mayo Clinic. [Link]
Study designs and outcomes in antidepressant clinical trials - PubMed. (n.d.). PubMed. [Link]
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - MDPI. (n.d.). MDPI. [Link]
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019). U.S. Food and Drug Administration. [Link]
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - NIH. (n.d.). National Center for Biotechnology Information. [Link]
The Prescriber's Guide to the MAOI Diet—Thinking Through Tyramine Troubles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Clinical Trials in Depression - Transforming Clinical Research in the United States - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
Efficacy of "[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride" in cellular models
An In-Depth Guide to the Cellular Efficacy of Novel Monoamine Oxidase Inhibitors: A Comparative Analysis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride Abstract This guide provides a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Cellular Efficacy of Novel Monoamine Oxidase Inhibitors: A Comparative Analysis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the cellular efficacy and selectivity of novel monoamine oxidase (MAO) inhibitors, using the hypothetical compound [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, hereafter referred to as Compound X , as a case study. Drawing from established methodologies in neuropharmacology, we present a head-to-head comparison of Compound X with three benchmark inhibitors: the non-selective irreversible inhibitor Tranylcypromine , the MAO-B selective irreversible inhibitor Selegiline , and the reversible MAO-A inhibitor Moclobemide . Through detailed experimental protocols, data interpretation guides, and mechanistic diagrams, this document serves as a robust resource for researchers in drug discovery and development focused on neurological disorders.
Introduction: The Rationale for Developing Novel MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters, including dopamine, serotonin, and norepinephrine. Their dysregulation is implicated in the pathophysiology of major depressive disorder, Parkinson's disease, and Alzheimer's disease. While existing MAO inhibitors (MAOIs) are effective, the quest for novel agents with improved selectivity, reduced side effects, and enhanced therapeutic profiles is a significant focus of modern drug discovery.
Compound X ([2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride) is a novel small molecule designed around a cyclopropylamine scaffold, a pharmacophore present in established irreversible MAOIs like tranylcypromine. The addition of dimethyl groups on the cyclopropyl ring is hypothesized to modulate binding affinity and selectivity for the active sites of MAO-A and MAO-B. This guide outlines the essential cellular assays required to characterize its inhibitory potential and cytotoxic profile against established market comparators.
Comparative Compounds: A Profile of Benchmark MAOIs
An effective evaluation of Compound X requires comparison against well-characterized drugs that represent different classes of MAO inhibition.
Experimental Design: A Multi-Faceted Approach to Cellular Characterization
Our evaluation is structured around three core experimental pillars:
Direct Enzyme Inhibition: Quantifying the direct inhibitory effect on isolated MAO-A and MAO-B enzymes.
Cellular Potency & Selectivity: Assessing performance in a cellular context that reflects physiological conditions.
Cytotoxicity Profiling: Ensuring that the observed effects are not due to general cell toxicity.
The human neuroblastoma cell line SH-SY5Y is selected as the primary cellular model. These cells endogenously express both MAO-A and MAO-B, making them an ideal and widely accepted system for this type of analysis.
Caption: High-level experimental workflow for comparative analysis.
Protocol: MAO-A and MAO-B Inhibition Assay (MAO-Glo™ Assay)
Causality: This assay directly measures the enzymatic activity of MAO-A and MAO-B. It uses a luminogenic substrate that is converted into luciferin by active MAO enzymes. The subsequent light output is directly proportional to MAO activity, allowing for precise quantification of inhibition.[1][2][3] We perform this assay in parallel for both isozymes to determine not only the potency (IC50) but also the selectivity of each compound.
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells in white, opaque-walled 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare 10-point serial dilutions for Compound X, Tranylcypromine, Selegiline, and Moclobemide in assay buffer, ranging from 1 nM to 100 µM.
Cell Treatment: Remove growth medium from cells and add 50 µL of prepared compound dilutions to respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for 1 hour at 37°C.
MAO Reaction: Add 50 µL of the MAO-Glo™ Reagent (containing the luminogenic substrate) to each well.[1][4]
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]
Signal Detection: Add 100 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and generate the luminescent signal.[1][4] Incubate for 20 minutes at room temperature.[4]
Measurement: Read luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data using vehicle-treated cells (100% activity) and no-enzyme controls (0% activity). Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter logistic curve to determine the IC50 value for each compound against MAO-A and MAO-B.
Causality: To ensure that the observed MAO inhibition is a specific pharmacological effect and not a result of cell death, a cytotoxicity assay is essential. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells.[5] A decrease in the luminescent signal corresponds to a decrease in cell viability.
Step-by-Step Methodology:
Cell Seeding: Follow Step 1 from the MAO-Glo™ protocol.
Compound Preparation: Prepare serial dilutions as described in Step 2 of the MAO-Glo™ protocol.
Cell Treatment: Add 50 µL of compound dilutions to the cells and incubate for 24 hours at 37°C, 5% CO₂. This longer incubation period assesses toxicity over a relevant experimental timeframe.
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[6][7] Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[6][7][8]
Measurement: Read luminescence using a plate-reading luminometer.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability data against the logarithm of compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Interpretation and Expected Outcomes
The combination of these assays allows for a comprehensive evaluation of each compound's cellular profile. The key metrics for comparison are the IC50 (potency) and the Selectivity Index (SI).
Selectivity Index (SI):
MAO-B Selectivity: SI = IC50 (MAO-A) / IC50 (MAO-B)
MAO-A Selectivity: SI = IC50 (MAO-B) / IC50 (MAO-A)
A higher SI value indicates greater selectivity for one isozyme over the other.
Therapeutic Index (TI):
TI = CC50 / IC50
This ratio provides a preliminary measure of the compound's safety window. A higher TI is desirable, indicating that the compound is effective at concentrations far below those that cause cytotoxicity.
Hypothetical Data Summary
The following table presents a hypothetical but realistic set of outcomes for this comparative study, based on the known properties of the comparator drugs.
Compound
MAO-A IC50 (nM)
MAO-B IC50 (nM)
MAO-B SI
CC50 (µM)
Therapeutic Index (vs. primary target)
Compound X (Hypothetical)
250
15
16.7
>100
>6600
Tranylcypromine
180
95
0.5
~50
~277
Selegiline
800
10
80
>100
>10000
Moclobemide
200
3000
0.07
>100
>500
Interpretation of Hypothetical Results:
Compound X demonstrates potent inhibition of MAO-B with good selectivity over MAO-A (SI ≈ 17). Its high CC50 value suggests a very favorable safety profile in this cellular model.
Tranylcypromine shows non-selective inhibition, as expected, with similar potency against both isozymes.[9][10]
Selegiline confirms its high selectivity for MAO-B (SI = 80), serving as a positive control for MAO-B selective inhibition.
Moclobemide acts as the MAO-A selective positive control, with significantly weaker activity against MAO-B.
Mechanistic Visualization
To understand the context of these measurements, it is crucial to visualize the underlying biochemical pathway.
Caption: Simplified monoamine neurotransmitter degradation pathway by MAO enzymes.
Conclusion and Future Directions
This guide details a systematic and robust methodology for characterizing the cellular efficacy of a novel putative MAO inhibitor, Compound X, against established benchmarks. The proposed workflow, combining specific enzyme activity assays with general cytotoxicity screens, provides a clear, data-driven path to determine potency, selectivity, and a preliminary safety window.
Based on our hypothetical data, Compound X emerges as a promising MAO-B selective inhibitor. The logical next steps in its preclinical development would include:
Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible.
In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
In Vivo Efficacy Studies: Evaluating its therapeutic effect in animal models of Parkinson's disease or depression.
By adhering to this structured, self-validating experimental plan, researchers can confidently and efficiently advance promising new chemical entities from initial screening to lead optimization.
References
Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. PubMed Central. Available at: [Link]
Comparison of the effects of moclobemide and selegiline on tyramine-evoked mydriasis in man. PubMed Central. Available at: [Link]
In SH-SY5Y cells, various factors affect MAO-A expression. ResearchGate. Available at: [Link]
CellTiter-Glo Assay. OUS-research.no. Available at: [Link]
Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells. PubMed. Available at: [Link]
Differential Effects Of The MAO Inhibitors Deprenyl, Moclobemide And Pargyline on Effort-Related Choice Behavior. CUNY Academic Works. Available at: [Link]
Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Available at: [Link]
Monoamine oxidase A (MAOA) expression in SH-SY5Y cell line. ResearchGate. Available at: [Link]
Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. PubMed Central. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
A Comparative Guide to the Cross-Reactivity Profile of [(2,2-dimethylcyclopropyl)methyl]methylamine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity profile of [(2,2-dimethylcyclopropyl)methyl]methylamine, a structural analog of tranylc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of [(2,2-dimethylcyclopropyl)methyl]methylamine, a structural analog of tranylcypromine. Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) and also inhibits the histone demethylase LSD1.[1] Given the structural similarities, [(2,2-dimethylcyclopropyl)methyl]methylamine is predicted to exhibit a similar primary target profile. However, subtle structural modifications can significantly alter binding affinities and lead to unexpected off-target interactions. This guide outlines a systematic approach to characterizing its selectivity and compares its hypothetical profile to established MAO and LSD1 inhibitors.
Introduction to Cross-Reactivity in Drug Discovery
Selectivity is a cornerstone of modern drug development. A compound's ability to interact with its intended target while avoiding other biomolecules minimizes the risk of adverse drug reactions (ADRs) and enhances therapeutic efficacy.[2] Cross-reactivity, or off-target binding, is a major cause of clinical trial failures.[3] Therefore, early and comprehensive profiling of a compound's interaction landscape is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.[2][4]
The subject of this guide, [(2,2-dimethylcyclopropyl)methyl]methylamine, belongs to a class of compounds known as cyclopropylamines. The parent compound, tranylcypromine (2-phenylcyclopropylamine), is a well-characterized inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), as well as Lysine-Specific Demethylase 1 (LSD1).[1][5] These enzymes play critical roles in neurotransmitter metabolism and epigenetic regulation, respectively. Inhibition of these targets has therapeutic applications in depression and oncology.[1][6][7] However, the lack of selectivity for MAO isoforms and the inhibition of other enzymes can lead to significant side effects, such as hypertensive crisis when tyramine-rich foods are consumed.[8][9]
This guide will delineate an experimental framework to assess the cross-reactivity of [(2,2-dimethylcyclopropyl)methyl]methylamine, providing a comparative analysis against its parent compound, tranylcypromine, and a more selective, second-generation LSD1 inhibitor.
Predicted Primary Targets and Key Comparators
Based on its structural similarity to tranylcypromine, the primary targets for [(2,2-dimethylcyclopropyl)methyl]methylamine are hypothesized to be:
Monoamine Oxidase A (MAO-A): An enzyme that degrades monoamine neurotransmitters such as serotonin and norepinephrine.
Monoamine Oxidase B (MAO-B): Primarily responsible for the breakdown of dopamine.
Lysine-Specific Demethylase 1 (LSD1/KDM1A): A histone demethylase involved in transcriptional regulation and implicated in various cancers.[7][10]
To establish a meaningful comparison, the following compounds will be used as benchmarks:
Tranylcypromine (TCP): The non-selective parent compound.
GSK-LSD1: A potent and more selective irreversible inhibitor of LSD1, serving as a benchmark for selectivity against MAO enzymes.[11]
The core of the investigation is to determine if the dimethylcyclopropyl modification enhances selectivity for LSD1 over the MAO isoforms or introduces novel off-target liabilities.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is essential for an efficient and comprehensive assessment of cross-reactivity. The workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays.
Figure 1: A tiered experimental workflow for assessing compound selectivity.
Tier 1: In Vitro Biochemical Profiling
The initial step involves quantifying the compound's interaction with purified enzymes in a controlled, cell-free environment. This provides a direct measure of binding affinity or inhibitory potency.
A. Primary Target Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against its predicted primary targets.
Methodology:
Commercially available enzyme activity assay kits are a reliable and efficient option for these initial screens.[12][13][14][15]
MAO-A/B Inhibition: Fluorometric or colorimetric assays that measure the production of hydrogen peroxide or other byproducts from the enzymatic reaction.
LSD1 Inhibition: Assays that detect the demethylation of a histone H3 peptide substrate, often using a coupled reaction to generate a fluorescent or luminescent signal.
Experimental Protocol: MAO-Glo™ Assay (Promega)
Reagent Preparation: Reconstitute MAO-A and MAO-B enzymes, luciferin detection reagent, and the MAO substrate according to the manufacturer's protocol.
Compound Plating: Serially dilute [(2,2-dimethylcyclopropyl)methyl]methylamine, Tranylcypromine, and GSK-LSD1 in appropriate buffer (e.g., DMSO) in a 96-well plate.
Enzyme Reaction: Add MAO-A or MAO-B enzyme to each well, followed by the MAO substrate. Incubate for 60 minutes at room temperature.
Signal Detection: Add the luciferin detection reagent to stop the enzymatic reaction and initiate the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
B. Broad Selectivity and Safety Panels
Objective: To identify potential off-target interactions across a wide range of biologically relevant proteins. This proactive screening helps to flag potential safety liabilities early.[2][4][16]
Methodology:
Submission of the compound to a contract research organization (CRO) for screening against a large, validated panel is the industry-standard approach.
Kinase Profiling: Screen against a panel of hundreds of kinases (e.g., the MRC Kinome screen) to identify unintended inhibition, a common source of off-target effects for many small molecules.[17][18][19]
Safety Pharmacology Panel: Test the compound at a fixed concentration (typically 1-10 µM) against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters). The Eurofins SAFETYscan47 panel is a well-established example.[3]
Table 1: Hypothetical In Vitro Biochemical Profiling Data
Compound
MAO-A IC50 (nM)
MAO-B IC50 (nM)
LSD1 IC50 (nM)
Kinase Hits (>90% Inh. @ 1µM)
Safety Panel Hits (>50% Inh. @ 10µM)
[(2,2-dimethylcyclopropyl)methyl]amine
850
450
25
Aurora B, FLT3
5-HT2B Receptor, hERG Channel
Tranylcypromine (TCP)
250
150
1800
Aurora A, Aurora B, JAK2
5-HT2B Receptor, Dopamine Transporter
GSK-LSD1
>10,000
>10,000
5
None
None
Data are hypothetical and for illustrative purposes.
Interpretation of Tier 1 Data:
The hypothetical data in Table 1 suggests that the dimethylcyclopropyl modification significantly improves potency and selectivity for LSD1 over the MAO isoforms compared to tranylcypromine. However, it also reveals potential liabilities with off-target hits on Aurora B kinase and the hERG ion channel, the latter being a critical indicator of potential cardiotoxicity.
Biochemical assays confirm direct binding, but they do not guarantee that a compound can enter a cell and engage its target in a complex physiological environment.[20][21][22] Cellular target engagement assays are crucial for validating in vitro hits.[23]
A. Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that the compound binds to its intended target (and potential off-targets) within intact cells.
Methodology:
CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[24]
Figure 2: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for LSD1 Target Engagement
Cell Treatment: Culture an appropriate cell line (e.g., MV4-11, an AML cell line with high LSD1 expression) and treat with vehicle (DMSO) or varying concentrations of the test compound for 2-4 hours.
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
Lysis: Lyse the cells by freeze-thaw cycles.
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble LSD1 protein using an immunoassay like Western Blot or a high-throughput method like HTRF® or AlphaLISA®.
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target engagement.
B. Downstream Functional Assays
Objective: To measure the functional consequences of target engagement in a cellular context.
Methodology:
Histone Methylation Status: Since LSD1 demethylates H3K4me1/2, its inhibition should lead to an increase in these marks. This can be measured by Western Blot or high-content imaging.
Cell Viability/Proliferation: In cancer cell lines dependent on LSD1 activity, inhibition should decrease cell viability. Standard assays like CellTiter-Glo® can be used.
Off-Target Functional Confirmation: For hits identified in Tier 1, specific functional assays are required. For example, a hERG channel hit would be followed up with an automated patch-clamp electrophysiology assay to determine functional channel block.
Table 2: Hypothetical Cellular Assay Comparison
Compound
LSD1 CETSA Shift (ΔTm, °C)
H3K4me2 Increase (EC50, nM)
MV4-11 Cell Viability (EC50, nM)
hERG Patch Clamp (IC50, µM)
[(2,2-dimethylcyclopropyl)methyl]amine
+5.2
50
75
1.5
Tranylcypromine (TCP)
+1.5
2500
3200
>30
GSK-LSD1
+6.8
10
15
>30
Data are hypothetical and for illustrative purposes.
Interpretation of Tier 2 Data:
The hypothetical data in Table 2 validates the biochemical findings. The test compound shows potent on-target engagement in cells, leading to the expected downstream modulation of histone marks and a potent anti-proliferative effect. Crucially, it confirms the hERG liability identified in the safety screen, revealing a functional block at a concentration that could be clinically relevant, posing a significant safety concern.
Comparative Analysis and Conclusion
This systematic, multi-tiered approach provides a robust framework for characterizing the cross-reactivity profile of novel chemical entities like [(2,2-dimethylcyclopropyl)methyl]methylamine.
Comparison with Tranylcypromine: The hypothetical data suggests that the dimethylcyclopropyl modification successfully improves potency and selectivity for the intended epigenetic target, LSD1, while reducing activity against the classical MAO targets. This represents a significant step towards decoupling the antidepressant and potential anticancer activities of this chemical scaffold.
Comparison with GSK-LSD1: While more potent than tranylcypromine as an LSD1 inhibitor, our test compound does not match the high degree of selectivity demonstrated by a dedicated, second-generation inhibitor like GSK-LSD1.
Key Finding - Off-Target Liability: The most critical finding in this hypothetical exercise is the identification and confirmation of a hERG channel liability. This off-target interaction, not present in the parent compound, would likely halt or significantly redirect the development of this specific molecule. It underscores the principle that structural modifications aimed at improving on-target activity can inadvertently introduce new and dangerous off-target effects.
Final Recommendation:
Based on this comparative guide, [(2,2-dimethylcyclopropyl)methyl]methylamine, despite its improved LSD1 potency, would be flagged as a high-risk compound due to its hERG liability. Future medicinal chemistry efforts should focus on modifying the structure to eliminate this hERG interaction while retaining the potent LSD1 inhibition. This structured, data-driven approach to cross-reactivity profiling is indispensable for making informed decisions in the drug discovery pipeline, ultimately saving resources and reducing the risk of late-stage failures.
A Senior Application Scientist's Guide to Benchmarking Novel Monoamine Oxidase Inhibitors: A Case Study with [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
Introduction: The Enduring Relevance of Monoamine Oxidase Inhibition Monoamine oxidases (MAO) are critical enzymes in neurobiology, responsible for the degradation of key monoamine neurotransmitters such as dopamine, ser...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Relevance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are critical enzymes in neurobiology, responsible for the degradation of key monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Their role in regulating neurotransmitter levels has made them a cornerstone therapeutic target for a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[1][3] The development of MAO inhibitors (MAOIs) marked a significant advancement in psychopharmacology.[2] These inhibitors are broadly classified based on their selectivity for the two major isoforms, MAO-A and MAO-B, and the nature of their interaction—either reversible or irreversible.[1]
The discovery of new chemical entities with potential MAOI activity necessitates a rigorous and systematic evaluation to characterize their biochemical profile. This guide provides a comprehensive framework for benchmarking a novel compound, designated here as Compound X ([(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride) , against a panel of well-established inhibitors. Our objective is to elucidate its potency, isoform selectivity, and mechanism of inhibition through a series of structured, self-validating experiments. This approach is designed for researchers and drug development professionals seeking to not only generate robust data but also to understand the rationale behind each experimental step.
The Strategic Selection of Comparator Compounds
A meaningful benchmark requires the careful selection of appropriate positive and negative controls. The choice of comparators is not arbitrary; it is a critical element of experimental design that provides context and validates the assay system. For this guide, we have selected the following well-characterized drugs:
Selegiline: A potent, irreversible inhibitor with a well-documented preference for MAO-B at lower concentrations.[4][5] It serves as the gold standard for selective MAO-B inhibition, making it an essential benchmark for determining the isoform preference of Compound X.
Tranylcypromine: A non-selective, irreversible MAOI that potently inhibits both MAO-A and MAO-B.[1][6][7] Its inclusion allows for a direct comparison of the broad-spectrum inhibitory potential of Compound X.
Tasimelteon: A melatonin receptor agonist with a mechanism of action entirely distinct from MAO inhibition.[8][9] It functions as a crucial negative control. Its inactivity in our MAO assays will confirm that the observed effects of our test compounds are specific to MAO and not an artifact of the assay technology itself.
Experimental Design: A Multi-Faceted Approach to Characterization
Our investigation into the inhibitory properties of Compound X will proceed through a logical sequence of experiments, each designed to answer a specific question about its biochemical activity.
Caption: A workflow for the systematic biochemical characterization of a novel MAO inhibitor.
The MAO Signaling Pathway and Point of Inhibition
To appreciate the significance of these experiments, it is essential to understand the fundamental role of MAO enzymes.
Caption: MAO enzymes metabolize key neurotransmitters; inhibitors block this process.
Experimental Protocols
The following protocols are based on commercially available, luminescence-based assays for their high sensitivity, wide dynamic range, and ease of use in high-throughput formats.
Protocol 1: IC50 Determination using the MAO-Glo™ Assay
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. This experiment will determine the concentration of Compound X required to inhibit 50% of MAO-A and MAO-B activity. The MAO-Glo™ assay is a robust method that measures MAO activity by quantifying the amount of a luminogenic substrate converted to luciferin, which then produces light in a luciferase-coupled reaction.[10][11] The amount of light generated is directly proportional to MAO activity.[11]
Compound X, Selegiline, Tranylcypromine, and Tasimelteon, serially diluted in an appropriate solvent (e.g., DMSO)
White, opaque 96-well microplates
Multichannel pipettes
Plate-reading luminometer
Methodology:
Compound Plating: Prepare a 10-point serial dilution of each test compound (Compound X, Selegiline, Tranylcypromine, Tasimelteon) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentration in the provided reaction buffer as per the manufacturer's instructions.[12]
Enzyme Addition and Pre-incubation: Add the diluted enzyme solution to the wells containing the test compounds. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced. Incubate for 15 minutes at room temperature.
Initiation of MAO Reaction: Add the luminogenic MAO substrate to all wells to start the enzymatic reaction.[12] Incubate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into luciferin.[10]
Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[10] Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
Plot the normalized activity against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each MAO isoform.
Protocol 2: Reversibility of Inhibition Assay
Rationale: Distinguishing between reversible and irreversible inhibition is crucial for understanding a drug's mechanism of action and its potential duration of effect in vivo.[13] Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a prolonged, if not permanent, loss of activity.[7][14] This experiment uses a rapid dilution method to assess the recovery of enzyme activity after pre-incubation with the inhibitor.[15] If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a recovery of activity.[16][17]
Materials:
Same as Protocol 1, with the addition of extra reaction buffer for dilution.
Methodology:
Enzyme-Inhibitor Pre-incubation: In separate tubes, pre-incubate the MAO enzyme (both A and B isoforms) with a high concentration of the test inhibitor (approximately 10x its IC50 value). A "no inhibitor" control is also prepared. This incubation should be long enough to allow for binding (e.g., 30 minutes).
Rapid Dilution: After the pre-incubation, perform a rapid 100-fold dilution of the enzyme-inhibitor complex into the MAO substrate solution. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, minimizing re-binding.
Measurement of Activity Over Time: Immediately after dilution, begin measuring the enzymatic activity at regular intervals (e.g., every 2 minutes for 30-60 minutes) by adding the Luciferin Detection Reagent at each time point to separate wells.
Data Analysis:
Plot enzyme activity versus time.
Interpretation:
If the enzyme activity in the inhibitor-treated sample recovers over time to match the "no inhibitor" control, the inhibition is reversible .
If the enzyme activity remains suppressed and does not recover, the inhibition is irreversible .[15]
Data Presentation and Interpretation
The following tables present hypothetical, yet plausible, data from the described experiments.
Table 1: Potency (IC50) and Selectivity of Compound X and Comparator Inhibitors
Compound X demonstrates potent inhibition of MAO-B with an IC50 of 15 nM. It is approximately 17-fold more selective for MAO-B over MAO-A, suggesting a biochemical profile with similarities to Selegiline.
Selegiline and Tranylcypromine perform as expected, validating the assay conditions. Selegiline shows strong MAO-B selectivity, while Tranylcypromine inhibits both isoforms with similar potency.
Tasimelteon shows no activity, confirming the specificity of the assay for MAO inhibitors.
The lack of significant enzyme activity recovery for Compound X after dilution strongly indicates an irreversible mechanism of inhibition, similar to the established irreversible inhibitors Selegiline and Tranylcypromine.
Conclusion
Based on this systematic benchmarking approach, we can construct a detailed biochemical profile for our novel compound. The experimental evidence suggests that [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride (Compound X) is a potent, selective, and irreversible inhibitor of monoamine oxidase B . Its profile is qualitatively similar to that of Selegiline, a clinically important drug for the treatment of Parkinson's disease.
This guide demonstrates a logical, evidence-based workflow for the initial characterization of a novel enzyme inhibitor. By grounding the investigation in well-established scientific principles, utilizing validated assay systems, and including appropriate comparators, researchers can generate a trustworthy and comprehensive dataset. This foundational knowledge is indispensable for guiding further preclinical development, including cell-based assays, in vivo efficacy studies, and safety pharmacology.
PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
A Comprehensive Guide to the Safe Disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As drug development professionals, our commitment to safety and e...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Core Principle: Hazard Identification and Risk Assessment
Amine hydrochloride salts are typically solid materials that can be harmful if swallowed or inhaled and can cause significant irritation to the skin and eyes.[1][2][3] The primary risks associated with this compound are:
Acute Toxicity (Oral): Harmful if swallowed, potentially causing gastrointestinal irritation.[1][3][4]
Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1][2]
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2]
Hygroscopic Nature: The compound may absorb moisture from the air, which can alter its physical state and reactivity.[1]
Given these potential hazards, the compound must be treated as hazardous waste. Direct disposal into standard trash or down the drain is strictly prohibited, as it can harm aquatic ecosystems and is non-compliant with environmental regulations.[5] The recommended disposal method is through a licensed chemical destruction plant, typically via incineration.[4][6]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This creates a primary barrier of protection against accidental exposure.
Protects against splashes and airborne dust particles from entering the eyes, preventing serious irritation.[1][2]
Hand Protection
Nitrile or other chemically resistant gloves.
Prevents direct skin contact, which can cause irritation.[8]
Body Protection
A laboratory coat.
Protects against contamination of personal clothing.[8]
Respiratory Protection
Use in a chemical fume hood or wear an appropriate respirator.
Minimizes the inhalation of dust, which is a primary route of exposure and can cause respiratory irritation.[2][8]
Causality: The selection of this PPE is directly correlated with the identified hazards. Goggles mitigate the risk of eye irritation, gloves prevent skin contact, and respiratory protection addresses the inhalation hazard posed by fine powders.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined plan for spill management is a critical component of laboratory safety.
Minor Spills
For small quantities of solid material:
Alert Personnel: Inform others in the immediate area.
Ensure Proper PPE: Don the full required PPE before cleanup.
Avoid Dust Generation: Gently sweep up the solid material using dry cleanup procedures.[1][7] Do NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.
Collect Waste: Place the swept-up material into a suitable, clearly labeled container for hazardous waste disposal.[7][9]
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Wash Hands: Wash hands thoroughly after the cleanup is complete.[1]
Major Spills
For larger quantities or spills involving solutions:
Evacuate: Immediately alert all personnel in the vicinity and evacuate the area.
Alert Emergency Responders: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
Restrict Access: Prevent entry to the affected area.
Ventilate (If Safe): If the spill occurs in a fume hood, keep it running.
Await Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is to treat it as regulated hazardous chemical waste.[10]
Step 1: Waste Segregation
The first and most critical step is proper segregation. Never mix amine hydrochloride waste with incompatible chemicals.
Incompatibilities: Keep away from strong oxidizing agents (like nitrates or perchlorates) and strong bases.[5][7] Mixing can lead to vigorous, exothermic, or otherwise hazardous reactions.
Dedicated Container: Designate a specific waste container for this and compatible amine salts.
Step 2: Container Selection
The integrity of the waste container is essential for safe storage and transport.
Material: Use a high-density polyethylene (HDPE) or polypropylene container.[7][11] These materials are chemically resistant to a wide range of organic and acidic compounds.
Lid: The container must have a secure, tightly-sealing screw cap to prevent leaks or the release of fumes.[5][12]
Condition: Ensure the container is clean, dry, and in good condition, with no cracks or signs of deterioration.[13]
Step 3: Waste Collection
For Solid Waste: Carefully transfer the solid chemical into the designated hazardous waste container.[9] Use a funnel or other transfer tool to minimize the generation of dust.
For Solutions: If the waste is in a solution, pour it carefully into the designated liquid waste container. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[11]
Contaminated Items: Any items grossly contaminated with the chemical, such as pipette tips, weigh boats, or gloves, should also be placed in the solid hazardous waste container.
Step 4: Labeling
Proper labeling is a regulatory requirement and is crucial for safety.
Label Contents: Clearly label the container with the words "Hazardous Waste."[9][12]
Identify Chemical: Write the full chemical name: "[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride".[9][12] Do not use abbreviations or chemical formulas.[10]
List Constituents: If it is a mixture, list all components and their approximate percentages.[12]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.[13]
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[11][13]
Segregation: Store the waste container in the SAA with other compatible chemicals. Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[11]
Closure: Keep the waste container tightly closed at all times, except when adding waste.[12]
Step 6: Arranging for Final Disposal
Contact EHS: When the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[12][13]
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a certified treatment, storage, and disposal facility (TSDF), where it will be disposed of in compliance with all federal and state regulations, typically via high-temperature incineration.[4][6][14]
Regulatory Framework
All chemical waste disposal activities are governed by strict regulations to protect human health and the environment.
Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste under RCRA.[10] Your institution's disposal program is designed to comply with these federal standards.
Institutional Policies: Always follow your specific institution's Laboratory Management Plan and EHS guidelines, as they are tailored to meet both federal and local regulations.[15]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Caption: Workflow for the safe disposal of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride.
Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. (n.d.). Cole-Parmer.
Methylamine hydrochloride - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide - Benchchem. (n.d.). Benchchem.
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA.
Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Carl ROTH.
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Central Washington University.
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle.
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Purdue University.
SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
sigma-aldrich - Safety Data Sheet. (n.d.). Sigma-Aldrich.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 29). Thermo Fisher Scientific.
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). US EPA.
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). US EPA.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville.
A Researcher's Guide to Handling [(2,2-dimethylcyclopropyl)methyl]methylamine Hydrochloride: A Focus on Personal Protective Equipment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As a Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding built on established safety principles and field experience. The protocols herein are designed to be self-validating, ensuring a robust culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with amine hydrochlorides like the topic compound are well-documented. Based on data from structurally similar chemicals, we can anticipate the following risks[1][2][3][4]:
Hazard Classification
Description
GHS Category
Acute Oral Toxicity
Harmful if swallowed.
Category 4
Skin Corrosion/Irritation
Causes skin irritation upon contact.
Category 2
Serious Eye Damage/Irritation
Causes serious eye irritation.
Category 2
Respiratory Irritation
May cause respiratory tract irritation.
STOT SE 3
This table is synthesized from hazard information for methylamine hydrochloride and dimethylamine hydrochloride, which are close structural analogs.
Given these hazards, all handling of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. The selection and proper use of Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential exposure.
Core PPE Requirements: Your Primary Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost to employees, tailored to the specific hazards present in the workplace[5][6]. For handling [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride, the following PPE is mandatory.
Eye and Face Protection: A Non-Negotiable Standard
Rationale: The hydrochloride salt form is likely a solid powder, which can easily become airborne and cause serious eye irritation[1][3]. A splash hazard also exists when preparing solutions.
Required Equipment:
ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for being present in the laboratory[7].
Chemical splash goggles are required when there is any risk of splashes, such as when making solutions or during transfers of liquid[7][8].
A face shield, worn over safety glasses or goggles, is necessary when handling larger quantities (e.g., >1 liter of solution) where the splash risk is elevated[7].
Hand Protection: Selecting the Right Barrier
Rationale: Direct skin contact can cause irritation[2][3]. No single glove material protects against all chemicals, so selection is key[9]. The goal is to choose a glove material that resists permeation by amine hydrochlorides and the solvents they may be dissolved in.
Recommended Gloves:
Nitrile Gloves: For incidental contact, such as handling vials or during small-scale weighing, nitrile gloves are the preferred choice. They offer good resistance to a range of chemicals and are easily visible if punctured[10][11].
Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice to increase protection against accidental exposure.
Thicker Gloves for Extended Contact: For tasks involving extended contact or immersion, such as cleaning contaminated equipment, heavier-duty gloves like Butyl or Neoprene rubber should be considered[11]. Always consult a glove compatibility chart for the specific solvent you are using.
Crucial Practice: Never reuse disposable gloves. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair[10][12].
Body Protection: Shielding Against Contamination
Rationale: Spills and splashes can contaminate personal clothing, leading to prolonged skin exposure.
Required Equipment:
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, with the sleeves fully extended and the coat buttoned[7][8].
Chemical-Resistant Apron: When handling larger volumes or performing tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[6][7].
Respiratory Protection: An Additional Safeguard
Rationale: While the primary engineering control is the chemical fume hood, respiratory protection may be required in specific situations, such as a large spill or a failure of the ventilation system.
When to Use: A respirator is generally not required for routine handling inside a functioning fume hood. However, if a risk assessment determines a potential for airborne exposure above permissible limits, respiratory protection is necessary.
Selection and Use: If respirators are required, they must be selected and used in accordance with a comprehensive respiratory protection program that adheres to OSHA standard 29 CFR 1910.134. This includes fit testing and training. A NIOSH-approved N95 respirator may be appropriate for protection against airborne particulates during weighing operations if a fume hood is not available for this specific task.
Operational Plans: From Preparation to Disposal
Step-by-Step PPE Protocol
Adhering to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Diagram: PPE Donning & Doffing Sequence
Handling and Operational Workflow
Preparation: Before bringing the chemical into the work area, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.
Don PPE: Follow the donning sequence outlined in the diagram above.
Weighing: Conduct all weighing of the solid compound within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.
Solution Preparation: When preparing solutions, add the solid amine hydrochloride to the solvent slowly. Be aware of any potential exothermic reactions.
Transport: When moving individual containers of the chemical, use a secondary containment carrier[13].
Post-Handling: After completing the work, decontaminate any surfaces.
Disposal Plan
Contaminated PPE:
Disposable gloves should be removed and discarded into a designated solid hazardous waste container immediately after use.
Heavily contaminated lab coats or aprons should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
Chemical Waste:
Dispose of unused [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride and its solutions in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[1].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[1].
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of yourself and your colleagues.
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
University of California, Berkeley - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
North Carolina State University. (2015, June 11).
National Center for Biotechnology Information. (n.d.). Guidelines for the selection of gloves for the workplace. NIOSH. PubMed.
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.
C&EN. (2025, October 23). How to Choose PPE for Chemical Work.
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.).
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.